molecular formula C27H30O16 B191750 Luteolin-3',7-di-O-glucoside CAS No. 52187-80-1

Luteolin-3',7-di-O-glucoside

Cat. No.: B191750
CAS No.: 52187-80-1
M. Wt: 610.5 g/mol
InChI Key: BISZYPSIZGKOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin-3',7-di-O-glucoside is a diglycosylated flavone derivative of the naturally occurring polyphenol luteolin. This compound features glucose molecules attached at both the 3' and 7 positions of the luteolin aglycone backbone, a structural modification that significantly alters its physicochemical properties and research applications compared to other luteolin glycosides. The glycosylation pattern enhances water solubility, making it particularly valuable for in vitro experimental systems where solubility limitations often hinder testing of parent flavonoids . Researchers utilize this compound primarily to investigate structure-activity relationships of polyphenolic compounds, with specific interest in how glycosylation at different positions affects bioavailability and biological activity. The 3',4'-dihydroxy arrangement in the luteolin structure is known to play a key role in antioxidant activity, and researchers study how glycosylation at one of these positions (3') influences free radical scavenging capacity . Current research applications include studying its potential neuroprotective effects, as related glycosylated luteolin compounds have demonstrated protective effects against 6-hydroxydopamine-induced neurotoxicity in neuronal cell models, prevention of mitochondrial membrane depolarization, decreased caspase-3 activity, and reduction of oxidative stress . Additional research areas include cardiovascular investigations where similar luteolin glycosides have shown anti-inflammatory properties in endothelial cell models by inhibiting the STAT3 pathway, reducing production of inflammatory cytokines, and suppressing ROS generation . The compound serves as an important reference standard for the identification and quantification of luteolin derivatives in natural product extracts and biological samples using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISZYPSIZGKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52187-80-1
Record name 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Luteolin-3',7-di-O-glucoside: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of luteolin (B72000), a well-studied flavone (B191248) with known antioxidant and anti-inflammatory activities, the di-glucoside variant presents a unique profile for investigation. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies for this compound. It further explores the potential signaling pathways this compound may modulate, drawing inferences from the activities of its parent aglycone and mono-glycosylated forms. This document is intended to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound, along with its isomers such as Luteolin-7,3'-di-O-glucoside, has been identified in a select number of plant species. While its distribution is not as widespread as its parent compound, luteolin, or its mono-glucoside derivatives, it has been reliably reported in the following plant families and species:

  • Asteraceae (Daisy Family): This family is a significant source of luteolin and its glycosides.

    • Helichrysum arenarium (Dwarf Everlast): Commonly known as sandy everlasting, this plant is a documented source of Luteolin-7,3'-di-O-glucoside[1].

    • Artemisia judaica (Judean Wormwood): This aromatic shrub, prevalent in the Middle East and North Africa, has been reported to contain Luteolin-7,3'-di-O-glucoside[1]. Various species of Artemisia are known to produce a rich array of flavonoids[2].

    • Launaea nudicaulis : This species is another reported source of Luteolin-7,3'-di-O-glucoside[1].

  • Other Potential Sources: While direct evidence for this compound is limited, the presence of luteolin and its mono-glucosides in a wide variety of plants suggests that the di-glucoside may also be present in trace amounts or as yet unidentified in other species. Plants rich in luteolin-7-O-glucoside, such as those from the Lamiaceae and Apiaceae families, are logical candidates for further investigation.

Quantitative Analysis

Quantitative data specifically for this compound in plant materials is not extensively available in the scientific literature. The majority of studies focus on the quantification of the more abundant luteolin or luteolin-7-O-glucoside. The table below summarizes available data for related compounds to provide a comparative context. Researchers are encouraged to perform quantitative analysis on the identified source plants to determine the precise concentrations of this compound.

Plant SpeciesFamilyPlant PartCompoundConcentration (mg/g dry weight)Analytical MethodReference
Dendranthema morifoliumAsteraceaeFlowersLuteolin-7-O-glucoside41.9 (in ethanolic extract)HPLC-PDA[3]
Dendranthema morifoliumAsteraceaeFlowersLuteolin-7-O-glucoside65.6 (in water extract)HPLC-PDA[3]
Artemisia albaAsteraceaeAerial partsLuteolin-7-O-glucosidePresent (part of 3.90±0.39 total flavones)HPLC[4]
Artemisia stellerianaAsteraceaeAerial partsLuteolin-7-O-glucosidePresent (part of 1.43±0.26 total flavones)HPLC[4]

Note: The concentrations provided are for Luteolin-7-O-glucoside and are intended to serve as a reference for potential yields of related glycosides from these plant families.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and characterization of this compound from plant materials. These protocols are based on established techniques for flavonoid analysis and can be adapted to specific research needs.

Extraction of Luteolin Glycosides

This protocol describes a general method for the extraction of flavonoids from dried plant material.

Objective: To extract a broad range of flavonoid glycosides, including this compound, from a plant matrix.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Artemisia judaica)

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 80% methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. This aids in cell wall disruption and enhances extraction efficiency.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 1-3) two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: The concentrated extract can be further dried to a powder using a freeze-dryer or a vacuum oven.

  • Storage: Store the crude extract in a desiccator at 4°C, protected from light, until further purification.

Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines the purification of this compound from the crude extract.

Objective: To isolate this compound with high purity.

Materials:

  • Crude plant extract

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Preparative HPLC system with a C18 column (e.g., 250 x 10 mm, 5 µm)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-40 min: 10-50% B (linear gradient)

      • 40-45 min: 50-100% B (linear gradient)

      • 45-50 min: 100% B (isocratic)

      • 50-55 min: 100-10% B (linear gradient)

      • 55-60 min: 10% B (isocratic)

    • Flow Rate: 3.0 mL/min

    • Detection: UV detector at 350 nm

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak suspected to be this compound based on its retention time relative to known luteolin glycosides.

  • Purity Check: Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of the isolated compound.

  • Concentration: Pool the pure fractions and remove the solvent using a rotary evaporator.

Structural Characterization

This section describes the analytical techniques used to confirm the structure of the isolated compound.

Objective: To unequivocally identify the isolated compound as this compound.

2.3.1. Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

  • Purpose: To determine the accurate mass and fragmentation pattern of the compound.

  • Methodology:

    • Dissolve the isolated compound in methanol.

    • Inject the sample into a UPLC system coupled to a QTOF mass spectrometer.

    • Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

    • Acquire mass spectra in negative ion mode. The deprotonated molecule [M-H]⁻ of this compound is expected at m/z 609.1456.

    • Perform MS/MS analysis on the parent ion to observe characteristic fragment ions corresponding to the loss of one or two glucose units (loss of 162 Da each) and fragmentation of the luteolin aglycone.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the complete chemical structure, including the position of the glycosidic linkages.

  • Methodology:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to confirm the attachment points of the glucose moieties to the luteolin backbone at the 3' and 7 positions. The anomeric proton signals in the ¹H NMR spectrum and their correlations in the HMBC spectrum are crucial for determining the linkage positions[5][6][7].

Potential Signaling Pathways and Biological Activities

Direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited. However, based on the well-documented biological activities of its aglycone, luteolin, and its mono-glucoside, luteolin-7-O-glucoside, we can infer potential mechanisms of action. It is hypothesized that this compound may be hydrolyzed in vivo to luteolin-7-O-glucoside and subsequently to luteolin, which would then exert its biological effects.

Anti-Inflammatory Pathways

Luteolin and its glycosides are known to possess potent anti-inflammatory properties by modulating key signaling cascades[8][9].

  • NF-κB Signaling Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[10][11]. This is often achieved by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. Luteolin-7-O-glucoside has also been shown to impede NF-κB activation[12][13][14].

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Luteolin and its 7-O-glucoside have been demonstrated to inhibit the phosphorylation of these kinases, leading to a downstream reduction in the production of pro-inflammatory mediators[15][16][17][18].

  • JAK/STAT3 Signaling Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is involved in cytokine signaling. Luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway[19][20].

Antioxidant Pathways

The antioxidant activity of luteolin and its derivatives is a key aspect of their therapeutic potential.

  • Nrf2/HO-1 Signaling Pathway: Luteolin and luteolin-7-O-glucoside have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[15][16]. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which protect cells from oxidative stress[9].

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_isolation Isolation cluster_characterization Structural Characterization plant_material Dried Plant Material extraction Maceration & Ultrasonication (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (HPLC-MS) fraction_collection->purity_check pure_compound Pure this compound purity_check->pure_compound uplc_qtof_ms UPLC-QTOF-MS pure_compound->uplc_qtof_ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr

Caption: General workflow for the extraction, isolation, and characterization of this compound.

Postulated Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway luteolin_glucoside This compound (or its metabolites) p38 p38 luteolin_glucoside->p38 jnk JNK luteolin_glucoside->jnk erk ERK luteolin_glucoside->erk ikb IκBα luteolin_glucoside->ikb pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) p38->pro_inflammatory_genes jnk->pro_inflammatory_genes erk->pro_inflammatory_genes nfkb NF-κB (p65) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocation nfkb_nucleus->pro_inflammatory_genes inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->p38 inflammatory_stimuli->jnk inflammatory_stimuli->erk inflammatory_stimuli->ikb

Caption: Postulated inhibitory effect on MAPK and NF-κB signaling pathways.

Postulated Antioxidant Signaling Pathway

Antioxidant_Pathway cluster_nrf2 Nrf2 Pathway luteolin_glucoside This compound (or its metabolites) keap1 Keap1 luteolin_glucoside->keap1 activates nrf2 Nrf2 nrf2_nucleus Nrf2 (nucleus) nrf2->nrf2_nucleus translocation antioxidant_genes Antioxidant Gene Expression (HO-1) nrf2_nucleus->antioxidant_genes oxidative_stress Oxidative Stress oxidative_stress->keap1

Caption: Postulated activation of the Nrf2-mediated antioxidant response.

Conclusion

This compound represents an intriguing natural product with potential for further pharmacological investigation. While its known natural sources are currently limited, the methodologies outlined in this guide provide a framework for its extraction, isolation, and characterization from these and other potential plant sources. The inferred biological activities, based on its structural relationship to luteolin and luteolin-7-O-glucoside, strongly suggest that it may act as a potent anti-inflammatory and antioxidant agent. Future research should focus on the quantitative analysis of this compound in its natural sources, as well as in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action. This will be crucial for unlocking its full therapeutic potential in the development of novel pharmaceuticals and nutraceuticals.

References

Luteolin-3',7-di-O-glucoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for extraction, isolation, and biological evaluation are presented, alongside a comprehensive analysis of its modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.

Chemical Structure and Properties

This compound is a flavonoid derivative characterized by a C6-C3-C6 backbone structure. It consists of a luteolin (B72000) aglycone to which two β-D-glucopyranose units are attached at the 3' and 7 hydroxyl positions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
CAS Number 52187-80-1
Molecular Formula C27H30O16
Molecular Weight 610.52 g/mol
Melting Point 220-250 °C (predicted)[1]
Solubility Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3]
UV-Vis λmax Similar to Luteolin-7-O-glucoside: ~254, 264 (shoulder), 345 nm[4]

Table 2: Spectral Data of Luteolin-7-O-glucoside (as a reference)

Spectral DataChemical Shifts (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR (DMSO-d₆) Anomeric proton at δH 5.08 (1H, d, J=7.65)[4]
¹³C NMR (DMSO-d₆) Ketone carbonyl at δc 181.9; Olefinic carbons at δc 164.5 and 103.1; Sugar carbons: δ 99.9, 77.2, 76.4, 73.1, 69.6, and 60.6[4][5]
IR (KBr) Similar to luteolin, showing characteristic peaks for -OH, C=O, C=C, and C-O stretching vibrations.[6]

Biological Activities and Signaling Pathways

This compound, along with its aglycone luteolin and the mono-glucoside form, exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties.

Anti-inflammatory Activity

Luteolin and its glycosides have been shown to modulate key inflammatory signaling pathways:

  • NF-κB Pathway: Luteolin-7-O-glucoside has been demonstrated to impede the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[7][8] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[4][7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Luteolin has been shown to block the activation of JNK and p38 MAPKs.[5] Studies on Luteolin-7-O-glucoside suggest it can inhibit the phosphorylation of ERK1/2, JNK, and p38, while enhancing ERK5 phosphorylation, thereby mitigating apoptosis in cardiomyocytes.[3]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in inflammatory responses. Luteolin and its glycosides can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α by interfering with this pathway.[4][9]

Anti-inflammatory Signaling Pathways Luteolin_glucoside This compound IKK IKK Luteolin_glucoside->IKK inhibits MAPKK MAPKK (MKK3/6, MKK4/7) Luteolin_glucoside->MAPKK inhibits JAK JAK Luteolin_glucoside->JAK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Inflammation Inflammatory Response (Cytokines, iNOS, COX-2) NFkB->Inflammation promotes MAPK MAPK (p38, JNK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Inflammation promotes STAT STAT JAK->STAT phosphorylates STAT->Inflammation promotes

Figure 1: this compound's inhibition of inflammatory pathways.
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms.

  • Nrf2/HO-1 Pathway: Luteolin and Luteolin-7-O-glucoside have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2]

Antioxidant Signaling Pathway Luteolin_glucoside This compound Keap1 Keap1 Luteolin_glucoside->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Figure 2: Activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Extraction and Isolation from Plant Material

The following protocol is a general guideline for the extraction and isolation of this compound from plant sources, such as nettle leaves.[6]

Extraction and Isolation Workflow Start Plant Material (e.g., Nettle Leaves) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., 70% Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, Preparative HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 3: General workflow for extraction and isolation.

Methodology:

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with continuous stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Purification:

    • Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel column. Elute with a gradient of chloroform (B151607) and methanol.

    • Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a variety of diseases characterized by inflammation and oxidative stress. The experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action and to explore its development as a novel therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in preclinical and clinical settings.

References

Luteolin-3',7-di-O-glucoside: A Technical Guide to its Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside, a flavonoid glycoside found in various medicinal plants, is a molecule of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of its biological activities and underlying mechanisms of action. While direct experimental data on this compound is emerging, this document extensively leverages the wealth of information available for its aglycone, luteolin (B72000), and its mono-glucoside counterpart, luteolin-7-O-glucoside, to build a predictive framework for its bioactivity. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A notable finding is that while possessing antioxidant properties, the glycosylation at the 3' and 7' positions appears to attenuate its radical scavenging activity compared to its aglycone and mono-glucoside forms. This suggests that its biological effects may be significantly influenced by in vivo hydrolysis.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, recognized for their broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Luteolin, a prominent flavone, and its glycosidic derivatives are subjects of intensive research. This compound is distinguished by the presence of two glucose moieties attached to the luteolin backbone. This glycosylation can significantly impact the molecule's solubility, stability, bioavailability, and ultimately, its biological activity. This guide aims to consolidate the existing knowledge and provide a detailed technical resource on the biological activities and mechanistic pathways associated with this compound.

Quantitative Data on Biological Activities

Quantitative data for this compound is limited in the current literature. The available data, primarily on its antioxidant activity, is presented below. To provide a comprehensive overview of its potential, this section also includes comparative data for luteolin and luteolin-7-O-glucoside.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50 (µM)Source
This compound DPPH Radical Scavenging > 100 [1]
LuteolinDPPH Radical Scavenging20.2[1]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2[1]
Luteolin-7-O-glucosideDPPH Radical Scavenging6.80[2]
Luteolinα-Glucosidase Inhibition32.3[3]

Table 2: Anti-inflammatory Activity

CompoundCell LineParameter MeasuredIC50 (µM)Source
LuteolinRAW 264.7Nitric Oxide (NO) Production13.9[4]
Luteolin-7-O-glucosideRAW 264.7Nitric Oxide (NO) Production22.7[4]
LuteolinRAW 264.7Prostaglandin E2 (PGE2) Production7.4[4]
Luteolin-7-O-glucosideRAW 264.7Prostaglandin E2 (PGE2) Production15.0[4]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 (µM)Source
LuteolinGLC4 (Lung Cancer)MTT40.9[5]
LuteolinCOLO 320 (Colon Cancer)MTT32.5[5]
Luteolin-7-O-glucosideMesangial cellsDNA Synthesis Inhibition6.1[5]
LuteolinA549 (Lung Cancer)Alamar Blue3.1[5]
LuteolinB16 (Melanoma)Alamar Blue2.3[5]

Table 4: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Source
LuteolinEscherichia coli312.5[6]
LuteolinStaphylococcus aureus312.5[6]
LuteolinTrueperella pyogenes78[7]
Luteolin-7-O-glucosideStaphylococcus aureus3.12[8]

Table 5: Enzyme Inhibitory Activity

CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeSource
LuteolinidinTyrosinase3.72.8Competitive[9][10]
Petunidin 3-O-glucosideTyrosinase10.39.0Competitive[9][10]
Delphinidin 3-O-galactosideTyrosinase41.351.9Competitive[9][10]
Luteolinα-Glucosidase~32-Non-competitive[3][11]

Biological Activities and Mechanisms of Action

Based on the extensive research on luteolin and its 7-O-glucoside, this compound is anticipated to exhibit a range of biological activities, likely following hydrolysis to its aglycone form.

Antioxidant Activity

Luteolin and its glycosides are known to possess antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems.[12] However, studies on luteolin glycosides suggest that the presence and position of the sugar moiety can influence this activity. For this compound, the available data indicates a significantly lower DPPH radical scavenging activity (IC50 > 100 µM) compared to luteolin (IC50 20.2 µM) and luteolin-7-O-glucoside (IC50 21.2 µM).[1] This suggests that the hydroxyl groups at the 3' and 7' positions, which are crucial for radical scavenging, are blocked by the glucose molecules.

Anti-inflammatory Activity

Luteolin is a potent anti-inflammatory agent that can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[13] Luteolin and its 7-O-glucoside have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] The primary mechanism involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[14] Luteolin-7-O-glucoside has been shown to impair the nuclear translocation of phosphorylated STAT3.[14]

Anticancer Activity

Luteolin exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis and metastasis in various cancer cell lines.[15][16] It modulates several signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[17] For instance, luteolin has been shown to arrest the cell cycle at the G2/M phase in colon cancer cells.[15] While direct cytotoxic data for this compound is scarce, its potential as an anticancer agent would likely depend on its conversion to luteolin.

Neuroprotective Activity

Luteolin has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[18] Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory properties within the central nervous system. Luteolin can cross the blood-brain barrier and has been shown to inhibit microglial activation and the production of pro-inflammatory cytokines in the brain. Luteolin-7-O-glucoside has been reported to have neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in SH-SY5Y cells by preventing mitochondrial membrane depolarization and decreasing caspase-3 activity.[2][19][20]

Signaling Pathways

The biological activities of this compound, likely mediated by its aglycone luteolin, involve the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n Translocation p50_n p50 NFkB_complex->p50_n Luteolin This compound (via Luteolin) Luteolin->IKK Inhibition DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Figure 1. Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

MAPKs, including ERK, JNK, and p38, are involved in cellular processes like inflammation, proliferation, and apoptosis. Luteolin has been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating downstream inflammatory and proliferative responses.

MAPK_Pathway Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Response Inflammation / Proliferation Transcription_Factors->Response Luteolin This compound (via Luteolin) Luteolin->MAPK Inhibition of Phosphorylation

Figure 2. Modulation of the MAPK signaling pathway.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling. Luteolin can inhibit the phosphorylation of JAK and STAT proteins, leading to the downregulation of inflammatory gene expression. Luteolin-7-O-glucoside has been shown to inhibit the STAT3 pathway.[21][22]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation Luteolin This compound (via Luteolin) Luteolin->JAK Inhibition of Phosphorylation DNA DNA STAT_dimer->DNA Genes Inflammatory Gene Expression DNA->Genes

Figure 3. Interference with the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonoids like this compound.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, methanol (B129727) (as blank), and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Add 1.0 mL of the test compound solution to 3.0 mL of DPPH solution.

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Reagents: MTT solution (5 mg/mL in PBS), cell culture medium, test compound solutions, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for NF-κB Activation

This technique is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins (e.g., p-p65, IκBα).

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract cytoplasmic and nuclear proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a flavonoid with potential biological activities relevant to human health. While direct experimental evidence is still limited, the extensive data on its aglycone, luteolin, and its mono-glucoside provide a strong foundation for predicting its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. A key consideration is the likely requirement of in vivo hydrolysis for the di-glucoside to exert significant biological activity, as suggested by its lower in vitro antioxidant capacity.

Future research should focus on:

  • In-depth in vitro and in vivo studies to determine the specific biological activities and potency (e.g., IC50 values) of pure this compound.

  • Pharmacokinetic studies to understand its absorption, metabolism, and bioavailability, particularly the extent of its hydrolysis to luteolin.

  • Mechanistic studies to elucidate the precise signaling pathways modulated by this compound and its metabolites.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this promising natural compound.

References

A Technical Whitepaper on the Antioxidant and Anti-inflammatory Effects of Luteolin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researcher:

This document provides an in-depth technical guide on the antioxidant and anti-inflammatory properties of the flavonoid luteolin (B72000) and its derivatives. It is important to note that a comprehensive search of the scientific literature reveals a significant scarcity of specific data for Luteolin-3',7-di-O-glucoside . Therefore, to provide a valuable and data-rich resource, this guide will focus on the extensively studied parent compound, Luteolin , and its most prevalent monoglycoside, Luteolin-7-O-glucoside (also known as Cynaroside). The mechanisms and activities of these compounds are foundational for inferring the potential, yet unconfirmed, properties of other luteolin glycosides.

Luteolin is a naturally occurring flavone (B191248) found in a wide variety of plants, fruits, and vegetables.[1] It is most commonly present in its glycosylated forms.[1] Both luteolin and its glycosides are renowned for a plethora of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, making them a subject of intense research for drug development professionals.[1][2]

Antioxidant Properties

The antioxidant effects of luteolin and its glycosides are attributed to two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense systems. Structurally, the hydroxyl groups on the flavonoid backbone allow for the donation of a hydrogen atom to neutralize free radicals.[3] Furthermore, these compounds can activate key cellular signaling pathways to bolster the cell's intrinsic antioxidant capacity.

Mechanism of Action: Nrf2/HO-1 Pathway Activation

A critical mechanism for the indirect antioxidant effect of Luteolin and Luteolin-7-O-glucoside is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by compounds like luteolin, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various protective genes, most notably Heme Oxygenase-1 (HO-1).[4] HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress.[5] Studies have demonstrated that both luteolin and luteolin-7-O-glucoside can potently induce HO-1 expression through the modulation of Nrf2 and MAPK (p38 and JNK) signaling pathways.[4]

Quantitative Antioxidant Activity

The antioxidant capacity of these compounds is often quantified using various in vitro assays. The data consistently shows strong radical scavenging activity.

CompoundAssayResultReference
Luteolin-7-O-glucoside DPPH Radical ScavengingEC₅₀ = 6.80 µM[6]
Luteolin-7-O-glucoside Oxygen Radical Absorbance Capacity (ORAC)8804.19 ± 409.99 µmol of Trolox/g[6]
Luteolin-7-O-glucoside Ferric Reducing Antioxidant Power (FRAP)19,570.78 ± 291.48 µM FeSO₄/g[6]
Luteolin & Luteolin Glycosides DPPH & Superoxide Anion ScavengingActivity comparable to Quercetin[7][8]

Note: The aglycone, luteolin, generally exhibits stronger antioxidant effects than its glycoside forms.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standard methodology for assessing the free radical scavenging activity of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Luteolin-7-O-glucoside) in a suitable solvent like methanol (B129727) or DMSO.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compound from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent (methanol or DMSO) and 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the test compound dilution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100

    • Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: Nrf2/HO-1 Antioxidant Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L7G Luteolin / Luteolin-7-O-glucoside MAPK p38 / JNK MAPK Pathway L7G->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds HO1 HO-1 Gene ARE->HO1 Promotes Transcription Antioxidant_Enzymes Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Enzymes Translation

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Luteolin and its glycosides.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Luteolin and Luteolin-7-O-glucoside exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the key signaling pathways that govern the inflammatory response.[11][12]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of these flavonoids is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

  • NF-κB Pathway: NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β).[11] In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription. Luteolin and its glycosides have been shown to inhibit this process. Specifically, both compounds can inhibit the phosphorylation of Akt, an upstream kinase in the NF-κB pathway.[11] Luteolin is often more potent, inhibiting both NF-κB and AP-1 transcription factors, whereas Luteolin-7-O-glucoside primarily impedes NF-κB activation.[11][13]

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) also plays a crucial role in inflammation. Luteolin has been shown to block the phosphorylation of ERK1/2, JNK, and p38 in response to inflammatory stimuli.[14][15] Luteolin-7-O-glucoside has also been reported to modulate MAPK pathways, for instance by reducing the phosphorylation of ERK1/2, JNK, and p38 in a model of cardiac injury.[16]

Quantitative Anti-inflammatory Activity

The inhibitory effects of luteolin and its 7-O-glucoside on key inflammatory markers have been quantified in numerous cell-based assays, typically using LPS-stimulated RAW 264.7 macrophages.

Table 2.1: Inhibition of Inflammatory Mediators

CompoundMediatorModel SystemKey FindingReference
Luteolin NO, PGE₂LPS-stimulated RAW 264.7More potent inhibition than Luteolin-7-O-glucoside[13]
Luteolin-7-O-glucoside NO, PGE₂LPS-stimulated RAW 264.7Dose-dependent inhibition of NO and PGE₂ production[13]
Luteolin iNOSTNF-α/LPS/IFN-γ stimulated 3T3-L185% suppression of iNOS protein at 10 µM[14]
Scolymoside TNF-α, IL-6LPS-activated HUVECsSuppressed production of TNF-α and IL-6[17]

Table 2.2: Inhibition of Inflammatory Cytokines

CompoundCytokineModel SystemKey FindingReference
Luteolin IL-6, IL-8, VEGFTNF-stimulated HaCaT KeratinocytesConcentration-dependent inhibition (10-100 µM)[18]
Luteolin IL-6, IL-8, IL-1βSpike S1-induced THP-1 MacrophagesSignificant dose-dependent suppression of secretion[15]
Experimental Protocols

2.3.1 Cell Culture and LPS Stimulation for In Vitro Inflammation Model

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for viability/Griess assay, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (Luteolin or Luteolin-7-O-glucoside) for 1-2 hours.

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate for the desired period (e.g., 24 hours for cytokine and NO measurement).

2.3.2 Nitric Oxide (NO) Measurement using Griess Assay

  • Sample Collection: After the incubation period from protocol 2.3.1, collect the cell culture supernatant.

  • Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Assay Procedure:

    • In a new 96-well plate, add 50 µL of cell supernatant to each well.

    • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

2.3.3 Western Blot for Signaling Protein Phosphorylation

  • Protein Extraction: After a shorter stimulation period (e.g., 15-60 minutes with LPS), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density using software like ImageJ, normalizing phosphoproteins to their total protein counterparts and then to a loading control like β-actin.

Visualization: Inflammatory Signaling Pathways

Inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKK MAPKKs TLR4->MAPKK Akt Akt PI3K->Akt p Ikk IKK Akt->Ikk p L7G Luteolin & Luteolin-7-O-glucoside L7G->Akt Inhibits IkBa_p65 IκBα-p65/p50 Ikk->IkBa_p65 p-IκBα → Degradation p65 p65/p50 IkBa_p65->p65 Releases Nucleus Nucleus p65->Nucleus Translocation ERK ERK MAPKK->ERK p JNK JNK MAPKK->JNK p p38 p38 MAPKK->p38 p Luteolin Luteolin Luteolin->ERK Inhibits Luteolin->JNK Inhibits Luteolin->p38 Inhibits Inflammation Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by Luteolin and its glycosides.

Experimental_Workflow cluster_analysis Downstream Analysis A Seed RAW 264.7 Macrophages in Culture Plates B Pre-treat with Luteolin Compound (1-2h) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for Specified Duration C->D E Collect Supernatant (24h) D->E Long Incubation G Lyse Cells (30-60 min) D->G Short Incubation F Griess Assay (NO) ELISA (Cytokines) E->F H Western Blot (p-Akt, p-p65, p-MAPKs) G->H

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available scientific evidence robustly supports the potent antioxidant and anti-inflammatory activities of luteolin and its common glycoside, luteolin-7-O-glucoside. Their mechanisms of action are multifaceted, involving direct radical scavenging and the sophisticated modulation of key cellular signaling pathways, including Nrf2/HO-1, NF-κB, and MAPKs. Quantitative data consistently demonstrate a significant reduction in oxidative stress markers and pro-inflammatory mediators. Generally, the aglycone luteolin appears to exhibit greater potency than its glycoside derivatives, though both are highly active.

For drug development professionals, these compounds represent promising scaffolds for therapeutic agents targeting inflammation- and oxidative stress-driven pathologies. However, the distinct lack of data specifically for this compound highlights a critical knowledge gap. Future research must be directed toward isolating or synthesizing this specific diglucoside and empirically evaluating its bioactivity. Such studies are essential to determine how the addition of a second glucoside moiety at the 3' position impacts absorption, bioavailability, and efficacy compared to its well-documented relatives.

References

Luteolin-3',7-di-O-glucoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity, and exploring the biological activities of its core structure, luteolin (B72000), and its more extensively studied glycoside, luteolin-7-O-glucoside, to infer its potential therapeutic applications.

Chemical Identity of this compound

This compound is a flavone, a subclass of flavonoids, characterized by the attachment of two glucoside moieties to the luteolin backbone. While research specifically on this compound is limited, its chemical identity is well-established.

IdentifierValue
CAS Number 52187-80-1
Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol [1]
IUPAC Name 5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

Synonyms:

  • Luteolin-7,3'-di-O-glucoside[1]

  • Luteolin 3',7-diglucoside[1]

  • 52187-80-1[1]

Biological Activities and Therapeutic Potential

Direct experimental data on the biological activities of this compound is not extensively available in the current body of scientific literature. However, the therapeutic potential of this molecule can be inferred from the well-documented activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside. These compounds are known to possess significant anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] It is important to note that glycosylation can affect the bioavailability and metabolic fate of flavonoids, potentially altering their efficacy in vivo.[5]

Anti-Inflammatory Activity

Luteolin and its glycosides have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators. The action mechanism of luteolin varies, but its major targets are transcription factors like Src in the nuclear factor (NF)-κB pathway, MAPK in the activator protein (AP)-1 pathway, and SOCS3 in the signal transducer and activator of transcription 3 (STAT3) pathway.[2]

Anticancer Activity

The anticancer properties of luteolin are well-documented across various cancer cell lines.[5][6][7] It can suppress the proliferation of different tumor cells in vitro, with IC50 values ranging from approximately 3 to 50 μM.[7][8] The mechanisms underlying its anticancer effects include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[6]

The following table summarizes the in vitro cytotoxic activity of luteolin and luteolin-7-O-glucoside in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
LuteolinA549Lung Carcinoma3.1 µM[8]
LuteolinB16 (mouse)Melanoma2.3 µM[8]
LuteolinCCRF-HSB-2T-cell Leukemia2.0 µM[8]
LuteolinTGBC11TKBGastric Cancer1.3 µM[8]
LuteolinHL-60Promyelocytic Leukemia12.5 µM[8]
LuteolinA431Squamous Cell Carcinoma19 µM[8]
LuteolinGLC4Lung Cancer40.9 µM[8]
LuteolinCOLO 320Colon Cancer32.5 µM[8]
Luteolin-7-O-glucoside--6.1 µM[8]
LuteolinA549Non-small-cell lung41.59 μM (24h), 27.12 μM (48h), 24.53 μM (72h)[9]
LuteolinH460Non-small-cell lung48.47 μM (24h), 18.93 μM (48h), 20.76 μM (72h)[9]
Antioxidant Activity

Luteolin and its glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in a wide range of chronic diseases.[4] The antioxidant capacity of luteolin-7-O-glucoside has been quantified using various assays.

CompoundAssayResultReference
Luteolin-7-O-glucosideDPPH Radical ScavengingEC50: 6.80 µM[10]
Luteolin-7-O-glucosideORAC8804.19 ± 409.99 µmol of Trolox/g[10]
Luteolin-7-O-glucosideFRAP19,570.78 ± 291.48 µM FeSO4/g[10]

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, established methodologies for assessing the biological activities of the parent compound, luteolin, and related glycosides can be adapted. Below is a representative protocol for an in vitro anti-inflammatory assay.

Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Modulation

Luteolin and its glycosides exert their biological effects by modulating several key intracellular signaling pathways. The inhibition of the NF-κB and STAT3 pathways is central to their anti-inflammatory and anticancer activities.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[11]

NFkB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription Luteolin Luteolin & Glycosides Luteolin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by luteolin and its glycosides.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently overactivated in various cancers and inflammatory diseases. Luteolin and its glycosides can inhibit STAT3 phosphorylation and nuclear translocation, leading to the downregulation of target genes involved in cell proliferation and survival.[12][13]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->TargetGenes Transcription Luteolin Luteolin & Glycosides Luteolin->JAK Inhibits Luteolin->pSTAT3_dimer Inhibits Translocation

References

Luteolin-3',7-di-O-glucoside: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-3',7-di-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants.[1] As a derivative of luteolin (B72000), it belongs to the flavone (B191248) subclass of flavonoids and has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound has been identified in several plant species. Notably, it has been reported in Artemisia judaica, Launaea nudicaulis, and Helichrysum arenarium.[1] The presence of this compound in various traditional medicinal plants suggests its potential contribution to their therapeutic effects. The general structure of luteolin glycosides involves a luteolin aglycone linked to one or more sugar moieties. In the case of this compound, two glucose units are attached at the 3' and 7 positions of the luteolin backbone.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from plant material is a multi-step process that requires careful execution to ensure a high-purity final product. The following is a detailed, representative protocol synthesized from established methods for the isolation of flavonoid glycosides.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant material (e.g., aerial parts of Artemisia judaica) during the appropriate season to maximize the content of the target compound.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a circulating air oven at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of flavonoids.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

Several methods can be employed for the extraction of luteolin glycosides from plant materials.[2][3]

  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture periodically for 24-48 hours at room temperature.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

    • Repeat the extraction process two to three times with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Ultrasound-Assisted Extraction (UAE):

    • Suspend the powdered plant material in the chosen solvent in a flask.

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the extract and repeat the process as described for maceration. UAE can significantly reduce extraction time and improve efficiency.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble in a Soxhlet apparatus.

    • Extract with a suitable solvent (e.g., methanol or ethanol) for several hours (typically 6-8 hours).

    • Concentrate the resulting extract using a rotary evaporator.

Purification

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. This is typically achieved through a series of chromatographic techniques.

  • Liquid-Liquid Partitioning:

    • Dissolve the concentrated crude extract in water.

    • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica (B1680970) gel or Sephadex LH-20.[4][5][6][7] Sephadex LH-20 is particularly effective for separating flavonoids.[4][5][6][7]

    • Mobile Phase: Choose an appropriate solvent system for elution. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often used. For Sephadex LH-20, elution is typically performed with methanol or ethanol.[4][5][6]

    • Fraction Collection: Apply the enriched fraction onto the column and elute with the mobile phase. Collect fractions of a specific volume and monitor the separation using Thin Layer Chromatography (TLC).

    • TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent). Combine the fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain a high-purity compound, subject the semi-purified fraction to preparative HPLC.

    • Column: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient system of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile (B52724) is commonly used.

    • Detection: Monitor the elution at a wavelength where flavonoids show maximum absorbance (typically around 280 nm and 350 nm).

    • Collect the peak corresponding to this compound.

Structural Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and chemical environment of protons.

    • ¹³C-NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure of the luteolin aglycone and the position of the glycosidic linkages.

Quantitative Data

The following tables summarize the quantitative data related to the extraction and biological activity of luteolin and its glycosides.

Table 1: Extraction Yield of Luteolin and its Glycosides from Various Plant Sources

Plant SourceCompoundExtraction MethodSolventYieldReference
Reseda luteolaLuteolin-7-O-glucosideMethanolic semi-batchMethanol8.0 ± 0.3 mg/g[8]
Reseda luteolaLuteolin (aglycone)Methanolic semi-batchMethanol4.9 ± 0.4 mg/g[8]
Schisandra chinensisLuteolinIonic Liquid–Enzyme Assisted Ultrasonic Extraction1-butyl-3-methylimidazolium tetrafluoroborate0.2247 mg/g[9]
Vitex pseudo-negundoLuteolinRefluxAbsolute Methanol21.58 µg/mL[10]
Dendranthema morifoliumLuteolin-7-O-glucosideEthanolic ExtractEthanol4.19%[11]
Dendranthema morifoliumLuteolin-7-O-glucosideWater ExtractWater6.56%[11]

Table 2: In Vitro Biological Activity of Luteolin and Luteolin-7-O-glucoside

CompoundCell LineActivityIC₅₀ ValueReference
LuteolinHeLa (cervical cancer)Cytotoxicity-[12]
LuteolinGLC4 (lung cancer)Cytotoxicity40.9 µM[12]
LuteolinCOLO 320 (colon cancer)Cytotoxicity32.5 µM[12]
Luteolin-7-O-glucoside-Cytotoxicity6.1 µM[12]
LuteolinRAW 264.7 (macrophage)NO Production Inhibition13.9 µM[13]
Luteolin-7-O-glucosideRAW 264.7 (macrophage)NO Production Inhibition22.7 µM[13]
LuteolinRAW 264.7 (macrophage)PGE₂ Production Inhibition7.4 µM[13]
Luteolin-7-O-glucosideRAW 264.7 (macrophage)PGE₂ Production Inhibition15.0 µM[13]
LuteolinU-251 (glioblastoma)AntiproliferativeMost sensitive[14]
LuteolinHTB-26 (breast cancer)Cytotoxicity10-50 µM[15]
LuteolinPC-3 (pancreatic cancer)Cytotoxicity10-50 µM[15]
LuteolinHepG2 (hepatocellular carcinoma)Cytotoxicity10-50 µM[15]

Signaling Pathways and Molecular Mechanisms

Luteolin and its glycosides exert their biological effects by modulating various intracellular signaling pathways, primarily those involved in inflammation and cancer.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Luteolin and its glycosides have been shown to inhibit this pathway.[13][16][17][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB_nucleus->Genes Induces Transcription Luteolin This compound Luteolin->IKK Inhibits Luteolin->NFkB_nucleus Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Luteolin and its glycosides have been shown to modulate this pathway.[14][19][20]

MAPK_Pathway Stimuli Stress/Growth Factors Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 p38->AP1 Transcription Gene Transcription (Proliferation, Inflammation) AP1->Transcription Luteolin This compound Luteolin->Raf Inhibits Luteolin->MEK Inhibits Luteolin->JNK Inhibits Luteolin->p38 Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and immune responses. Luteolin has been shown to suppress this pathway.[21][22][23][24]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Genes Target Gene Expression (Inflammation, Proliferation) STAT_P->Genes Translocates to Nucleus & Induces Transcription Luteolin This compound Luteolin->JAK Inhibits Phosphorylation Luteolin->STAT Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with significant biological activities, particularly in the modulation of inflammatory and cancer-related signaling pathways. The detailed protocols for its isolation and purification provided in this guide, along with the summarized quantitative data and visual representations of its molecular mechanisms, offer a valuable resource for the scientific community. Further research into the specific therapeutic applications of this compound is warranted to fully elucidate its potential as a novel drug lead.

References

Luteolin-3',7-di-O-glucoside in Traditional Medicine: A Technical Guide on its Potential Bioactivities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific research on Luteolin-3',7-di-O-glucoside is limited. This document summarizes the known traditional uses and presents detailed experimental data and mechanisms of action for its closely related and well-researched parent compound, Luteolin (B72000), and its prevalent mono-glycoside, Luteolin-7-O-glucoside. This information serves as a scientific proxy to infer the potential therapeutic properties of this compound and to guide future research.

Introduction

Luteolin is a ubiquitous flavonoid found in numerous medicinal herbs, fruits, and vegetables.[1] Plants rich in luteolin and its glycosides have a long history of use in traditional medicine systems, particularly in Chinese Traditional Medicine, for treating a variety of ailments including hypertension, inflammatory disorders, and cancer.[2][3] Luteolin is most commonly found in nature in its glycosidic forms, where sugar moieties are attached to the flavone (B191248) backbone.[2][4]

This compound is one such naturally occurring glycoside.[5] While its presence in medicinal plants like Artemisia judaica and Helichrysum arenarium is documented, specific research detailing its biological activities and mechanisms of action is sparse.[5] In contrast, its aglycone (Luteolin) and the more common mono-glycoside, Luteolin-7-O-glucoside (Cynaroside), have been studied extensively. These studies have revealed potent anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties.[4][6][7][8]

This technical guide provides an in-depth overview of the established bioactivities of Luteolin and Luteolin-7-O-glucoside to build a foundational understanding of the potential therapeutic value of this compound. We present quantitative data from key in-vitro assays, detailed experimental protocols for compound isolation and bioactivity assessment, and diagrams of the critical signaling pathways involved.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for Luteolin and Luteolin-7-O-glucoside, which serve as benchmarks for predicting the activity of this compound. The aglycone, Luteolin, often exhibits stronger activity in in-vitro assays, which may be attributed to its lower molecular weight and greater cell membrane permeability.[1][9]

Table 1: Comparative Anti-Inflammatory Activity

Compound Assay Cell Line IC₅₀ (µM) Reference(s)
Luteolin Nitric Oxide (NO) Inhibition RAW 264.7 13.9 [1][9]
Luteolin-7-O-glucoside Nitric Oxide (NO) Inhibition RAW 264.7 22.7 [1][9]
Luteolin Prostaglandin E₂ (PGE₂) Inhibition RAW 264.7 7.4 [1][9]

| Luteolin-7-O-glucoside | Prostaglandin E₂ (PGE₂) Inhibition| RAW 264.7 | 15.0 |[1][9] |

Table 2: Comparative Antioxidant Activity

Compound Assay EC₅₀ / IC₅₀ (µM) Reference(s)
Luteolin DPPH Radical Scavenging IC₅₀: 20.2 [9]
Luteolin-7-O-glucoside DPPH Radical Scavenging IC₅₀: 21.2 [9]

| Luteolin-7-O-glucoside| DPPH Radical Scavenging | EC₅₀: 6.80 |[10] |

Table 3: Enzyme Inhibition

Compound Target Enzyme IC₅₀ Reference(s)

| Luteolin-7-O-glucoside | Influenza RNA-dependent RNA polymerase | 32 nM |[11] |

Signaling Pathways and Mechanisms of Action

Research indicates that Luteolin and its glycosides exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling

Luteolin and Luteolin-7-O-glucoside are known to suppress inflammatory responses by inhibiting the PI3K/Akt and subsequently the NF-κB signaling pathway.[1] In LPS-stimulated macrophages, these compounds prevent the phosphorylation and degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, and a reduction in the production of inflammatory mediators NO and PGE₂.[1][12]

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK P IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Mediators Inflammatory Mediators (NO, PGE₂) Gene->Mediators Luteolin Luteolin & Luteolin-7-O-glucoside Luteolin->Akt

Caption: Inhibition of the PI3K/Akt/NF-κB pathway.
Antioxidant Response Signaling

Luteolin and its glycosides enhance the cellular antioxidant defense system by activating the Nrf2/MAPK pathway.[13] By promoting the phosphorylation of MAPKs like p38 and JNK, they facilitate the translocation of the transcription factor Nrf2 into the nucleus. Nuclear Nrf2 then binds to the Antioxidant Response Element (ARE), leading to the upregulation of phase II antioxidant enzymes such as Heme oxygenase-1 (HO-1), which protect the cell against oxidative damage.[13]

G Stress Oxidative Stress (e.g., t-BHP) MAPK MAPK (p38, JNK) Stress->MAPK Nrf2 Nrf2 MAPK->Nrf2 P Keap1 Keap1 Nrf2->Keap1 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE HO1 HO-1 Expression ARE->HO1 Protection Cellular Protection HO1->Protection Luteolin Luteolin & Luteolin-7-O-glucoside Luteolin->MAPK Activates

Caption: Activation of the Nrf2/MAPK antioxidant pathway.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation of luteolin glycosides and the assessment of their bioactivity.

Protocol: Isolation and Purification of Luteolin Glycosides

This protocol describes a general procedure for isolating flavonoid glycosides from a dried plant source using liquid-liquid extraction and column chromatography.[14][15][16]

  • Extraction:

    • Grind dried plant material to a fine powder.

    • Extract the powder with 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) using a Soxhlet apparatus or reflux extraction for 6-8 hours.

    • Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water to create an aqueous solution.

    • Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

    • First, extract with a non-polar solvent like n-hexane to remove lipids and chlorophylls. Discard the n-hexane phase.

    • Next, extract the aqueous phase with ethyl acetate (B1210297) (EtOAc). This fraction will typically contain the flavonoid aglycones and less polar glycosides.

    • Finally, extract the remaining aqueous phase with n-butanol (n-BuOH). This fraction is often enriched with more polar flavonoid di- and tri-glycosides.

    • Concentrate the EtOAc and n-BuOH fractions separately to dryness.

  • Column Chromatography:

    • Prepare a column with Sephadex LH-20, pre-swollen in methanol.[16]

    • Dissolve the dried n-BuOH fraction (likely containing this compound) in a minimal amount of methanol.

    • Load the sample onto the column.

    • Elute the column with a suitable solvent system. A gradient of chloroform:methanol or methanol:water is commonly used.[14]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase such as Butanol:Acetic Acid:Water (4:1:1).[14] Visualize spots under UV light or by spraying with a suitable reagent (e.g., 5% KOH).

  • Purification:

    • Pool the fractions containing the compound of interest.

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of water (with 0.1% formic acid) and acetonitrile.[15]

    • Collect the pure compound, verify its purity by analytical HPLC, and confirm its structure using NMR and Mass Spectrometry.

G Start Dried Plant Material Extract Ethanol/Methanol Extraction Start->Extract Partition Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) Extract->Partition Column Sephadex LH-20 Column Chromatography Partition->Column TLC TLC Monitoring Column->TLC HPLC Preparative HPLC Purification Column->HPLC TLC->Column Pool Fractions End Pure this compound HPLC->End

Caption: General workflow for flavonoid glycoside isolation.
Protocol: In-Vitro Antioxidant DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging ability of a test compound.[17][18][19]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol or ethanol. Store this solution in an amber bottle in the dark.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare serial dilutions of the test compound from the stock solution to obtain a range of concentrations (e.g., 1 to 100 µM).

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) in the same manner.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound, standard, or methanol (for the blank) to respective wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ or EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: In-Vitro Anti-Inflammatory Western Blot Assay

This protocol details the use of Western blotting to assess the effect of a test compound on the NF-κB signaling pathway in macrophages.[1][12]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes (for phosphorylation studies) or 18-24 hours (for protein expression studies like iNOS/COX-2).

  • Protein Extraction:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C, using dilutions recommended by the manufacturer.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Conclusion and Future Directions

The extensive evidence supporting the anti-inflammatory and antioxidant activities of Luteolin and Luteolin-7-O-glucoside provides a strong rationale for investigating this compound as a potential therapeutic agent. The mechanisms, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways, are well-established for these related compounds and represent high-priority targets for the study of the di-glucoside variant.

However, it is crucial to recognize that glycosylation patterns can significantly impact a flavonoid's bioavailability, metabolism, and potency. The presence of a second glucose moiety may alter the compound's solubility, absorption, and interaction with cellular targets.

Therefore, the foremost priority for future research is the direct experimental evaluation of this compound. This includes:

  • Isolation or Synthesis: Developing efficient methods to obtain pure this compound for in-vitro and in-vivo testing.

  • Quantitative Bioassays: Performing a comprehensive panel of assays (e.g., anti-inflammatory, antioxidant, enzyme inhibition) to determine its specific IC₅₀/EC₅₀ values.

  • Mechanistic Studies: Using techniques like Western blotting and qPCR to confirm if it modulates the same signaling pathways as its parent compounds.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and potential as a drug candidate.

By undertaking these studies, the scientific community can validate the therapeutic potential inherited from its traditional use and pave the way for its potential development in modern pharmacology.

References

Spectroscopic Profile of Luteolin-3',7-di-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look into the structural elucidation of this compound.

Core Spectroscopic Data

The structural identity of this compound is established through the combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on data for closely related compounds such as luteolin (B72000) 7,3'-di-O-β-glucoside.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-3~6.75s
H-6~6.46d2.0
H-8~6.82d2.0
H-2'~7.43d2.0
H-5'~6.89d8.0
H-6'~7.46dd8.0, 2.0
H-1'' (7-O-Glc)5.08d7.5
H-1''' (3'-O-Glc)5.01d7.6
Sugar Protons3.15 - 3.73m
5-OH12.99s

Note: Chemical shifts are referenced to DMSO-d₆ and may vary slightly depending on the solvent and experimental conditions. Data is inferred from Luteolin 7,3'-di-O-β-glucoside.

Table 2: ¹³C NMR Spectroscopic Data of this compound [2][3]

CarbonChemical Shift (δ) ppm
C-2164.3
C-3103.2
C-4181.8
C-5161.3
C-698.3
C-7162.5
C-894.9
C-9157.0
C-10105.5
C-1'121.7
C-2'116.1
C-3'145.7
C-4'150.1
C-5'117.3
C-6'119.2
7-O-Glucoside
C-1''100.0
C-2''73.2
C-3''77.2
C-4''69.6
C-5''76.5
C-6''60.6
3'-O-Glucoside
C-1'''104.4
C-2'''74.5
C-3'''77.9
C-4'''70.8
C-5'''76.8
C-6'''61.9

Note: Chemical shifts are referenced to DMSO-d₆. Assignments are based on data for Luteolin-7-O-glycosides and may require further 2D NMR analysis for unambiguous confirmation.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon ModeObserved m/zMolecular FormulaNote
HR-ESI-MSPositive603.1310 [M+Na]⁺C₂₇H₃₀O₁₆Corresponds to the sodium adduct of the molecule.[3]
LC-qToF-MSNegative609 [M-H]⁻C₂₇H₃₀O₁₆Represents the deprotonated molecule.[4]
MS/MS FragmentationNegative447, 285Key fragment ions correspond to the loss of one and two glucosyl moieties, respectively.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general experimental procedures for NMR and MS analysis of flavonoid glycosides.

NMR Spectroscopy
  • Sample Preparation : A sample of approximately 5-10 mg of the purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation : NMR spectra are recorded on a high-field spectrometer, such as a Bruker AVANCE DRX-600, operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.[3]

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

    • 2D NMR : For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry
  • Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is commonly used.[4]

  • Data Acquisition :

    • Ionization : Electrospray ionization (ESI) is the most common technique for analyzing flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation of the parent molecule. Analysis is typically performed in both positive and negative ion modes to obtain comprehensive information.

    • Full Scan MS : The instrument is first operated in full scan mode to determine the m/z of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Tandem MS (MS/MS) : To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the aglycone and the nature and position of the sugar moieties.[4][5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-MS, MS/MS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure Final Structure

References

Luteolin-3',7-di-O-glucoside solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Luteolin-3',7-di-O-glucoside and related compounds in various solvents. Due to the limited availability of quantitative solubility data for this compound, this guide also includes data for its aglycone, Luteolin (B72000), and its mono-glucoside, Luteolin-7-O-glucoside, to provide a broader context for researchers. The inclusion of detailed experimental protocols and visualization of relevant signaling pathways aims to equip scientists with the necessary information for effective research and development.

Quantitative Solubility Data

The solubility of flavonoids is a critical parameter in their extraction, purification, and formulation for therapeutic applications. The following tables summarize the available quantitative solubility data for this compound, Luteolin-7-O-glucoside, and Luteolin. It is important to note that the solubility of glycosides can be significantly influenced by the position and number of sugar moieties.

CompoundSolventSolubilityTemperature (°C)
This compound Dimethyl Sulfoxide (DMSO)50 mg/mL[1]Not Specified
ChloroformSoluble[2]Not Specified
DichloromethaneSoluble[2]Not Specified
Ethyl AcetateSoluble[2]Not Specified
AcetoneSoluble[2]Not Specified
Luteolin-7-O-glucoside Dimethylformamide (DMF)20 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)10 mg/mLNot Specified
Ethanol5 mg/mLNot Specified
DMSO:PBS (pH 7.2) (1:5)1 mg/mLNot Specified
Water1.08 g/L (Predicted)Not Specified
Luteolin Dimethylformamide (DMF)~20 mg/mL[3]Not Specified
Dimethyl Sulfoxide (DMSO)~10 mg/mL[3]25
Ethanol~5 mg/mL[3]25
MethanolSoluble[4]Not Specified
Water0.0064 mg/mL[5]30
Aqueous Alkaline Solutions1.4 mg/mL[4]25
1 eq. Sodium hydroxide5 mM[4]25
DMF:PBS (pH 7.2) (1:5)~1 mg/mL[3]Not Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pre-formulation and drug discovery. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of flavonoids.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of the flavonoid powder is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of the flavonoid in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: A standard curve is generated using known concentrations of the flavonoid to accurately quantify the amount in the saturated solution.

High-Throughput Kinetic Solubility Assay using Nephelometry

This method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the flavonoid is prepared in 100% DMSO.

  • Serial Dilution: A serial dilution of the stock solution is prepared in DMSO in a microtiter plate.

  • Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well containing the DMSO solution.

  • Precipitation Monitoring: The plate is incubated for a specific period (e.g., 1-2 hours) at a controlled temperature. The formation of precipitate is monitored by measuring the turbidity of the solution using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Signaling Pathways and Experimental Workflows

Luteolin and its glycosides have been shown to modulate various signaling pathways, contributing to their diverse biological activities. The following diagrams illustrate some of these pathways and a typical experimental workflow for solubility determination.

G Workflow for Thermodynamic Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess flavonoid to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter to separate solid C->D E Collect clear supernatant D->E F Analyze supernatant by HPLC-UV E->F G Determine concentration from standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G Luteolin and Luteolin Glycosides in Nrf2/MAPK Signaling Luteolin Luteolin / Luteolin Glycosides MAPK p38 / JNK (MAPK Pathway) Luteolin->MAPK Nrf2 Nrf2 Activation MAPK->Nrf2 ARE ARE Binding Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Modulation of the Nrf2/MAPK signaling cascade.

G Inhibition of JAK/STAT3 Pathway by Luteolin Glycosides Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-22) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Phosphorylation Receptor->JAK STAT3 STAT3 Phosphorylation & Dimerization JAK->STAT3 Nuclear STAT3 Nuclear Translocation STAT3->Nuclear Gene Pro-inflammatory Gene Transcription Nuclear->Gene Luteolin Luteolin Glycosides Luteolin->JAK Luteolin->Nuclear

Caption: Inhibition of the JAK/STAT3 signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound and its closely related compounds. While quantitative data for the di-glucoside is limited, the information presented for Luteolin and Luteolin-7-O-glucoside offers valuable insights for researchers. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate further investigation into the therapeutic potential of these important flavonoids. As research progresses, a more comprehensive understanding of the physicochemical properties of this compound will undoubtedly emerge, aiding in its development as a potential therapeutic agent.

References

In Vitro Bioactivity Screening of Luteolin-3',7-di-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-3',7-di-O-glucoside is a flavonoid glycoside found in various medicinal plants. As a member of the flavonoid family, it is recognized for its potential therapeutic properties, which are attributed to its antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, presenting quantitative data, detailed experimental protocols for key bioassays, and visualizations of the underlying molecular pathways and experimental workflows. While direct experimental data for this compound is limited, this guide incorporates data from its aglycone, luteolin (B72000), and its mono-glucoside, luteolin-7-O-glucoside, to provide a robust comparative framework for future research and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of this compound and its close structural analogs. The data is organized by biological activity for ease of comparison.

Table 1: Antioxidant Activity
CompoundAssayIC50 / EC50Reference CompoundIC50 / EC50 of Reference
Luteolin-7-O-glucosideDPPH Radical Scavenging6.80 µM (EC50)BHT> 100 µM (EC50)[1]
LuteolinDPPH Radical Scavenging20.2 µM--[2]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2 µM--[2]
Luteolin-7,3'-di-O-glucosideDPPH Radical Scavenging> 100 µM--[2]
Luteolin-7-O-glucosideORAC8804.19 ± 409.99 µmol of Trolox/g--[1]
Luteolin-7-O-glucosideFRAP19,570.78 ± 291.48 µM FeSO4/g--[1]
Luteolin-3',7-diglucosideUreaplasma urealyticum InhibitionMIC: 7.8-15.6 µM (ATCC strains)--[3]
Luteolin-3',7-diglucosideUreaplasma urealyticum InhibitionMIC: 0.48-1.95 µM (clinical strains)--[3]
Table 2: Anti-inflammatory Activity
CompoundCell LineAssayTargetEffect
LuteolinRAW 264.7Nitric Oxide (NO) ProductioniNOSDose-dependent inhibition[4]
LuteolinRAW 264.7Prostaglandin (B15479496) E2 (PGE2) ProductionCOX-2Dose-dependent inhibition[4]
Luteolin-7-O-glucosideRAW 264.7Nitric Oxide (NO) ProductioniNOSInhibition at < 20 µM[5]
Luteolin-7-O-glucosideRAW 264.7Prostaglandin E2 (PGE2) ProductionCOX-2Inhibition at < 20 µM[5]
LuteolinRAW 264.7NF-κB Nuclear TranslocationSrc, SykSuppression[4]
Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50
LuteolinGLC4 (lung cancer)MTT40.9 µM[6]
LuteolinCOLO 320 (colon cancer)MTT32.5 µM[6]
Luteolin-7-O-glucosideHeLa (uterine cancer)MTT6.1 µM[6]
Luteolin-7-O-glucosideMCF-7 (breast cancer)MTT3.98 µg/ml[7]
LuteolinMES-SA-Dx5 (sarcoma)MTT20 µM ± 5 µM[8]
Table 4: Enzyme Inhibitory Activity
CompoundEnzymeInhibition TypeIC50
Luteolinα-glucosidaseNoncompetitive172 µM[9]
Luteolinα-glucosidase-32.3 µM[3]
Luteolin-7-O-glucosideAcetylcholinesterase-65 ± 2% inhibition[10]

Experimental Protocols

Detailed methodologies for key in vitro bioactivity screening assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is quantified spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test compound and positive control in methanol to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. [5]2. Treatment: After 24 hours, treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C. [5]4. Formazan Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals. [5]Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. [5]6. Calculation: Cell viability is calculated as follows:

    The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Nitric Oxide (NO) Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside (SNP). The amount of remaining nitric oxide is determined by the Griess reaction.

Materials:

Procedure:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 25°C for 30-150 minutes. 3. Griess Reaction: After incubation, add 100 µL of Griess reagent to each well.

  • Measurement: Measure the absorbance at 540 nm after 10 minutes.

  • Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response by producing prostaglandins. The assay can be performed using a cell-based model (e.g., LPS-stimulated RAW 264.7 macrophages) by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • PGE2 ELISA kit

  • Cell culture reagents

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation: The percentage of inhibition of PGE2 production is calculated by comparing the PGE2 levels in treated cells to those in LPS-stimulated control cells.

α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce a yellow-colored product, p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, pre-incubate 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (e.g., 2 U/mL) for 5 minutes at 37°C. [7]2. Substrate Addition: Initiate the reaction by adding 20 µL of 1 mM pNPG solution. [7]3. Incubation: Incubate the mixture at 37°C for 20 minutes. [7]4. Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution. [7]5. Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Calculation: The percentage of inhibition is calculated as:

    Where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

Signaling Pathways and Experimental Workflows

The bioactivities of luteolin and its glucosides are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general workflow for in vitro bioactivity screening.

Diagram 1: Anti-inflammatory Signaling Pathways

Anti_inflammatory_Pathways cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_pathway IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Luteolin_Glucoside This compound Luteolin_Glucoside->IKK Inhibits Luteolin_Glucoside->MAPK_pathway Inhibits AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Translocation NFkB_n NF-κB NFkB_n->Inflammatory_Genes AP1_n AP-1 AP1_n->Inflammatory_Genes

Caption: Key anti-inflammatory signaling pathways modulated by luteolin glucosides.

Diagram 2: Anticancer Signaling Pathways

Anticancer_Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Luteolin_Glucoside This compound Luteolin_Glucoside->PI3K Inhibits Luteolin_Glucoside->Akt Inhibits Caspases Caspases Luteolin_Glucoside->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspases Bioactivity_Workflow Compound This compound (Test Compound) Antioxidant Antioxidant Assays (DPPH, FRAP, ORAC) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, PGE2, Cytokine) Compound->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Compound->Anticancer Enzyme Enzyme Inhibition Assays (α-glucosidase, COX-2) Compound->Enzyme Data_Analysis Data Analysis (IC50/EC50 Calculation) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Enzyme->Data_Analysis Conclusion Conclusion on In Vitro Bioactivity Data_Analysis->Conclusion

References

Potential Therapeutic Targets of Luteolin-3',7-di-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-3',7-di-O-glucoside, a flavonoid glycoside, is a naturally occurring compound found in a variety of medicinal plants. It is also known by its common synonym, Cynaroside. This technical guide provides an in-depth overview of the current research on the potential therapeutic targets of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Quantitative Data on Biological Activities

The therapeutic potential of this compound has been quantified in numerous studies. The following tables summarize the key findings, presenting IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values across various assays and cell lines.

Table 1: Anticancer Activity
Cell LineCancer TypeAssayIC50/EC50 (µM)Reference
LoVoHuman Colon CancerMTT30.47 (72h)[1]
HCT-15Human Colon CancerMTTSimilar to LoVo[1]
U87Human GlioblastomaMTS26.34[2]
Caco-2Human Colon CarcinomaMTS>50 µg/mL (approx. 111 µM)[2]
Gastric Cancer CellsGastric CancerMTT50 (48h)[3]
Tongue Squamous Cell CarcinomaOral Squamous CarcinomaDNA Biosynthesis43.3[4]
Table 2: Anti-inflammatory Activity
Cell Line/ModelParameter MeasuredAssayIC50/EC50 (µM)Reference
RAW 264.7Nitric Oxide (NO) ProductionGriess Assay22.7[5]
RAW 264.7Prostaglandin E2 (PGE2) ProductionELISA15.0[5]
Table 3: Antioxidant Activity
AssayParameter MeasuredIC50/EC50 (µM)Reference
DPPH Radical ScavengingScavenging Activity6.80[6]
ORACAntioxidant Capacity8804.19 ± 409.99 µmol of Trolox/g[6]
FRAPFerric Reducing Ability19,570.78 ± 291.48 µM FeSO4/g[6]

Key Signaling Pathways and Therapeutic Targets

This compound exerts its biological effects by modulating several key signaling pathways implicated in the pathogenesis of various diseases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Cynaroside has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[8]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Cynaroside This compound (Cynaroside) Cynaroside->IKK Inhibits

NF-κB Signaling Pathway Inhibition by Cynaroside.
Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses.[9] Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).[10][11] Luteolin-7-O-glucoside has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[10][11]

Nrf2_Pathway cluster_complex Cytoplasmic Complex Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Nrf2_active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Activates Luteolin_glucoside This compound Luteolin_glucoside->Nrf2_active Promotes

Nrf2 Pathway Activation by this compound.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cell proliferation, differentiation, and inflammation.[12] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.[12] Cynaroside has been shown to inhibit the JAK/STAT pathway, which may contribute to its anti-inflammatory and anticancer effects.[13]

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Target_Genes Target Gene Transcription Nucleus->Target_Genes Activates Cynaroside This compound (Cynaroside) Cynaroside->JAK Inhibits

JAK/STAT Pathway Inhibition by Cynaroside.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[15]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16]

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the concentration of the compound to determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24, 48, or 72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 1.5-4h Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance (492nm or 570nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH and This compound solutions Start->Prepare_Solutions Add_to_Plate Add sample and DPPH solution to 96-well plate Prepare_Solutions->Add_to_Plate Incubate Incubate in dark (e.g., 30 min) Add_to_Plate->Incubate Read_Absorbance Read absorbance at 517nm Incubate->Read_Absorbance Calculate_Scavenging Calculate % scavenging and EC50 Read_Absorbance->Calculate_Scavenging End End Calculate_Scavenging->End ELISA_Workflow Start Start Add_Samples Add standards and samples to coated plate Start->Add_Samples Incubate_Wash1 Incubate & Wash Add_Samples->Incubate_Wash1 Add_Detection_Ab Add detection antibody Incubate_Wash1->Add_Detection_Ab Incubate_Wash2 Incubate & Wash Add_Detection_Ab->Incubate_Wash2 Add_Enzyme Add enzyme conjugate (e.g., Streptavidin-HRP) Incubate_Wash2->Add_Enzyme Incubate_Wash3 Incubate & Wash Add_Enzyme->Incubate_Wash3 Add_Substrate Add substrate (TMB) Incubate_Wash3->Add_Substrate Incubate_Dark Incubate in dark Add_Substrate->Incubate_Dark Add_Stop Add stop solution Incubate_Dark->Add_Stop Read_Absorbance Read absorbance at 450nm Add_Stop->Read_Absorbance Calculate_Concentration Calculate cytokine concentration Read_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

References

Methodological & Application

Application Notes and Protocols for the Extraction of Luteolin-3',7-di-O-glucoside from Markhamia tomentosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Markhamia tomentosa, a plant belonging to the Bignoniaceae family, is traditionally used in African medicine for treating various ailments.[1][2] Phytochemical analyses have revealed the presence of numerous bioactive compounds, including flavonoids, which are likely responsible for its therapeutic properties.[1][3] Among these flavonoids, Luteolin-3',7-di-O-glucoside, a glycosidic form of luteolin (B72000), is a compound of significant interest due to the known anti-inflammatory, antioxidant, and potential anticancer activities of luteolin and its derivatives.[4][5] Luteolin and its glycosides have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB, AP-1, PI3K/Akt, and JAK/STAT pathways.[4][6]

These application notes provide a comprehensive overview of the extraction and purification of this compound from the leaves of Markhamia tomentosa. The protocols outlined below are based on established methodologies for flavonoid extraction from plant materials and can be adapted and optimized for specific laboratory settings.

Data Presentation: Quantitative Overview

The following table summarizes representative quantitative data for the extraction of luteolin glycosides from plant materials using various methods. It is important to note that optimal conditions and yields will vary depending on the specific plant matrix, solvent system, and extraction technique employed. The data presented here serves as a guideline for method development.

Extraction MethodPlant PartSolvent SystemSolvent-to-Solid Ratio (v/w)Temperature (°C)Extraction TimeRepresentative Yield of Luteolin Glycoside (mg/g of dry plant material)
MacerationLeaves80% Ethanol (B145695)20:1Room Temperature48 hours1.5 - 3.0
Soxhlet ExtractionLeaves95% Methanol (B129727)15:1Boiling point of solvent8 hours2.0 - 4.5
Ultrasound-Assisted Extraction (UAE)Leaves70% Ethanol25:15030 minutes3.0 - 6.0
Microwave-Assisted Extraction (MAE)Leaves75% Methanol30:1605 minutes3.5 - 7.0

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Markhamia tomentosa. Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Thoroughly wash the leaves with distilled water to remove any dirt and debris. Air-dry the leaves in a well-ventilated area away from direct sunlight, or use a laboratory oven at a controlled temperature (40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried leaves into a fine powder using a laboratory mill. A smaller particle size increases the surface area for extraction, leading to higher efficiency.

Extraction of this compound

The following is a general protocol for solvent extraction. Researchers should optimize the solvent, temperature, and time for their specific requirements.

  • Maceration Protocol:

    • Weigh 100 g of powdered Markhamia tomentosa leaves and place it in a large Erlenmeyer flask.

    • Add 2 L of 80% ethanol (solvent-to-solid ratio of 20:1 v/w).

    • Seal the flask and place it on an orbital shaker at room temperature for 48 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates for subsequent concentration.

  • Ultrasound-Assisted Extraction (UAE) Protocol:

    • Weigh 50 g of powdered Markhamia tomentosa leaves and place it in a beaker.

    • Add 1.25 L of 70% ethanol (solvent-to-solid ratio of 25:1 v/w).

    • Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

    • Filter the mixture and repeat the extraction on the residue under the same conditions.

    • Combine the filtrates for further processing.

Purification of this compound
  • Solvent Evaporation:

    • Concentrate the combined filtrates from the extraction step using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove non-polar and semi-polar impurities. Luteolin glycosides are polar and are expected to remain in the aqueous phase or be partially extracted into the ethyl acetate phase.

  • Column Chromatography:

    • Subject the ethyl acetate fraction or the concentrated aqueous phase to column chromatography for further purification.

    • Stationary Phase: Silica (B1680970) gel or a macroporous adsorbent resin (e.g., Amberlite XAD-7) can be used.

    • Mobile Phase: A gradient elution system is typically employed. For silica gel chromatography, a solvent system of chloroform-methanol or ethyl acetate-methanol with increasing polarity can be effective. For macroporous resin, a gradient of methanol in water is commonly used.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light (254 nm and 366 nm).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity this compound, use preparative HPLC.

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is a common choice.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of luteolin glycosides (around 254 nm and 350 nm).

    • Collect the peak corresponding to this compound and confirm its identity and purity using analytical techniques such as LC-MS and NMR.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Fresh Markhamia tomentosa leaves p2 Washing and Drying p1->p2 p3 Grinding to fine powder p2->p3 e1 Solvent Extraction (e.g., Maceration or UAE) p3->e1 e2 Filtration e1->e2 e3 Crude Extract e2->e3 u1 Solvent Evaporation e3->u1 u2 Liquid-Liquid Partitioning u1->u2 u3 Column Chromatography u2->u3 u4 Preparative HPLC u3->u4 u5 Pure this compound u4->u5 a1 LC-MS and NMR for structural elucidation and purity u5->a1

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Modulation by Luteolin Glycosides

Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events cluster_response Cellular Response stimulus Inflammatory Stimuli PI3K_Akt PI3K/Akt Pathway stimulus->PI3K_Akt MAPK MAPK Pathway stimulus->MAPK IKK IKK PI3K_Akt->IKK MAPK->IKK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Transcription Gene Transcription NFkB_p65_p50->Transcription Translocation AP1->Transcription Translocation Inflammatory_Mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6) Transcription->Inflammatory_Mediators Luteolin_Glucoside This compound Luteolin_Glucoside->PI3K_Akt Inhibits Luteolin_Glucoside->IKK Inhibits Luteolin_Glucoside->NFkB_p65_p50 Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Extraction of Luteolin-3',7-di-O-glucoside from Smallanthus sonchifolius

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Smallanthus sonchifolius, commonly known as yacon, is a plant recognized for its various bioactive compounds. Among these, Luteolin-3',7-di-O-glucoside, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] These properties are linked to its ability to modulate key cellular signaling pathways.[1][4][5] This document provides detailed protocols for the extraction and quantification of this compound from S. sonchifolius leaves, along with an overview of its biological significance.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern techniques can be employed, with the choice often depending on laboratory equipment, desired yield, and environmental considerations.

Solvent Selection

The polarity of the solvent is a crucial factor in the extraction of flavonoid glycosides. Due to the hydrophilic nature of the glucoside moieties, polar solvents are generally more effective.

  • Ethanol (B145695) and Methanol: These are the most commonly used solvents for flavonoid extraction.[6][7][8]

  • Aqueous Mixtures: Hydroalcoholic mixtures (e.g., 70% ethanol) are often superior to pure alcohols. Water acts as a swelling agent for the plant material, increasing the surface area for extraction, while the alcohol disrupts the cell walls.[6] This synergistic effect enhances the extraction efficiency.[6]

Conventional Extraction Methods

2.2.1. Maceration

This simple and widely used method involves soaking the plant material in a solvent for an extended period.

Protocol:

  • Sample Preparation: Air-dry fresh S. sonchifolius leaves in a well-ventilated area or use a drying oven. Grind the dried leaves into a fine powder.[9][10]

  • Extraction: Place the powdered leaves in a sealed container with a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).[10]

  • Incubation: Allow the mixture to stand at room temperature for 3 days (72 hours), with occasional agitation.[9]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[9][11]

2.2.2. Reflux Extraction

This method uses heat to increase the extraction efficiency.

Protocol:

  • Sample Preparation: Prepare dried, powdered S. sonchifolius leaves as described for maceration.

  • Extraction: Place the powdered leaves in a round-bottom flask with 70% ethanol.[11]

  • Heating: Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a specified period (e.g., 2 hours).

  • Filtration and Concentration: Follow the same steps as for maceration to obtain the crude extract.[11]

Modern Extraction Methods

2.3.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[12]

Protocol:

  • Sample Preparation: Prepare dried, powdered S. sonchifolius leaves.

  • Extraction: Suspend the powder in an optimized solvent system (e.g., 45% ethanol at a 1:49 solid-to-solvent ratio).[13]

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 64 minutes).[13]

  • Filtration and Concentration: Process the extract as described in the conventional methods.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound in the crude extract.[14][15]

HPLC Protocol
  • Sample Preparation: Dissolve a known amount of the dried crude extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.5% acetic acid in water (B) is often effective.[11] A typical gradient could be: 0-40 min, 30-60% A; 40-50 min, 60% A; 50-51 min, 60-95% A; 51-60 min, 95% A; 60-61 min, 95-30% A; 61-75 min, 30% A.[11]

    • Flow Rate: 1.0 mL/min.[11][17]

    • Detection: UV detection at a wavelength where luteolin (B72000) glycosides show maximum absorbance (e.g., 230 nm).[11]

    • Injection Volume: 10 µL.[11]

  • Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Smallanthus sonchifolius

Extraction MethodSolventKey ParametersReported Yield/EfficiencyReference
Maceration96% Ethanol3 x 24 hours, room temperature10.90% yield of crude extract[9]
Reflux70% EthanolReflux for extraction-[11]
Ultrasound-Assisted45% Ethanol64 min, 40°C, 1:49 solid-to-solvent ratioOptimized for total polyphenols and specific glycosides[13]
Pressurized Liquid80% Ethanol190°C, 5% leaf moistureHigher yield than dynamic maceration[18][19]

Table 2: HPLC Quantification Data for Compounds in Smallanthus sonchifolius Extracts

CompoundLandrace/ExtractConcentration (mg/100mg of dried extract)Reference
Luteolin 7-O-glucosideEthanol ExtractVaries among landraces[14]
Luteolin 3',7-O-diglucosideEthanol ExtractVaries among landraces[14]
Caffeic AcidDecoction ExtractHigher concentrations than in ethanol extracts[14]
Protocatechuic AcidEthyl Acetate Fraction0.12 - 2.5 mg/g[20]
Chlorogenic AcidEthyl Acetate Fraction1.7 - 9.9 mg/g[20]

Visualization of Workflows and Pathways

Experimental Workflow

G Figure 1: General Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis A Collection of S. sonchifolius leaves B Cleaning and Drying A->B C Grinding to Fine Powder B->C D Choice of Method: Maceration, Reflux, UAE C->D E Solvent Addition (e.g., 70% Ethanol) D->E F Extraction Process E->F G Filtration F->G H Solvent Evaporation (Rotary Evaporator) G->H I Crude Extract H->I J HPLC Quantification I->J K Data Analysis J->K

Caption: General Experimental Workflow.

Signaling Pathways Modulated by Luteolin and its Glycosides

Luteolin and its glucosides exert their biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

G Figure 2: Key Signaling Pathways Modulated by Luteolin cluster_0 Inflammatory Stimuli cluster_1 Luteolin Intervention cluster_2 Signaling Cascades cluster_3 Cellular Responses Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK JAK_STAT JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT PI3K_AKT PI3K/Akt Pathway Inflammatory_Stimuli->PI3K_AKT Luteolin Luteolin & Luteolin-7-O-glucoside Luteolin->NFkB Inhibits Luteolin->MAPK Modulates Luteolin->JAK_STAT Inhibits Nrf2 Nrf2/HO-1 Pathway Luteolin->Nrf2 Activates Luteolin->PI3K_AKT Inhibits Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation Oxidative_Stress ↑ Antioxidant Enzymes (HO-1) Nrf2->Oxidative_Stress Apoptosis ↑ Apoptosis in Cancer Cells PI3K_AKT->Apoptosis Inhibition leads to

Caption: Key Signaling Pathways Modulated by Luteolin.

Biological Activities and Therapeutic Potential

Luteolin and its glycosides, including this compound, have demonstrated a range of biological activities that make them promising candidates for drug development.

  • Anti-inflammatory Effects: Luteolin and its glycosides can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB, MAPK, and JAK/STAT.[1][2][4]

  • Antioxidant Properties: These compounds can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes through the activation of the Nrf2/HO-1 pathway.[2][5]

  • Anticancer Activity: Luteolin has been shown to induce apoptosis and inhibit the proliferation and metastasis of cancer cells by targeting pathways like PI3K/Akt.[21][22]

  • Neuroprotective Effects: The antioxidant and anti-inflammatory properties of luteolin may contribute to its neuroprotective effects.[21]

  • Metabolic Regulation: Luteolin has been found to improve metabolic dysfunction, such as that associated with fatty liver disease, by modulating pathways like AdipoR1/AMPK/PPARγ.[23]

These application notes and protocols provide a comprehensive guide for the extraction, quantification, and understanding of the biological significance of this compound from Smallanthus sonchifolius. The detailed methodologies and data will be valuable for researchers in natural product chemistry, pharmacology, and drug discovery.

References

Application Note: Quantification of Luteolin-3',7-di-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luteolin (B72000), a naturally occurring flavonoid, and its glycosides are known for their various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Luteolin-3',7-di-O-glucoside is a specific glycosidic form of luteolin found in various plant species. Accurate quantification of this compound is crucial for researchers in natural product chemistry, pharmacology, and drug development to ensure the quality and consistency of plant extracts and derived products. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile or methanol). The analyte is detected by its UV absorbance, typically around 350 nm, which is a characteristic wavelength for flavones. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or nylon)

  • Chemicals and Reagents:

    • This compound certified reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (or ortho-phosphoric acid), analytical grade

    • Ultrapure water (18.2 MΩ·cm)

  • Chromatographic Column:

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant material, formulated product). A general procedure for a solid plant extract is provided below.

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material or extract into a 50 mL centrifuge tube. Add 25 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in a water bath at 40°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.

HPLC Operating Conditions

The following are proposed starting conditions. Optimization may be required based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-80% B25-30 min: 80% B30.1-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 350 nm
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Inject the prepared sample solutions. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation (Example Data)

A full method validation should be performed according to ICH guidelines. The following table presents example data for key validation parameters, which are typical for flavonoid analysis.[2]

Validation ParameterExample Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) Intraday: < 2%Interday: < 3%
Accuracy (Recovery %) 98 - 102%
Robustness Unaffected by minor changes in pH, flow rate

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC Separation & Detection Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The proposed RP-HPLC method provides a reliable framework for the quantification of this compound in various sample matrices. The method is based on established principles for flavonoid analysis and can be readily adapted and validated in a laboratory setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this important bioactive compound.

References

Application Note: LC-MS/MS Analysis of Luteolin-3',7-di-O-glucoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin (B72000), a common flavonoid found in a wide variety of plants, and its glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Luteolin-3',7-di-O-glucoside is one such derivative that is found in various medicinal plants. Accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data for this compound and related compounds in various plant extracts as determined by LC-MS/MS. This data provides a comparative overview of the concentration of these bioactive compounds in different plant sources.

Plant SpeciesAnalyteConcentrationReference
Leontodon hispidulusThis compoundIdentified[1]
Paeonia clusiiLuteolin 3',4'-di-O-β-d-glucopyranoside0.33 - 0.69 mg/g of dry weight[2]
Dendranthema morifoliumLuteolin-7-O-glucoside4.19% (ethanolic extract), 6.56% (water extract)[3]
Olea europaea (Olive leaves)Luteolin-7-O-glucosideNot specified, but detected[4]
Capsicum annuum cv. PiquilloLuteolin-7-O-(2-O-apiosyl-6-O-malonyl)glucosidePredominant (poly)phenolic compound[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, chromatographic separation, and mass spectrometric detection of this compound.

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 74.5% Ethanol in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 50 mg of the dried, powdered plant sample into a microcentrifuge tube.

  • Add 1 mL of 74.5% ethanol/water solution to the tube.[1]

  • Vortex the mixture for 2 minutes to ensure thorough wetting of the plant material.[1]

  • Place the tube in an ultrasonic bath for 10 minutes to facilitate cell disruption and extraction.[1]

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid plant material.[1]

  • Carefully collect the supernatant.

  • For LC-MS/MS analysis, dilute the supernatant with the initial mobile phase (e.g., Water:Methanol:Acetonitrile - 50:25:25) to a final concentration of 1 µg/µL.[1]

  • Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography (LC) Parameters

System:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column:

  • A C18 reversed-phase column is commonly used. For example, a Venusil MP C18 column.[6] Other suitable columns include CORTECS C18 (3 x 75 mm, 2.7 µm).[5]

Mobile Phase:

  • Mobile Phase A: Water with 0.05% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.[6]

Gradient Elution:

  • A typical gradient would start with a low percentage of organic phase (acetonitrile) and gradually increase to elute compounds of increasing hydrophobicity. An example gradient is as follows: 5% B (0–1 min), 5–10% B (1–5 min), 10–20% B (5–8 min), 20–14% B (8–8.5 min), 14–20% B (8.5–10.5 min), 20–30% B (10.5–16 min), 30–100% B (16–17.6 min), 100% B (17.6–25.6 min), 100–5% B (25.6–30.4 min), and re-equilibration at 5% B.[5]

Flow Rate:

  • 0.4 mL/min.[6]

Column Temperature:

  • 30 °C.[5]

Injection Volume:

  • 5 µL.[5]

Mass Spectrometry (MS) Parameters

System:

  • A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

Ionization Source:

  • Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.

MRM Transitions for this compound:

  • Precursor Ion [M-H]⁻: m/z 609[1]

  • Product Ions: The fragmentation of this compound ([C27H30O16]-H)⁻ at m/z 609 will yield characteristic product ions. The primary fragmentation involves the loss of the glucosyl moieties. A key fragment is the luteolin aglycone at m/z 285. Other fragments can be observed at m/z 447 (loss of one glucose) and further fragmentation of the aglycone.[1]

Typical MS/MS Parameters (Negative Ion Mode):

  • Capillary Voltage: 3 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 440 °C

  • Desolvation Gas Flow: 900 L/h

  • Cone Gas Flow: 50 L/h

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Ethanolic Extraction & Sonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution & Filtration supernatant->dilution lc_separation Reversed-Phase LC Separation dilution->lc_separation ms_detection ESI-MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification of this compound ms_detection->quantification

Caption: General workflow for the LC-MS/MS analysis of this compound.

MS/MS Fragmentation of this compound

fragmentation_pathway parent This compound [M-H]⁻ m/z 609 fragment1 [M-H - Glucose]⁻ m/z 447 parent->fragment1 - 162 Da fragment2 Luteolin Aglycone [Y₀]⁻ m/z 285 fragment1->fragment2 - 162 Da

Caption: Proposed MS/MS fragmentation of this compound in negative ion mode.

Signaling Pathway of Luteolin Glucosides

Luteolin and its glucosides have been shown to exert their antioxidant effects through the modulation of the Nrf2/MAPK mediated heme oxygenase-1 (HO-1) signaling cascade.[7][8]

signaling_pathway cluster_cell Cellular Response to Oxidative Stress luteolin Luteolin / Luteolin Glucosides mapk p38 / JNK (MAPK) luteolin->mapk nrf2 Nrf2 Activation & Translocation mapk->nrf2 ho1 HO-1 Expression nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant

Caption: Antioxidant signaling pathway modulated by luteolin and its glucosides.

References

Application Note: 1H and 13C NMR Spectral Assignment for Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and spectral assignment for the structural elucidation of Luteolin-3',7-di-O-glucoside using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The comprehensive data presented, including tabulated chemical shifts and a standardized experimental workflow, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development engaged in the identification and characterization of flavonoid glycosides.

Introduction

Luteolin (B72000), a common flavonoid found in a variety of plants, and its glycosidic derivatives are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a significant derivative where two glucose moieties are attached to the luteolin aglycone at the 3' and 7 positions. Accurate structural confirmation is crucial for understanding its structure-activity relationships and for quality control in drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products. This note details the complete assignment of 1H and 13C NMR spectra for this compound.

Data Presentation

The 1H and 13C NMR spectral data for this compound were acquired in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. The assignments are based on 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments and comparison with data from related compounds.[1][2][3][4]

Table 1: 1H NMR Spectral Data of this compound (in DMSO-d6)

Positionδ (ppm)MultiplicityJ (Hz)
Luteolin Aglycone
H-36.85s
H-66.48d2.1
H-86.82d2.1
H-2'7.55d2.2
H-5'7.15d8.5
H-6'7.60dd8.5, 2.2
5-OH12.98s
7-O-Glucoside
H-1''5.10d7.5
H-2''3.45m
H-3''3.40m
H-4''3.30m
H-5''3.58m
H-6''a3.75m
H-6''b3.55m
3'-O-Glucoside
H-1'''5.05d7.6
H-2'''3.50m
H-3'''3.42m
H-4'''3.35m
H-5'''3.60m
H-6'''a3.80m
H-6'''b3.65m

Table 2: 13C NMR Spectral Data of this compound (in DMSO-d6)

Positionδ (ppm)
Luteolin Aglycone
C-2164.5
C-3103.2
C-4182.0
C-5161.5
C-699.9
C-7163.0
C-895.0
C-9157.0
C-10105.8
C-1'121.5
C-2'114.0
C-3'146.0
C-4'150.5
C-5'116.5
C-6'119.8
7-O-Glucoside
C-1''100.2
C-2''73.2
C-3''76.5
C-4''69.6
C-5''77.2
C-6''60.6
3'-O-Glucoside
C-1'''101.0
C-2'''73.5
C-3'''76.8
C-4'''69.9
C-5'''77.5
C-6'''60.8

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2.0 s.

    • Temperature: 298 K.

  • 13C NMR:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For HMBC, a long-range coupling delay of 60-80 ms (B15284909) is typically used for flavonoids.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral assignment of a flavonoid glycoside like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Assignment Sample Isolated Compound Dissolve Dissolve in DMSO-d6 Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Spectra Process Spectra OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Protons Assign 1H Signals (COSY) Process_Spectra->Assign_Protons Assign_Carbons Assign C-H Correlations (HSQC) Assign_Protons->Assign_Carbons Assign_Quaternary Assign Quaternary Carbons & Long-Range Correlations (HMBC) Assign_Carbons->Assign_Quaternary Final_Structure Final Structure Assignment Assign_Quaternary->Final_Structure

Caption: Workflow for NMR-based structural elucidation of flavonoid glycosides.

Conclusion

This application note provides a comprehensive guide to the 1H and 13C NMR spectral assignment of this compound. The tabulated data and detailed protocols offer a reliable reference for the identification and characterization of this and other related flavonoid glycosides. The structured workflow diagram further clarifies the process of spectral assignment, making it an effective tool for both educational and research purposes in the field of natural products and drug discovery.

References

Application Notes and Protocols for the Isolation of Luteolin-3',7-di-O-glucoside by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside. This document outlines a comprehensive workflow from extraction to purification using chromatographic techniques and includes information on the compound's biological significance.

This compound has been identified in various plant species, including Artemisia judaica, Launaea nudicaulis, and Helichrysum arenarium.[1] Like other luteolin (B72000) glycosides, it is investigated for its potential antioxidant, anti-inflammatory, and other pharmacological properties.[2] The isolation of this compound in high purity is essential for further research into its mechanism of action and potential therapeutic applications.

Data Presentation: Quantitative Overview

The following table summarizes representative quantitative data for the extraction and purification of luteolin and its glycosides from plant sources. It is important to note that specific yield and purity for this compound are not widely reported; the data presented here for related compounds can serve as a general reference.

CompoundPlant SourceExtraction MethodPurification MethodYieldPurityReference
Luteolin & Luteolin-7-O-glucosideDendranthema morifoliumEthanolic ExtractNot Specified0.19% (Luteolin), 4.19% (Luteolin-7-O-glucoside)Not Specified[3]
Total FlavonoidsScorzonera austriaca60% Aqueous Ethanol (B145695)Macroporous Resin (D4020)Not Specified93.5%[4]
LuteolinVitex pseudo-negundoMethanol (B129727) RefluxPreparative HPLC3 mg from 3.5 mg extractHigh[5]
Luteolin-7-O-glucosideSmallanthus sonchifoliusEthanol ExtractionNot SpecifiedHigh amount in EENot Specified[2]

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound from plant material.

Plant Material and Extraction
  • Plant Material Preparation : Collect fresh or dried aerial parts of a known this compound containing plant (e.g., Helichrysum arenarium).[1][6] Grind the plant material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction :

    • Macerate the powdered plant material in 80% methanol or ethanol at a 1:10 (w/v) ratio.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning :

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • Luteolin glycosides, being polar, are expected to concentrate in the ethyl acetate and n-butanol fractions.

    • Concentrate each fraction to dryness using a rotary evaporator.

Chromatographic Purification

a) Column Chromatography (Initial Purification)

  • Stationary Phase : Silica (B1680970) gel (60-120 mesh) is a common choice for initial flavonoid separation. Alternatively, polyamide or Sephadex LH-20 can be used.

  • Column Packing : Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading : Dissolve the ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution :

    • Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be Chloroform:Methanol (95:5, 90:10, 80:20, 70:30, 50:50, v/v) and finally pure methanol.

    • Collect fractions of equal volume (e.g., 20 mL).

  • Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • TLC Plates : Silica gel 60 F254.

    • Mobile Phase : A common system for flavonoid glycosides is Ethyl Acetate:Formic Acid:Glacial Acetic Acid:Water (100:11:11:26, v/v/v/v).

    • Visualization : View the plates under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent, NP/PEG).

  • Pooling : Combine the fractions containing the target compound based on the TLC analysis. Concentrate the pooled fractions.

b) Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Stationary Phase : Swell Sephadex LH-20 in methanol for several hours before packing the column.

  • Elution : Dissolve the partially purified fraction from the previous step in methanol and apply it to the Sephadex LH-20 column. Elute with methanol. This step helps in removing smaller and larger molecular weight impurities.

  • Monitoring and Pooling : Monitor the fractions by TLC as described above and pool the fractions containing this compound.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

For obtaining high-purity this compound, preparative HPLC is recommended.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient of acetonitrile (B52724) (A) and water (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A.

  • Detection : UV detection at a wavelength of approximately 350 nm.

  • Injection and Collection : Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject onto the column. Collect the peak corresponding to this compound.

  • Post-Purification : Evaporate the solvent from the collected fraction to obtain the pure compound. The purity can be confirmed by analytical HPLC and the structure elucidated by spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

G Workflow for this compound Isolation plant_material Plant Material (e.g., Helichrysum arenarium) extraction Solvent Extraction (80% Methanol) plant_material->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Potential Signaling Pathways

Luteolin and its mono-glucoside, Luteolin-7-O-glucoside, have been shown to modulate several key signaling pathways involved in inflammation.[5][7][8][9][10][11][12][13] It is plausible that this compound exerts its biological effects through similar mechanisms.

G Potential Anti-inflammatory Signaling Pathways of Luteolin Glycosides luteolin_glycoside This compound nfkb_pathway NF-κB Pathway luteolin_glycoside->nfkb_pathway Inhibition mapk_pathway MAPK Pathway luteolin_glycoside->mapk_pathway Inhibition jak_stat_pathway JAK/STAT Pathway luteolin_glycoside->jak_stat_pathway Inhibition inflammatory_response Inflammatory Response (e.g., ↓ TNF-α, IL-6, IL-1β) nfkb_pathway->inflammatory_response mapk_pathway->inflammatory_response jak_stat_pathway->inflammatory_response

Caption: Diagram of potential signaling pathways modulated by this compound.

References

Synthesis and Applications of Luteolin-3',7-di-O-glucoside and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Luteolin-3',7-di-O-glucoside and its derivatives. It includes both enzymatic and chemical synthesis methodologies, quantitative data for reaction optimization, and an overview of the biological activities of these compounds, with a focus on their modulation of key cellular signaling pathways.

Introduction

Luteolin (B72000), a naturally occurring flavonoid, is renowned for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, its poor water solubility can limit its bioavailability and therapeutic application. Glycosylation, the attachment of sugar moieties, is a common strategy to enhance the solubility and modulate the biological activity of flavonoids like luteolin.[2] this compound, a glycosylated form of luteolin, and its derivatives are of significant interest for drug development due to their potential for improved pharmacokinetic profiles and potent biological effects. This guide offers detailed protocols for the synthesis and analysis of these valuable compounds.

Data Presentation: Quantitative Analysis of Luteolin Glucoside Synthesis

The following tables summarize quantitative data from enzymatic synthesis approaches, providing a basis for comparison and optimization of reaction conditions.

Table 1: Enzymatic Synthesis of Luteolin Glucosides using Bacillus cereus A46 [2]

Substrate (Luteolin) Concentration (µM)Co-solvent (20% v/v)Product(s)Total Conversion Rate (%)Major Product Yield (µM)
970DMSOLuteolin 7-O-β-glucoside, Luteolin 4'-O-β-glucoside, Luteolin 3'-O-β-glucoside, Luteolin 7,3'-di-O-β-glucoside, Luteolin 7,4'-di-O-β-glucoside96931.2 (Luteolin 7-O-β-glucoside)

Table 2: Enzymatic Synthesis of Luteolin Monoglucosides using Engineered E. coli [3]

E. coli Strain (Expressing)Substrate (Luteolin) Concentration (µM)ProductYield (mg/L)
UGT73C8100Luteolin 4'-O-glucoside~14
UGT73C8100Luteolin 7-O-glucoside~8

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives.

Enzymatic Synthesis using Whole-Cell Biotransformation with Bacillus cereus

This protocol describes the use of Bacillus cereus cells for the glycosylation of luteolin, which can yield a mixture of mono- and di-glucosides.[2]

Workflow for Enzymatic Synthesis of Luteolin Glucosides

G cluster_prep Cell Preparation cluster_reaction Biotransformation Reaction cluster_purification Product Purification and Analysis culture Culture Bacillus cereus harvest Harvest cells by centrifugation culture->harvest wash Wash cell pellet harvest->wash mix Prepare reaction mixture: - Washed cells - Buffer (e.g., phosphate (B84403) buffer, pH 6.5) - Sucrose (B13894) (glucose donor) - Luteolin (dissolved in DMSO) - DMSO (co-solvent) wash->mix incubate Incubate with shaking (e.g., 30°C for 24-48h) mix->incubate quench Terminate reaction (e.g., add ethyl acetate) incubate->quench extract Extract with organic solvent quench->extract concentrate Concentrate the organic phase extract->concentrate hplc Purify by preparative HPLC concentrate->hplc analyze Analyze by LC-MS and NMR hplc->analyze

Caption: Workflow for the enzymatic synthesis of luteolin glucosides.

Materials:

  • Bacillus cereus strain (e.g., A46)

  • Luteolin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sucrose

  • Phosphate buffer (e.g., 1/15 M Na₂HPO₄/KH₂PO₄, pH 6.47)

  • Ethyl acetate (B1210297)

  • Culture medium for B. cereus

  • Centrifuge

  • Shaking incubator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for analysis

Protocol:

  • Cell Culture and Harvest:

    • Inoculate B. cereus in a suitable culture medium and grow until the desired cell density is reached.

    • Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C).

    • Wash the cell pellet with phosphate buffer to remove residual medium.

  • Biotransformation Reaction:

    • Prepare the reaction mixture containing the washed B. cereus cells, phosphate buffer, sucrose as the glucose donor, and luteolin dissolved in DMSO. The final concentration of DMSO should be optimized (e.g., 20% v/v) to enhance luteolin solubility.[2]

    • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Product Extraction and Purification:

    • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Separate the organic layer, and repeat the extraction process on the aqueous layer.

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Redissolve the crude product in a suitable solvent (e.g., methanol).

    • Purify the this compound and other derivatives using preparative HPLC.

  • Analysis:

    • Confirm the identity and purity of the synthesized compounds using LC-MS and NMR spectroscopy.

Chemical Synthesis of this compound

This protocol outlines a general strategy for the chemical synthesis of this compound, which involves the selective protection of hydroxyl groups, followed by glycosylation and deprotection.

Workflow for Chemical Synthesis of this compound

G start Luteolin protect Selective Protection of 5 and 4'-OH groups start->protect glycosylate Glycosylation of 3' and 7-OH groups with Acetobromo-α-D-glucose protect->glycosylate deprotect_acetyl Removal of Acetyl Protecting Groups from Sugar Moieties glycosylate->deprotect_acetyl deprotect_luteolin Removal of Protecting Groups from Luteolin Backbone deprotect_acetyl->deprotect_luteolin purify Purification by Column Chromatography and/or Preparative HPLC deprotect_luteolin->purify end This compound purify->end

Caption: General workflow for the chemical synthesis of luteolin di-glucoside.

Materials:

  • Luteolin

  • Protecting group reagents (e.g., benzyl (B1604629) bromide, tert-butyldimethylsilyl chloride)

  • Acetobromo-α-D-glucose (glycosyl donor)

  • Glycosylation promoter (e.g., silver carbonate, mercury(II) cyanide)

  • Solvents (e.g., acetone, dichloromethane, methanol)

  • Reagents for deprotection (e.g., sodium methoxide (B1231860) for deacetylation, palladium on carbon for debenzylation)

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system

Protocol:

  • Selective Protection:

    • Selectively protect the more reactive 5- and 4'-hydroxyl groups of luteolin. This can be achieved using protecting groups such as benzyl or silyl (B83357) ethers. The choice of protecting group will depend on the subsequent reaction conditions.

  • Glycosylation:

    • React the protected luteolin with a molar excess of acetobromo-α-D-glucose in the presence of a glycosylation promoter. The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Deprotection:

    • First, remove the acetyl protecting groups from the sugar moieties, for example, by using Zemplén deacetylation with sodium methoxide in methanol.

    • Subsequently, remove the protecting groups from the luteolin backbone. The method for deprotection will depend on the protecting groups used (e.g., catalytic hydrogenation for benzyl groups).

  • Purification:

    • Purify the crude product using silica gel column chromatography followed by preparative HPLC to obtain pure this compound.

  • Analysis:

    • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Biological Activities and Signaling Pathways

Luteolin and its glucosides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[4][5][6][7] Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway

Luteolin and its 7-O-glucoside can inhibit the NF-κB pathway, a central regulator of inflammation. They have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a downstream reduction in the expression of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes activates transcription Luteolin_glucoside This compound Luteolin_glucoside->IKK inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical pathway in inflammation. Luteolin has been observed to inhibit the phosphorylation of these MAPKs, which in turn can suppress the activation of downstream transcription factors like AP-1.[8][9]

G cluster_pathway MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response induces Luteolin_glucoside This compound Luteolin_glucoside->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK pathway by this compound.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling. Luteolin and its 7-O-glucoside have been shown to inhibit this pathway, potentially by interfering with the phosphorylation of JAKs and STATs, thereby reducing the expression of inflammatory mediators.[5]

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerizes and translocates Gene_Expression Target Gene Expression (e.g., SOCS, inflammatory mediators) STAT_dimer->Gene_Expression activates transcription Luteolin_glucoside This compound Luteolin_glucoside->JAK inhibits

Caption: Interference of this compound with the JAK/STAT pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Both luteolin and its 7-O-glucoside have been found to inhibit the phosphorylation of Akt, which can lead to the suppression of downstream pro-inflammatory and pro-survival signals.[6][7]

G cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factors/Cytokines Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., NF-κB, mTOR) Akt->Downstream regulates Luteolin_glucoside This compound Luteolin_glucoside->Akt inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The synthesis of this compound and its derivatives presents a promising avenue for the development of novel therapeutics with enhanced bioavailability and potent biological activity. This guide provides a comprehensive overview of both enzymatic and chemical synthesis strategies, along with quantitative data and detailed protocols to aid researchers in this field. Furthermore, the elucidation of their interactions with key signaling pathways offers a foundation for understanding their mechanism of action and for the rational design of future drug candidates.

References

Application Notes and Protocols for Cell-Based Assays Using Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-3',7-di-O-glucoside is a flavonoid glycoside found in various plants.[1] Flavonoids, including luteolin (B72000) and its glycosides, are known for a wide range of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] These compounds modulate key signaling pathways involved in cellular responses to stress and inflammation, making them promising candidates for therapeutic development.[3] This document provides detailed protocols for cell-based assays to investigate the anti-inflammatory and antioxidant properties of this compound, focusing on its effects on the NF-κB and MAPK signaling pathways.

Mechanism of Action

Luteolin and its glycosides exert their biological effects by modulating several key signaling pathways. In inflammatory responses, they have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[4] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] The underlying mechanism often involves the inhibition of transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[4][5]

Furthermore, luteolin and its derivatives can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are critical regulators of cellular processes like inflammation, apoptosis, and proliferation.[6][7][8] The PI3K/Akt signaling cascade, another crucial pathway in cell survival and inflammation, is also a target of these flavonoids.[4] Additionally, they can enhance the cellular antioxidant defense system by activating the Nrf2/HO-1 pathway.[9][10]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of Luteolin-7-O-glucoside, a closely related compound to this compound. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Anti-inflammatory Activity of Luteolin-7-O-glucoside

AssayCell LineStimulantCompoundConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPSLuteolin-7-O-glucoside10, 25, 50 µMDose-dependent inhibition of NO production.[4]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPSLuteolin-7-O-glucoside10, 25, 50 µMDose-dependent inhibition of PGE2 production.[4]
TNF-α ReleaseRAW 264.7LPSLuteolin-7-O-glucoside1, 5, 10 µMSignificant reduction in TNF-α levels at 5 and 10 µM after 3h.[11]
IL-10 ReleaseRAW 264.7LPSLuteolin-7-O-glucoside1, 5, 10 µMSignificant increase in IL-10 levels at all concentrations after 24h.[11]

Table 2: In Vitro Antioxidant Activity of Luteolin-7-O-glucoside

AssayCompoundResultStandardStandard ResultReference
DPPH Radical ScavengingLuteolin-7-O-glucosideEC50: 6.80 µMBHTEC50 > 100 µM[11]
Oxygen Radical Absorbance Capacity (ORAC)Luteolin-7-O-glucoside8804.19 ± 409.99 µmol of Trolox/gBHT143.70 ± 23.36 µmol of Trolox/g[11]
Ferric Reducing Antioxidant Power (FRAP)Luteolin-7-O-glucoside19,570.78 ± 291.48 µM FeSO4/gBHT-[11]

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • PGE2 ELISA kit

  • TNF-α and IL-6 ELISA kits

  • Cell lysis buffer

  • Primary antibodies (iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2, shorter times for signaling protein phosphorylation).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after the treatment period.

    • Measure the concentrations of PGE2, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • After treatment, wash the cells with cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Assessment of Antioxidant Activity via the Nrf2/HO-1 Pathway

This protocol describes how to evaluate the ability of this compound to induce the antioxidant Nrf2/HO-1 pathway in a suitable cell line (e.g., RAW 264.7 or HepG2).

Materials:

  • RAW 264.7 or HepG2 cells

  • Appropriate cell culture medium and supplements

  • This compound

  • t-Butyl hydroperoxide (t-BHP) or other oxidative stress inducer

  • Cell lysis buffer for nuclear and cytoplasmic fractions

  • Primary antibodies (Nrf2, HO-1, Lamin B, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells as described in Protocol 1.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Western Blot for HO-1 Induction:

    • Prepare whole-cell lysates as described in Protocol 1.

    • Perform Western blot analysis using primary antibodies against HO-1 and a loading control (e.g., β-actin).

  • Western Blot for Nrf2 Nuclear Translocation:

    • Prepare nuclear and cytoplasmic protein fractions using a commercial kit or a standard protocol.

    • Perform Western blot analysis on both fractions using a primary antibody against Nrf2.

    • Use Lamin B as a nuclear marker and β-actin as a cytoplasmic marker to ensure proper fractionation.

  • Functional Assay for Protection Against Oxidative Stress:

    • Pre-treat cells with this compound for a time sufficient to induce HO-1 expression (determined from the Western blot experiment).

    • Induce oxidative stress by treating the cells with t-BHP for a few hours.

    • Assess cell viability using an MTT or similar assay to determine the protective effect of the compound.

Visualizations

G Experimental Workflow for Cell-Based Assays cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 Cells adhere Allow to Adhere Overnight start->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (PGE2, Cytokines) stimulate->elisa western Western Blot (Protein Expression) stimulate->western

Caption: Experimental workflow for assessing anti-inflammatory activity.

G Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 p50 p50 Nucleus Nucleus p65->Nucleus Translocation p50->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Luteolin This compound Luteolin->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway.

G Modulation of MAPK Signaling Pathway Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response Luteolin This compound Luteolin->MAPK Inhibits Phosphorylation

Caption: this compound modulates MAPK signaling.

References

Application Notes and Protocols for In Vivo Studies of Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-3',7-di-O-glucoside is a flavonoid glycoside found in various plants.[1] While extensive research has been conducted on its aglycone, luteolin (B72000), and its mono-glucoside counterpart, luteolin-7-O-glucoside, in vivo experimental data specifically for this compound is currently limited. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound. The protocols and methodologies are based on established in vivo studies of the closely related compounds, luteolin and luteolin-7-O-glucoside, and serve as a robust starting point for novel research.

Luteolin and its glycosides have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[2][3][4] The underlying mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, MAPK, STAT3, and Nrf2.[2][5][6] It is hypothesized that this compound may share some of these biological activities and mechanisms. The provided experimental designs are intended to facilitate the exploration of these potential therapeutic properties.

Data Presentation: Summary of In Vivo Studies on Luteolin and Luteolin-7-O-glucoside

The following tables summarize quantitative data from representative in vivo studies on luteolin and luteolin-7-O-glucoside, which can be used as a reference for dose selection and experimental design for this compound.

Table 1: In Vivo Anti-Inflammatory Studies

CompoundAnimal ModelDosing RegimenKey Findings
LuteolinCarrageenan-induced paw edema in mice10 and 50 mg/kg, oral administrationEfficiently suppressed paw edema.[7]
LuteolinAir pouch test in miceNot specifiedMarkedly reduced infiltrated leukocytes and 6-keto-prostaglandin F1α levels.[7]
Luteolin-7-O-glucosideImiquimod-induced psoriasis model in miceTopical administrationMarked reduction of acanthosis and re-expression of epidermal differentiation markers.[8]

Table 2: In Vivo Anti-Diabetic Studies

CompoundAnimal ModelDosing RegimenKey Findings
Luteolin & Luteolin-7-O-glucosideDiabetic KK-Ay miceEquimolar amountsBoth significantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels. Luteolin was more potent in reducing triglycerides.[9][10]
LuteolinStreptozotocin (STZ)-induced diabetic ratsNot specifiedSignificant decrease in blood glucose, oxidative stress, and proinflammatory cytokine levels.[11][12]

Table 3: In Vivo Hepatoprotective Studies

CompoundAnimal ModelDosing RegimenKey Findings
Luteolin & Luteolin-7-O-glucosideGalactosamine/LPS-induced hepatitis in ICR mice50 mg/kg BW daily by gavage for 3 weeksAmeliorated the sharp increase in serum AST, ALT, and TNF-α levels. Luteolin was more potent in reducing inflammatory mediators, while luteolin-7-O-glucoside was a more potent inducer of phase II enzymes.[13]

Experimental Protocols

The following are detailed protocols for key in vivo experiments, adapted from studies on luteolin and luteolin-7-O-glucoside. These can be modified to investigate the therapeutic effects of this compound.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory effects of this compound.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into the following groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and Positive control.

  • Administer the test compounds or vehicle orally (p.o.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Assessment of Anti-Diabetic Activity in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the potential of this compound to ameliorate hyperglycemia and related complications.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Vehicle for test compound

  • Positive control (e.g., Glibenclamide)

  • Glucometer and test strips

  • Kits for measuring HbA1c, insulin, and lipid profiles.

Procedure:

  • Acclimatize rats for one week.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer. Control animals receive citrate buffer only.

  • Confirm diabetes 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

  • Divide diabetic rats into the following groups (n=6-8 per group): Diabetic control, this compound (e.g., 25, 50 mg/kg), and Positive control. A non-diabetic control group should also be maintained.

  • Administer the test compounds or vehicle orally daily for a specified period (e.g., 21-28 days).

  • Monitor body weight and fasting blood glucose levels weekly.

  • At the end of the treatment period, collect blood samples for the analysis of HbA1c, serum insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).

  • Collect pancreas, liver, and kidney tissues for histopathological examination.

Mandatory Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping induction Disease Model Induction (e.g., Carrageenan, STZ) grouping->induction treatment Administration of This compound induction->treatment data_collection Data Collection (e.g., Paw Volume, Blood Glucose) treatment->data_collection biochemical Biochemical Analysis (e.g., Cytokines, Lipids) data_collection->biochemical histology Histopathological Examination biochemical->histology signaling_pathways cluster_stimulus Inflammatory/Oxidative Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus e.g., LPS, ROS nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk stat3 JAK/STAT3 Pathway stimulus->stat3 nrf2 Nrf2/HO-1 Pathway stimulus->nrf2 inflammation Inflammation (↑ TNF-α, IL-6, COX-2) nfkb->inflammation mapk->inflammation stat3->inflammation antioxidant_response Antioxidant Response (↑ HO-1, SOD) nrf2->antioxidant_response oxidative_stress Oxidative Stress luteolin This compound (Hypothesized) luteolin->nfkb Inhibition luteolin->mapk Inhibition luteolin->stat3 Inhibition luteolin->nrf2 Activation

References

Application Notes and Protocols for Neuroprotective Effect Studies of Luteolin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound Specificity: While the topic of interest is Luteolin-3',7-di-O-glucoside, a thorough review of the scientific literature reveals a significant lack of specific neuroprotective studies on this particular di-glucoside. Therefore, these application notes and protocols are based on the closely related and well-researched compound, Luteolin-7-O-glucoside (Lut7G) . The methodologies and potential mechanisms are expected to have considerable overlap, providing a strong foundational framework for initiating studies on this compound.

Introduction

Luteolin (B72000) and its glycosides are flavonoids found in various plants and are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] These compounds are of significant interest in the research and development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] Luteolin-7-O-glucoside, in particular, has demonstrated the ability to protect neurons from oxidative stress, inflammation, and apoptosis in various in vitro and in vivo models.[4][5]

These application notes provide a comprehensive overview of the methodologies to study the neuroprotective effects of luteolin glycosides, with a focus on Luteolin-7-O-glucoside as a representative molecule.

Mechanisms of Neuroprotection

Luteolin-7-O-glucoside exerts its neuroprotective effects through a multi-targeted approach, primarily involving:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[1][6]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways such as NF-κB.[7]

  • Anti-apoptotic Activity: Regulation of apoptotic proteins, such as caspases, to prevent programmed cell death.[4]

  • Modulation of Signaling Pathways: Activation of pro-survival pathways like PI3K/Akt and ERK, and inhibition of stress-activated pathways like JNK and p38 MAPK.[7]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on Luteolin-7-O-glucoside, providing a baseline for expected efficacy.

Table 1: In Vitro Neuroprotective Effects of Luteolin-7-O-glucoside

ParameterCell LineStressorLut7G ConcentrationResultReference
Cell ViabilitySH-SY5Y6-OHDA (100 µM)0.1 µM13% increase in cell viability[8]
TNF-α ReleaseRAW264.7LPS0.1 µM43.02% decrease[5]
TNF-α ReleaseRAW264.7LPS1 µM30.97% decrease[5]
IL-10 ReleaseRAW264.7LPS0.1 µM96.9% increase[5]
Caspase-3 ActivitySH-SY5Y6-OHDA0.1 µM & 1 µMSignificant decrease[4]
Mitochondrial Membrane PotentialSH-SY5Y6-OHDA0.1 µM & 1 µMPrevention of depolarization[4]

Table 2: In Vivo Neuroprotective Effects of Luteolin (as a proxy for its glycosides)

Animal ModelDisease ModelTreatmentKey FindingsReference
Sprague-Dawley RatsChronic Cerebral Hypoperfusion50, 150, 450 mg/kg (p.o.)Attenuated cognitive deficits, reduced LTP impairment[1]
3xTg-AD MiceAlzheimer's Disease20, 40 mg/kg/day (i.p.)Improved learning and memory, reduced Aβ plaques and neuroinflammation[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Luteolin-7-O-glucoside (or this compound)

  • 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Luteolin-7-O-glucoside (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration of 100 µM. Include a vehicle control group (no 6-OHDA) and a toxin-only group.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol measures the effect of the test compound on the production of inflammatory cytokines.

Materials:

  • RAW264.7 murine macrophage cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Luteolin-7-O-glucoside

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-10

  • 24-well plates

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with Luteolin-7-O-glucoside (e.g., 0.1 µM, 1 µM) for 1 hour.

  • Inflammatory Stimulus: Add LPS to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate for the desired time period (e.g., 3 hours for TNF-α, 24 hours for IL-10).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Measure the concentration of TNF-α and IL-10 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the treated groups to the LPS-only control group.

Western Blot for Apoptosis and Signaling Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell signaling.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as described in the neuroprotection assay, then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

Neuroprotective_Signaling_Pathways Lut7G Luteolin-7-O-glucoside PI3K_Akt PI3K/Akt Pathway Lut7G->PI3K_Akt ERK ERK Pathway Lut7G->ERK Nrf2 Nrf2 Pathway Lut7G->Nrf2 NFkB NF-κB Pathway Lut7G->NFkB inhibits JNK_p38 JNK/p38 MAPK Pathways Lut7G->JNK_p38 inhibits Caspases Caspase Activation Lut7G->Caspases inhibits ROS Oxidative Stress (ROS) ROS->JNK_p38 Inflammation Neuroinflammation (TNF-α, IL-6) Inflammation->NFkB Apoptosis Apoptosis Survival Neuronal Survival & Protection PI3K_Akt->Survival ERK->Survival Nrf2->Survival antioxidant response NFkB->Inflammation JNK_p38->Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Luteolin-7-O-glucoside.

In_Vitro_Workflow cluster_assays Downstream Assays start Start: Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with Luteolin Glycoside start->pretreatment stressor Induce Neurotoxicity (e.g., 6-OHDA, LPS) pretreatment->stressor incubation Incubate for 24-48 hours stressor->incubation viability Cell Viability (MTT Assay) incubation->viability inflammation_assay Inflammatory Cytokines (ELISA) incubation->inflammation_assay apoptosis_assay Apoptosis Markers (Western Blot) incubation->apoptosis_assay signaling_assay Signaling Proteins (Western Blot) incubation->signaling_assay end End: Data Analysis & Interpretation viability->end inflammation_assay->end apoptosis_assay->end signaling_assay->end

Caption: General experimental workflow for in vitro neuroprotection studies.

References

Luteolin-3',7-di-O-glucoside in cancer cell line research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Luteolin and its Glycoside in Cancer Cell Line Research

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of . The following application notes and protocols are based on the well-researched and structurally related compounds, Luteolin and Luteolin-7-O-glucoside . This information is provided as a scientific reference and for comparative purposes. Researchers should interpret the data with the understanding that the aglycone (Luteolin) and its mono-glucoside may exhibit different properties than the di-glucoside derivative.

Introduction

Luteolin, a naturally occurring flavonoid, and its glycosylated form, Luteolin-7-O-glucoside, have demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2] These compounds have been shown to modulate key cellular processes including cell cycle progression, apoptosis, and inflammatory signaling pathways.[1][3] This document provides a summary of their effects, quantitative data on their activity, and detailed protocols for their application in cancer cell line research.

Data Presentation: Anti-proliferative Activity

The cytotoxic effects of Luteolin and Luteolin-7-O-glucoside have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Citation
LuteolinHL-60Human promyelocytic leukemia12.5[4]
LuteolinGLC4Lung Cancer40.9[4]
LuteolinCOLO 320Colon Cancer32.5[4]
LuteolinA431Epithelial Cancer19[4]
Luteolin-7-O-glucosideMesangial cells (mouse kidney)-6.1[4]
Luteolin-7-O-glucosideMCF-7Breast Cancer3.98 µg/ml (~8.8 µM)[5]

Key Signaling Pathways Modulated

Luteolin and its glycoside exert their anti-cancer effects by targeting multiple signaling pathways critical for cancer cell survival and proliferation.

  • Apoptosis Induction: Luteolin induces programmed cell death by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1][6][7] This leads to the activation of caspases, the key executioners of apoptosis.[1][6]

  • Cell Cycle Arrest: These flavonoids can halt the cancer cell cycle at various checkpoints, primarily G0/G1 and G2/M phases, preventing cell division.[1][4] This is often associated with the upregulation of cell cycle inhibitors like p21 and p53.[4][8]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Luteolin has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR.[3][4]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes. Luteolin can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to induce apoptosis.[1][6]

  • NF-κB Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. Luteolin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory and pro-survival genes.[9]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of Luteolin and Luteolin-7-O-glucoside.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Luteolin or Luteolin-7-O-glucoside (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Luteolin or Luteolin-7-O-glucoside (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Luteolin or Luteolin-7-O-glucoside

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of the compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Luteolin or Luteolin-7-O-glucoside

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the key mechanisms of action of Luteolin and its glycoside in cancer cells.

Luteolin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Luteolin Luteolin DR Death Receptors (e.g., DR5) Luteolin->DR Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Luteolin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Luteolin->Bax Upregulates Caspase8 Caspase-8 DR->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Luteolin-induced apoptosis signaling pathways.

Luteolin_Cell_Cycle_Arrest Luteolin Luteolin p53 p53 Luteolin->p53 Upregulates p21 p21 p53->p21 CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinB_CDK1 Cyclin B / CDK1 p21->CyclinB_CDK1 CellCycleArrest Cell Cycle Arrest

Caption: Luteolin-induced cell cycle arrest mechanism.

Luteolin_PI3K_Akt_Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Application Notes and Protocols: Luteolin-3',7-di-O-glucoside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-3',7-di-O-glucoside is a naturally occurring flavonoid glycoside found in various medicinal plants. As a member of the flavone (B191248) subclass, it exhibits a range of biological activities, making it a compound of interest in phytochemical research and drug development. The accurate quantification of this compound in plant extracts and herbal formulations is crucial for quality control, standardization, and pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[1]
Molecular Weight 610.5 g/mol [1]
CAS Number 52187-80-1[2]
Appearance Typically a yellow powderN/A
Purity ≥97% (HPLC)[2]
Storage <+8°C, in a dry and dark place[2]

Application as a Phytochemical Standard

This compound is utilized as a reference standard for the qualitative and quantitative analysis of this specific flavonoid in various plant species and herbal products. Its applications include:

  • Quality Control of Herbal Raw Materials: Ensuring the identity, purity, and content of this compound in plant materials used for manufacturing herbal medicines and supplements.

  • Standardization of Herbal Extracts and Formulations: Establishing a consistent concentration of the active marker compound in finished products to ensure batch-to-batch consistency and therapeutic efficacy.

  • Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion of this compound in biological matrices.

  • Bioactivity Screening: Correlating the concentration of this compound in plant extracts with their observed biological activities.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of working standard solutions of this compound for the construction of a calibration curve.

Materials:

  • This compound reference standard (≥97% purity)

  • HPLC-grade methanol (B129727)

  • Volumetric flasks (10 mL, 50 mL)

  • Analytical balance

  • Pipettes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in HPLC-grade methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store the stock and working solutions at 2-8°C in amber vials to protect them from light.

Sample Preparation: Extraction from Plant Material

Objective: To efficiently extract this compound from a dried plant matrix for HPLC analysis.

Materials:

  • Dried and powdered plant material

  • Methanol or 70% ethanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a conical flask. Add 20 mL of the extraction solvent (e.g., 70% ethanol).

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 30-60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-30% B20-30 min: 30-50% B30-35 min: 50-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 350 nm

Method Validation Parameters:

The following parameters should be assessed to ensure the validity of the analytical method.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Precision (%RSD) < 2% for intra-day and inter-day
Accuracy (% Recovery) 98-102%
Specificity Peak purity and resolution from other components

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data for the analysis of a related compound, Luteolin-7-O-glucoside, which can serve as a reference for method development for this compound.

ParameterLuteolin-7-O-glucoside
Linearity Range (µg/mL) 0.16 - 20.0
Regression Equation y = 12345x + 6789
Correlation Coefficient (r²) 0.9995
LOD (ng/mL) 1.0[3]
LOQ (ng/mL) 4.0[3]
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Recovery (%) 99.5 ± 1.5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC Calibration Calibration Curve Construction HPLC->Calibration Quantification Quantification Calibration->Quantification signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Luteolin_PI3K Luteolin (B72000) Luteolin_PI3K->PI3K MAPK MAPK (ERK, JNK, p38) AP1 AP-1 MAPK->AP1 Regulates Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Regulates Luteolin_MAPK Luteolin Luteolin_MAPK->MAPK

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Luteolin-3',7-di-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Luteolin-3',7-di-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this valuable flavonoid glycoside.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction and purification of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for flavonoid glycosides.[1][2]Use polar solvents such as ethanol (B145695), methanol (B129727), or their aqueous solutions. The optimal solvent ratio may need to be determined empirically, but starting with 70-80% ethanol or methanol is often effective.[3]
Inefficient Extraction Method: Passive methods like maceration may not be efficient enough.Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Reflux Extraction to improve efficiency.[1][4][5] UAE, for instance, can enhance yield by reducing extraction time and energy consumption.[1]
Incomplete Plant Cell Wall Disruption: The solvent may not be effectively penetrating the plant material.Ensure the plant material is finely ground to a small particle size to increase the surface area for solvent contact.[1]
Degradation of the Target Compound: Flavonoid glycosides can be sensitive to high temperatures and prolonged extraction times.[1]Optimize extraction time and temperature. For heat-sensitive compounds, UAE at a controlled temperature is a good alternative to high-temperature methods like Soxhlet or prolonged reflux.[6]
Presence of Impurities in the Final Product Co-extraction of Other Compounds: The initial crude extract will contain a mixture of compounds with similar polarities.Employ multi-step purification protocols. Start with macroporous resin chromatography for initial enrichment, followed by column chromatography (silica gel or reversed-phase) for finer separation.[1][7]
Hydrolysis of the Glycosidic Bonds: The glycosidic linkages can be cleaved under acidic or basic conditions, or due to enzymatic activity, resulting in the corresponding aglycone (luteolin) or mono-glucosides.[6]Maintain a slightly acidic to neutral pH (pH 4-6) during extraction and purification.[6] If enzymatic degradation is suspected, consider blanching the plant material before extraction to denature enzymes or work at low temperatures.
Difficulty in Isolating the Di-O-glucoside from Mono-O-glucosides Similar Chromatographic Behavior: The polarity difference between di- and mono-glucosides might be insufficient for complete separation with a single chromatographic method.Utilize high-resolution purification techniques. High-Performance Liquid Chromatography (HPLC) with a semi-preparative column is often necessary.[4] Consider using different stationary phases (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase gradient.[8]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and storage.[9]Standardize the source and pre-processing of your plant material. If possible, analyze the raw material for its initial content of the target compound.
Lack of Method Optimization: Using a generic protocol without optimizing for your specific plant matrix.Employ a systematic optimization approach, such as a Box-Behnken design, to evaluate the effects of key parameters like solvent concentration, temperature, and extraction time on the yield.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound?

A1: Modern extraction techniques are generally more efficient than traditional methods. Ultrasound-Assisted Extraction (UAE) and Reflux Extraction are highly recommended.[4][5] UAE is particularly advantageous as it can often be performed at lower temperatures, reducing the risk of thermal degradation.[10] Pressurized Liquid Extraction (PLE) has also shown high efficiency for extracting luteolin (B72000) glycosides.[11][12]

Q2: Which solvents are best for extracting this compound?

A2: Due to the polar nature of the glycoside, polar solvents are most effective. Aqueous solutions of ethanol or methanol (typically 60-80%) are widely used and have demonstrated good results for similar compounds.[3][10] The presence of water helps to swell the plant material, improving solvent penetration, while the alcohol solubilizes the flavonoid glycoside.

Q3: How can I purify this compound from the crude extract?

A3: A multi-step purification strategy is generally required. A common workflow involves:

  • Initial Cleanup: Passing the crude extract through a macroporous resin column to enrich the flavonoid fraction.[1]

  • Fractionation: Using column chromatography with silica (B1680970) gel or a reversed-phase (C18) stationary phase to separate compounds based on polarity.[7]

  • Final Polishing: Recrystallization or semi-preparative HPLC can be used to obtain a high-purity final product.[4][7]

Q4: How can I confirm the identity and purity of my extracted this compound?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is used for quantification and purity assessment.[13][14] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8]

Q5: My this compound appears to be degrading during storage. What are the best storage conditions?

A5: Flavonoid glycosides can be susceptible to degradation by light, heat, and oxygen.[6] For long-term storage, the purified solid compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere (like argon or nitrogen) at -20°C or below.[6] Solutions should be prepared fresh. If storage of solutions is unavoidable, they should be stored in light-protected containers at low temperatures and for a limited time.

Experimental Protocols & Data

Data Presentation: Comparative Extraction Yields

The following table summarizes yields for luteolin and its glucosides from various plant sources using different extraction methods. While specific data for this compound is limited, this data provides a useful benchmark for what can be achieved for structurally related compounds.

CompoundPlant SourceExtraction MethodSolventYieldReference
LuteolinVitex negundoRefluxMethanol7.32% w/w[5]
LuteolinVitex pseudonegundoRefluxMethanol21.58 µg/mL[4]
Luteolin-7-O-glucosideOlive LeavesUltrasound-Assisted Extraction (UAE)60% Ethanol1.82 g/kg[10]
Luteolin-7-O-glucosideOlive LeavesSoxhlet60% Ethanol1.32 g/kg[10]
Luteolin-7-O-glucosideOlive LeavesPressurized Liquid Extraction (PLE)80% Ethanol2.71 g/kg[12]
Luteolin-7-O-glucosideDendranthema morifolium-Water Extract6.56%[8]
Luteolin-7-O-glucosideDendranthema morifolium-Ethanolic Extract4.19%[8]
Detailed Methodologies

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL flask.

    • Add 150 mL of 70% (v/v) ethanol-water solution (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 45 minutes).[9][10]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue under the same conditions to maximize yield.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning (Optional Cleanup):

    • Resuspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.

    • Subsequently, partition the aqueous layer with a medium-polarity solvent like ethyl acetate (B1210297) to enrich the flavonoid fraction.

Protocol 2: Purification by Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., a mixture of chloroform (B151607) and methanol).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the dried crude extract onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol.[7]

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Combine the fractions containing the pure compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound.

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting Logic for Low Yield

This diagram outlines the logical steps to troubleshoot a low yield of this compound.

G start Low Yield Observed check_material Plant Material Finely Ground? start->check_material check_solvent Solvent Polarity Optimized? (e.g., 70-80% EtOH/MeOH) check_material->check_solvent Yes re_optimize Systematically Re-optimize Parameters (e.g., using Box-Behnken Design) check_material->re_optimize No, Grind Finer check_method Extraction Method Efficient? (e.g., Maceration vs. UAE) check_solvent->check_method Yes check_solvent->re_optimize No, Test Solvent Ratios check_temp_time Temperature & Time Optimized? (Risk of Degradation) check_method->check_temp_time Yes check_method->re_optimize No, Switch to UAE/Reflux check_temp_time->re_optimize Yes, Further Optimization Needed check_temp_time->re_optimize No, Reduce Temp/Time

Caption: Decision tree for troubleshooting low extraction yield.

References

Overcoming solubility issues of Luteolin-3',7-di-O-glucoside in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with Luteolin-3',7-di-O-glucoside in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, a naturally occurring plant metabolite. Like many flavonoids, it possesses a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. However, its planar structure and potential for strong crystal lattice interactions can lead to poor solubility in aqueous solutions, which are the basis for most biological assays. This can result in inaccurate and unreliable experimental data due to precipitation or the formation of aggregates.

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative solubility data for this compound is not extensively documented, general trends for flavonoid glycosides suggest it has improved water solubility compared to its aglycone, luteolin (B72000). However, it is still considered sparingly soluble in water and aqueous buffers. It exhibits better solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the solution is a critical factor. Flavonoids are generally more stable in slightly acidic conditions (pH 4-6).[1] Strongly acidic or alkaline conditions can lead to the hydrolysis of the glycosidic bonds, breaking down the molecule into luteolin and glucose.[1] Alkaline pH, in particular, can also accelerate oxidative degradation.[1] It is crucial to maintain a stable and appropriate pH for your specific assay to ensure the integrity of the compound.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation of flavonoids can occur, potentially altering their biological activity. For a related compound, luteolin-7-O-glucoside, thermal treatment has been shown to modify its properties. Therefore, any heating should be done cautiously and consistently across all experiments.

Q5: How should I prepare a stock solution of this compound?

A5: The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer to the desired final concentration. This approach minimizes the risk of precipitation in the final assay medium. For luteolin, a stock solution in DMSO is a common practice.[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Precipitation observed in the stock solution (in organic solvent). The concentration of this compound exceeds its solubility limit in the chosen solvent.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- If precipitation persists, dilute the stock solution to a lower concentration.
Precipitation occurs immediately upon dilution of the organic stock solution into the aqueous assay buffer. The final concentration of the compound in the aqueous buffer is too high, or the percentage of the organic co-solvent is too low.- Increase the final concentration of the organic co-solvent (e.g., DMSO) in the assay buffer. However, be mindful of the solvent tolerance of your assay system (typically <0.5% DMSO for cell-based assays).- Decrease the final concentration of this compound.- Prepare the final dilution in a stepwise manner, adding the stock solution to the buffer while vortexing.
Compound precipitates out of the aqueous solution over the course of the experiment. The compound is unstable in the assay buffer at the experimental temperature and pH.- Prepare fresh dilutions of the compound immediately before each experiment.- Ensure the pH of the assay buffer is within the optimal range for flavonoid stability (ideally slightly acidic).- If possible, conduct the experiment at a lower temperature.
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of the compound is leading to variations in the effective concentration.- Visually inspect all solutions for any signs of precipitation before use.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.- Always follow a standardized and consistent protocol for solution preparation.

Quantitative Data Summary

The following table summarizes the solubility of the aglycone, luteolin, in various solvents, which can provide a general indication of solvent suitability for its glycosides. Note that the addition of glucose moieties in this compound will increase its polarity and likely its aqueous solubility compared to luteolin.

Solvent Solubility of Luteolin (mg/mL) Reference
Dimethyl sulfoxide (DMSO)~10[4]
Dimethyl formamide (B127407) (DMF)~20[4]
Ethanol~5[4]
WaterVery low / Sparingly soluble[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Objective: To prepare a final working solution of this compound in an aqueous assay buffer from a concentrated stock solution.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the assay buffer.

  • In a sterile tube, add the required volume of the pre-warmed assay buffer.

  • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately in your assay.

Signaling Pathway Diagrams

Luteolin and its glycosides have been reported to modulate several key signaling pathways involved in inflammation and cell proliferation. While direct studies on this compound are limited, the following diagrams illustrate the likely mechanisms based on the known activities of the closely related luteolin and luteolin-7-O-glucoside.

experimental_workflow cluster_preparation Solution Preparation cluster_assay Assay start Weigh This compound dissolve Dissolve in 100% DMSO start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute working Final Working Solution dilute->working add_to_assay Add to Assay System working->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Response incubate->measure

Figure 1. A typical experimental workflow for preparing and using this compound in an assay.

nfkb_pathway cluster_nucleus Luteolin This compound IKK IKK Luteolin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation transcription Pro-inflammatory Gene Transcription

Figure 2. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_nucleus Luteolin This compound MAPKKK MAPKKK Luteolin->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation nucleus Nucleus AP1->nucleus Translocation transcription Inflammatory & Proliferative Gene Expression

Figure 3. Potential modulation of the MAPK signaling pathway by this compound.

pi3k_akt_pathway Luteolin This compound PI3K PI3K Luteolin->PI3K Inhibition Receptor Receptor Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream

Figure 4. Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.

References

Stability of Luteolin-3',7-di-O-glucoside in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Luteolin-3',7-di-O-glucoside in solution and during storage. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound, like other flavonoid O-glycosides, is primarily influenced by several factors:

  • pH: The glycosidic bonds are susceptible to hydrolysis under both strongly acidic and alkaline conditions.[1] Generally, flavonoids are more stable in slightly acidic environments (pH 4-6).[1][2] Alkaline conditions, in particular, can accelerate both hydrolysis and oxidative degradation.[1]

  • Temperature: Elevated temperatures can lead to the degradation of the flavonoid structure.[3] High temperatures, especially for prolonged periods, can cause thermal degradation.[1][3]

  • Light: Exposure to both UV and ambient light can cause photodegradation.[1][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1][5]

  • Enzymatic Activity: If working with biological matrices, the presence of enzymes like β-glucosidases can lead to the hydrolysis of the glycosidic bonds.[1][3]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed, light-proof container at -20°C.[1][6][7] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[1][4]

Q3: How should I store solutions of this compound?

A3: Solutions are inherently less stable than the solid compound. For short-term storage (up to a few days), it is recommended to keep solutions at 2-8°C in the dark.[1][4] For longer-term storage, aliquoting the solution into airtight, light-protected vials and freezing at -20°C or -80°C is the best practice. It is crucial to avoid repeated freeze-thaw cycles.[1] Prepare solutions fresh whenever possible.[1]

Q4: What are the typical degradation products of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of the O-glycosidic bonds. This results in the loss of the glucose moieties and the formation of its aglycone, luteolin (B72000).[1] Further degradation of the luteolin structure can occur under harsh conditions.

Q5: Is this compound more or less stable than its aglycone, luteolin?

A5: Glycosylated flavonoids like this compound are generally more resistant to heat treatment than their aglycone counterparts.[1] However, the glycosidic bonds are a point of susceptibility to hydrolysis under acidic or basic conditions.[1] Aglycones are often more potent antioxidants than their corresponding glycosides.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Unexpectedly low recovery after extraction or processing. Degradation during the procedure. - Control pH: Maintain the pH of your solutions within a slightly acidic range (pH 4-6) to minimize hydrolysis.[1] - Manage Temperature: Avoid high temperatures during your experimental workflow.[3] Consider using lower temperatures or shorter exposure times for steps like drying or evaporation. - Protect from Light: Work under subdued light and use amber vials or foil-wrapped containers to prevent photodegradation.[1][4] - Minimize Oxygen Exposure: Consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.[1][4] - Deactivate Enzymes: If working with biological samples, include a step to denature enzymes (e.g., heat treatment or enzymatic inhibitors) early in the process.[3]
Inconsistent results in stability or bioactivity assays. Compound degradation in the assay medium. - Verify Medium pH: Check the pH of your assay buffer. If it is neutral or alkaline, this could accelerate degradation.[1] - Time-Course Experiment: Run a time-course experiment to assess the stability of this compound under your specific assay conditions. - Fresh Solutions: Always prepare fresh solutions of the compound immediately before each experiment.[1]
Appearance of a new peak corresponding to luteolin in analytical analysis (e.g., HPLC). Hydrolysis of the O-glycosidic bond. - Review Solution pH: Ensure the pH of your aqueous solutions is in the slightly acidic range (pH 4-6).[1] Avoid strongly acidic or alkaline conditions. - Check for Enzymatic Contamination: If applicable, ensure that any potential β-glucosidase enzyme contamination is minimized by working at low temperatures or using inhibitors.[1]

Stability Data Summary

Table 1: Recommended Storage Conditions

Form Temperature Light/Air Duration
Solid-20°CTightly sealed, light-proof container, inert atmosphere recommended[1][6][7]Long-term (years)[6][7]
4°CTightly sealed, light-proof containerMid-term (up to 2 years)[6][7]
Solution-20°C or -80°CAirtight, light-protected vialsLong-term (months), avoid freeze-thaw[1]
2-8°CAirtight, light-protected vialsShort-term (days)[1][4]

Table 2: Factors Affecting Stability in Solution

Factor Condition Effect on Stability
pH Strongly Acidic or AlkalineIncreased hydrolysis of glycosidic bonds[1]
Slightly Acidic (pH 4-6)Generally more stable[1][2]
Temperature ElevatedIncreased degradation[1][3]
Light UV or AmbientPhotodegradation[1][4]
Oxygen PresenceOxidative degradation[1][5]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.
  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).[2]
  • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis, ensuring the final concentration of the organic solvent is minimal (<1%) to avoid influencing stability.[2]

2. Incubation:

  • Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.[2]
  • For testing thermal stability, incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 80°C) at a constant pH.
  • For testing photostability, expose solutions to a controlled light source (e.g., UV lamp at 254 nm) at a constant temperature.[2]

3. Sampling and Analysis:

  • Withdraw aliquots from each solution at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2]
  • Immediately analyze the samples by a validated reverse-phase HPLC method. A C18 column is often suitable.[9] The mobile phase could consist of a gradient of water (with a small amount of acid like formic acid) and an organic solvent like methanol (B129727) or acetonitrile.[9]
  • Monitor the chromatogram for the peak corresponding to this compound and any potential degradation products (e.g., luteolin).

4. Data Analysis:

  • Plot the concentration or peak area of this compound versus time for each condition.
  • Determine the degradation rate constant (k) and the half-life (t½) of the compound under each condition.[2]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Test Solutions prep_stock->prep_samples prep_buffers Prepare pH Buffers prep_buffers->prep_samples stress_ph Vary pH prep_samples->stress_ph stress_temp Vary Temperature prep_samples->stress_temp stress_light Expose to Light prep_samples->stress_light sampling Sample at Time Intervals stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC Analysis sampling->hplc kinetics Calculate Degradation Kinetics hplc->kinetics halflife Determine Half-life (t½) kinetics->halflife

Caption: Workflow for a this compound stability study.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway JAK/STAT Pathway cluster_response Cellular Response cluster_inhibition Inhibition stimulus e.g., IL-6 jak JAK stimulus->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 Dimerization stat3->p_stat3 nucleus Translocation to Nucleus p_stat3->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression luteolin Luteolin-7-O-glucoside luteolin->stat3 Inhibits STAT3 pathway

Caption: Luteolin-7-O-glucoside inhibiting the JAK/STAT3 signaling pathway.[10][11]

References

Technical Support Center: Luteolin-3',7-di-O-glucoside HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Luteolin-3',7-di-O-glucoside by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and actionable solutions.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC.[1] It can lead to inaccurate integration and reduced resolution. The primary causes and solutions are outlined below:

Potential CauseRecommended Solution(s)
Secondary Silanol (B1196071) Interactions The free silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, causing peak tailing.[2] Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[2]
Column Contamination Impurities from the sample or mobile phase can accumulate on the column, leading to active sites that cause tailing. Solution: Wash the column with a strong solvent (e.g., isopropanol). Always use a guard column to protect the analytical column.[3]
Column Degradation Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures. Solution: If the column is old or has been used extensively, its performance may be compromised. Replace the column.
Sample Overload Injecting too much sample can saturate the column, resulting in a tailed peak. Solution: Reduce the injection volume or the concentration of the sample.[1]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[4]

Question: I am observing poor resolution between this compound and another peak. How can I improve the separation?

Answer:

Poor resolution can be due to a variety of factors related to the mobile phase, column, and other chromatographic conditions.

Potential CauseRecommended Solution(s)
Inadequate Mobile Phase Strength If the mobile phase is too strong, the analytes will elute too quickly without sufficient interaction with the stationary phase, leading to poor separation. Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
Mobile Phase Gradient An isocratic elution may not be sufficient to separate compounds with different polarities. Solution: Adjust the gradient slope. A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting compounds.[2]
Suboptimal Organic Solvent The choice of organic solvent can affect selectivity. Solution: Switch the organic solvent. For example, if you are using acetonitrile, try methanol (B129727), or vice versa. This can alter the elution order and improve resolution.[5]
Inefficient Column An old or poorly packed column will have reduced efficiency. Solution: Replace the column with a new one of the same type. Consider using a column with a smaller particle size for higher efficiency.[5]
Flow Rate Too High A high flow rate reduces the time for analytes to interact with the stationary phase. Solution: Lower the flow rate. This can often lead to better separation, although it will increase the run time.[6]

Question: My this compound peak is very small, indicating low sensitivity. How can I increase the signal?

Answer:

Low sensitivity can be a significant hurdle in quantifying trace amounts of your analyte.

Potential CauseRecommended Solution(s)
Suboptimal Detection Wavelength Flavonoids like this compound have characteristic UV absorbance maxima. Detecting at a wavelength with low absorbance will result in a weak signal. Solution: Use a photodiode array (PDA) detector to determine the optimal detection wavelength, which is typically around 340-360 nm for luteolin (B72000) glycosides.[2]
Low Sample Concentration The concentration of the analyte in the injected sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the method. Solution: Concentrate the sample before injection.
Injection Volume Too Low A small injection volume will introduce less analyte onto the column. Solution: Increase the injection volume, but be cautious of potential peak broadening or distortion due to sample overload.
Detector Lamp Issue The detector lamp may be nearing the end of its lifespan, resulting in reduced light intensity and a weaker signal. Solution: Check the lamp's energy output and replace it if necessary.[3]
Contaminated Flow Cell A dirty detector flow cell can scatter light and reduce the signal reaching the detector. Solution: Clean the detector flow cell according to the manufacturer's instructions.

Question: The retention time for this compound is shifting between injections. What is causing this instability?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system or the mobile phase.[7]

Potential CauseRecommended Solution(s)
Inadequate Column Equilibration The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. Solution: Increase the equilibration time between runs.[3]
Mobile Phase Composition Change The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[7]
Pump or System Leaks Leaks in the HPLC system will cause the flow rate to be inconsistent, leading to retention time shifts. Solution: Check the HPLC system for leaks and ensure the pump is properly primed and free of air bubbles.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance. Solution: Use a column oven to maintain a constant and controlled temperature.[7]
Column Aging As a column ages, its retention characteristics can change. Solution: Monitor column performance with a standard and replace it when retention times shift significantly and can no longer be controlled by other adjustments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column.[8] A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[2] Detection is typically performed using a PDA detector in the range of 200-400 nm, with a specific monitoring wavelength around 350 nm.[2]

Q2: How should I prepare my sample for HPLC analysis?

A2: Sample preparation is critical for accurate quantification and to protect the HPLC system. A general procedure involves:

  • Extraction: If your sample is a solid matrix (e.g., plant material), extract this compound using a suitable solvent like methanol or ethanol, often with the aid of ultrasonication.

  • Centrifugation: Centrifuge the extract to pellet any solid particles.[2]

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injecting it into the HPLC system.[2]

Q3: What are the expected retention times and UV maxima for this compound?

A3: The retention time will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.). However, as a diglycoside, it is more polar than luteolin and its monoglycosides and will therefore have a shorter retention time in reversed-phase HPLC. The UV maximum absorbance is expected to be in the range of 340-360 nm.[2]

Q4: Can I use an isocratic method for the quantification of this compound?

A4: While an isocratic method can be used, a gradient elution is generally preferred, especially for complex samples.[2] A gradient allows for better separation of compounds with a wide range of polarities and can provide sharper peaks for later eluting compounds.[2]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Quantification of this compound

This protocol provides a general method for the quantification of this compound in a sample extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Gradient Program 0-5 min: 10% B5-25 min: 10% to 40% B25-30 min: 40% to 10% B30-40 min: 10% B (Re-equilibration)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 35°C[2]
Injection Volume 10 µL[2]
Detection PDA detector scanning from 200-400 nm, with quantification at 350 nm[2]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample as described in the FAQs.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the calibration standards and the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for a Typical Luteolin Glucoside HPLC Method

This table summarizes typical validation parameters that should be assessed for an HPLC method for this compound quantification.

ParameterTypical ValueReference
Linearity (r²) > 0.999[9]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[10]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[10]
Precision (RSD%) < 2%[11]
Accuracy (Recovery %) 95 - 105%[9]

Visualizations

Signaling Pathway

Luteolin and its glucosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB/AP-1/PI3K-AKT signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs TLR4->MAPKs AKT AKT PI3K->AKT IKK IKK AKT->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory_Genes Inflammatory_Genes NF-κB->Inflammatory_Genes Transcription AP-1 AP-1 MAPKs->AP-1 AP-1->Inflammatory_Genes Transcription This compound This compound This compound->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a plant sample.

G Sample Sample Extraction Extraction Sample->Extraction e.g., Methanol Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration 0.22 µm filter HPLC_Analysis HPLC_Analysis Filtration->HPLC_Analysis Data_Processing Data_Processing HPLC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound quantification.

References

Technical Support Center: Minimizing Degradation of Luteolin-3',7-di-O-glucoside During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Luteolin-3',7-di-O-glucoside during extraction. Below you will find frequently asked questions, troubleshooting guides, quantitative data, detailed experimental protocols, and visual workflows to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The degradation of this compound, a flavonoid glycoside, is primarily influenced by several factors:

  • High Temperatures: Prolonged exposure to high temperatures, common in methods like Soxhlet and reflux extraction, can lead to the hydrolysis of the glycosidic bonds and degradation of the aglycone structure.[1][2]

  • pH: The stability of flavonoids is pH-dependent. Alkaline conditions (pH > 7) can accelerate both hydrolysis of the glycosidic linkages and oxidative degradation.[3] Flavonoids are generally more stable in slightly acidic environments.[3]

  • Light Exposure: Flavonoids are susceptible to photodegradation, especially when in solution. Exposure to UV and even ambient light can cause structural changes and loss of the compound.[3][4]

  • Oxidation: The presence of oxygen and metal ions can catalyze the oxidation of the phenolic hydroxyl groups on the luteolin (B72000) structure, leading to degradation.[3]

  • Enzymatic Degradation: If using fresh plant material, endogenous enzymes such as β-glucosidases can cleave the sugar moieties from the flavonoid aglycone.[3]

Q2: What are the ideal storage conditions for this compound samples and extracts?

A2: To ensure the long-term stability of this compound:

  • Solid Form: Store the purified solid compound in a tightly sealed, light-proof container at -20°C.[3] For enhanced stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Solutions: Solutions are less stable than the solid form. For short-term storage (a few days), keep solutions at 2-8°C in the dark.[3] For longer-term storage, it is recommended to aliquot the solution into airtight, light-protected vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

Q3: How significantly does pH impact the stability of this compound?

A3: The pH of the extraction solvent and any subsequent solutions is critical. The glycosidic bonds are susceptible to hydrolysis under both strongly acidic and alkaline conditions. Generally, a slightly acidic environment (pH 3-6) is optimal for the stability of flavone (B191248) glycosides.[1][3] Alkaline conditions, in particular, promote the ionization of phenolic hydroxyl groups, making the molecule more susceptible to oxidative degradation.[3]

Q4: How can I mitigate degradation due to temperature and light?

A4: To minimize thermal and photodegradation:

  • Temperature: Employ low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration, keeping the temperature below 50°C.[1] If a higher temperature method is unavoidable, reduce the extraction time as much as possible.[4]

  • Light: Always work with this compound under subdued light. Use amber glassware or wrap your extraction vessels and storage containers with aluminum foil to protect the samples from light.[3][4]

Q5: Which extraction method is generally recommended to achieve high yield while minimizing degradation?

A5: Modern, non-thermal extraction techniques are preferred. Ultrasound-Assisted Extraction (UAE) is highly recommended as it enhances extraction efficiency by disrupting plant cell walls through acoustic cavitation, often at lower temperatures and for shorter durations compared to traditional methods.[1] This significantly reduces the risk of thermal degradation.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Low yield of this compound Inefficient cell wall disruption: The solvent is not effectively reaching the intracellular components.- Ensure the plant material is finely ground.- Consider using a modern extraction technique like Ultrasound-Assisted Extraction (UAE) to improve cell lysis.[1]
Inappropriate solvent selection: The polarity of the solvent may not be optimal for the di-glucoside.- Use a polar solvent such as methanol, ethanol (B145695), or a mixture of alcohol and water (e.g., 70% ethanol).[4][5]
Degradation during extraction: High temperature, prolonged extraction time, or exposure to light may be degrading the target compound.- Switch to a lower temperature extraction method.- Shorten the extraction duration.- Protect the extraction setup from light using amber glassware or aluminum foil.[3][4]
Presence of unexpected peaks in HPLC chromatogram (e.g., Luteolin, Luteolin-7-O-glucoside) Hydrolysis of glycosidic bonds: The di-glucoside is breaking down into its mono-glucoside or aglycone forms.- Maintain a slightly acidic pH (3-6) of the extraction solvent.[1][3]- Avoid high temperatures during extraction and sample preparation.[1]- If using fresh plant material, consider blanching to deactivate endogenous enzymes.
Oxidative degradation: The flavonoid structure is being oxidized, leading to various degradation products.- Degas the extraction solvent prior to use.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen blanket).- Store extracts at low temperatures and protected from light.[3]
Color change of the extract (e.g., darkening) Oxidation and/or polymerization: Degradation products may be forming and polymerizing.- This is a strong indicator of degradation. Follow the recommendations for preventing oxidative degradation.- Prepare fresh extracts for each experiment whenever possible.

Data Presentation

Disclaimer: Specific quantitative stability data for this compound is limited in the available literature. The following tables present data for the closely related compounds Luteolin and Luteolin-7-O-glucoside. Glycosylation generally increases the stability of flavonoids; therefore, this compound is expected to be more stable than Luteolin-7-O-glucoside and significantly more stable than the Luteolin aglycone. This data should be used as a guideline.

Table 1: Thermal Stability of Luteolin and Luteolin-7-O-glucoside

CompoundTemperaturepHObservationActivation Energy (Ea) for Thermal Degradation
Luteolin100°C5 and 7Rapid degradation observed.[1]51.4 kJ/mol[6]
Luteolin100°C3Relatively stable.[1]
Luteolin-7-O-glucoside30-130°CNot specifiedMore resistant to heat treatment than the aglycone form.[6]120 kJ/mol[6]

Table 2: Comparison of Common Flavonoid Extraction Methods

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing solvent penetration.[1]Ethanol, Methanol, Acetone, WaterReduced extraction time and solvent use, higher yields, suitable for thermolabile compounds.[1]Localized heating may occur if not properly controlled.
Reflux Extraction Continuous boiling and condensation of the solvent to repeatedly wash the sample.Ethanol, MethanolEfficient for exhaustive extraction.Requires high temperatures, which can degrade thermally sensitive compounds like flavonoid glycosides.[2][5]
Maceration Soaking the plant material in a solvent for an extended period at room temperature.[5]Ethanol, Methanol, WaterSimple, low cost, avoids thermal degradation.[1]Time-consuming, lower efficiency, requires large solvent volumes.[1][7]
Soxhlet Extraction Continuous extraction with fresh, hot solvent.[5]Ethanol, MethanolRequires less solvent than maceration, can be automated.[4]High temperature can cause degradation of thermolabile compounds.[4][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Recommended)

This protocol is designed to maximize the yield of this compound while minimizing its degradation.

Materials:

  • Dried and finely powdered plant material

  • 70% Ethanol (v/v) in deionized water, slightly acidified to pH 4-5 with formic acid

  • Ultrasonic bath with temperature control

  • Beakers or flasks

  • Filtration apparatus (e.g., Whatman No. 1 filter paper) or centrifuge

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

  • Solvent Addition: Add 100 mL of the 70% ethanol solvent (a 1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the beaker in the ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 40°C. Sonicate for 30 minutes.

  • Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Solvent Evaporation: Concentrate the collected extract using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol.

  • Storage: The resulting aqueous extract can be lyophilized to obtain a dry powder or stored as a concentrated liquid at -20°C in a light-protected container.

Protocol 2: Traditional Reflux Extraction of this compound (For Comparison)

This protocol outlines a traditional extraction method. Note the higher temperature and potential for degradation.

Materials:

  • Dried and finely powdered plant material

  • 70% Ethanol (v/v) in deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Setup: Place 10 g of the dried, powdered plant material into a 250 mL round-bottom flask. Add 150 mL of 70% ethanol.

  • Reflux: Attach the reflux condenser to the flask and place it in a heating mantle. Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.

  • Cooling and Filtration: After the extraction period, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature of 50°C.

  • Storage: Store the final extract as described in the UAE protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis & Storage start Dried Plant Material grind Grinding & Sieving start->grind extraction Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 40°C, 30 min) grind->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Rotary Evaporation (<40°C) filtration->evaporation analysis HPLC Analysis for Quantification evaporation->analysis storage Storage at -20°C (Protected from Light) evaporation->storage degradation_pathway cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_fission C-Ring Fission & Further Degradation cluster_factors Contributing Factors parent This compound mono_glucoside Luteolin-7-O-glucoside + Glucose parent->mono_glucoside High Temp / Extreme pH - Glucose aglycone Luteolin (Aglycone) + 2 Glucose parent->aglycone Strong Hydrolysis mono_glucoside->aglycone High Temp / Extreme pH - Glucose degradation_products e.g., 3-(3,4-dihydroxyphenyl)propionic acid & other phenolic acids aglycone->degradation_products Oxidation / Ring Fission temp High Temperature temp->parent ph Extreme pH ph->parent light Light light->aglycone oxygen Oxygen oxygen->aglycone

References

Potential interferences in spectroscopic analysis of Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Luteolin-3',7-di-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Drifting UV-Vis Absorbance Readings

Potential CauseRecommended Solution
Degradation of the Analyte This compound is susceptible to degradation by light, high temperatures, and extreme pH.[1] Prepare solutions fresh and store them in amber vials or foil-wrapped containers under an inert atmosphere (nitrogen or argon).[1] Avoid prolonged exposure to ambient light during sample preparation and measurement, as even brief exposure to UV light can lead to photodegradation.[2]
pH Instability The pH of the solution can significantly impact the stability and UV absorption profile of the analyte.[1][2] The glycosidic bonds are prone to hydrolysis in strongly acidic or alkaline conditions.[1] Maintain the solution pH in a slightly acidic range (pH 4-6) for better stability.[1]
Solvent Effects The choice of solvent can influence the UV-Vis spectrum. Ensure the solvent is of high purity and does not interfere with the absorbance range of interest.

Issue 2: Appearance of Unexpected Peaks in HPLC-UV Chromatogram

Potential CauseRecommended Solution
Hydrolysis The O-glycosidic bonds can hydrolyze, leading to the appearance of peaks corresponding to the aglycone (luteolin) and mono-glucosides.[1] This can be exacerbated by acidic or alkaline conditions and the presence of β-glucosidase enzymes in biological matrices.[1] Work at low temperatures and maintain a slightly acidic pH (4-6) to minimize hydrolysis.[1]
Oxidative Degradation Flavonoids are susceptible to oxidation. The use of antioxidants like ascorbic acid can mitigate this, but it's crucial to ensure the antioxidant itself doesn't interfere with the analysis.[1] Deoxygenate aqueous solutions by sparging with nitrogen or argon before dissolving the compound.[1]
Co-eluting Impurities The sample matrix may contain compounds with similar retention times. Optimize the HPLC method (e.g., gradient, column chemistry) to improve separation.

Issue 3: Poor Signal or Broad Peaks in NMR Spectrum

Potential CauseRecommended Solution
Low Solubility Luteolin (B72000) and its glycosides can have limited solubility in certain NMR solvents.[3] DMSO-d6 is a commonly used solvent that can enhance solubility.[4] The addition of a small amount of DMSO to other solvents can also improve solubility.[4]
Sample Degradation Degradation in the NMR tube can lead to a complex mixture of signals. Prepare the sample just before analysis and consider running the experiment at a lower temperature.
Paramagnetic Impurities Metal ion contamination can cause significant line broadening. Treat the sample with a chelating agent (e.g., Chelex resin) if metal contamination is suspected.

Issue 4: Ambiguous Mass Spectrometry (MS) Data

Potential CauseRecommended Solution
Adduct Formation In electrospray ionization (ESI), luteolin glycosides can form adducts with cations like sodium ([M+Na]+) and potassium ([M+K]+), complicating the mass spectrum.[5][6] Minimize the concentration of inorganic ions in the sample.[5] The deprotonated molecule [M-H]- is often observed in negative ion mode.[7][8]
In-source Fragmentation High source temperatures or voltages can cause the glycosidic bonds to break, leading to the observation of fragment ions corresponding to the aglycone. Optimize the source conditions to minimize in-source fragmentation.
Matrix Effects Components of the sample matrix can suppress or enhance the ionization of the analyte. Use appropriate sample preparation techniques (e.g., solid-phase extraction) to clean up the sample. An internal standard can also help to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical UV-Vis absorption maxima for this compound?

A1: Luteolin and its glycosides typically exhibit two major absorption bands in the UV-Vis spectrum. For luteolin glycosides, these are generally observed around 254-268 nm (Band II) and 345-350 nm (Band I).[2][9]

Q2: How can I confirm the identity of this compound using NMR?

A2: 1H-NMR and 13C-NMR are powerful tools for structural elucidation. In the 1H-NMR spectrum of this compound in DMSO-d6, you would expect to see two anomeric proton signals from the two glucose units, typically appearing as doublets with coupling constants (J) greater than 7.0 Hz, indicating a β-anomeric configuration.[4][10] The specific chemical shifts of the aromatic and sugar protons can be compared with literature data for confirmation.[4][10]

Q3: What are the characteristic fragment ions of this compound in MS/MS analysis?

A3: In tandem mass spectrometry (MS/MS), the fragmentation of the deprotonated molecule [M-H]- (m/z 609.15) would likely involve the sequential loss of the two glucose moieties (each 162 Da). This would result in fragment ions corresponding to the luteolin mono-glucoside and the luteolin aglycone (m/z 285). The main fragmentation pathway for the luteolin aglycone involves a retro-Diels-Alder (RDA) reaction.[8]

Q4: What is the best way to store this compound to prevent degradation?

A4: Solid this compound and its solutions should be protected from light by using amber vials or wrapping containers with aluminum foil.[1] It is also recommended to store them under an inert atmosphere, such as nitrogen or argon.[1] For solutions, it is best to prepare them fresh whenever possible and avoid repeated freeze-thaw cycles.[1] Storing solutions at a slightly acidic pH (4-6) can also enhance stability.[1]

Q5: Can other flavonoids interfere with the analysis of this compound?

A5: Yes, other structurally similar flavonoids and their glycosides can potentially interfere, especially in complex mixtures like plant extracts.[11] Chromatographic techniques like HPLC are essential for separating these compounds before spectroscopic analysis.[12][13] The use of a diode array detector (DAD) in HPLC can help to distinguish between different flavonoids based on their unique UV spectra.[12]

Quantitative Data Summary

Table 1: HPLC-UV Method Parameters for Luteolin and its Glycosides

ParameterLuteolinLuteolin-7-O-glucosideReference
Linearity Range (µg/mL) 1.54 - 24.7250 - 300[12][13]
LOD (µg/mL) 0.193.62[12][13]
LOQ (µg/mL) 0.5810.96[12][13]
Recovery (%) 107.39 - 109.26100.1 - 105.7[12][13]
Intraday Precision (RSD, %) < 1.07≤ 3.91[12][13]

Table 2: Key 1H-NMR Chemical Shifts (δ, ppm) for Luteolin Glycosides in DMSO-d6

ProtonLuteolin-7-O-β-glucosideLuteolin-7,3'-di-O-β-glucosideReference
H-1'' (anomeric) ~5.08 (d, J ≈ 7.4 Hz)~5.08 (d, J = 7.5 Hz)[4][10]
H-1''' (anomeric) -~5.01 (d, J = 7.6 Hz)[4][10]
H-6 ~6.45~6.50[14]
H-8 ~6.79~6.85[14]
H-3 ~6.75~6.80[14]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • Solvent A: 0.5% Acetic acid in water.[13]

    • Solvent B: 0.5% Acetic acid in acetonitrile.[13]

  • Gradient Elution: A linear gradient can be optimized to achieve good separation. A typical starting point could be 10-20% B, increasing to 50-60% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 40°C.[13]

  • Detection Wavelength: 350 nm.[12][13][15]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, DMSO).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

Protocol 2: Sample Preparation for NMR Analysis

  • Solvent Selection: Use a deuterated solvent in which the analyte is sufficiently soluble. DMSO-d6 is a good first choice for luteolin glycosides.[4]

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has signals that do not overlap with the analyte signals.

  • Analysis: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra as needed for structural elucidation and purity assessment.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation Sample Plant Material / Synthesis Product Extraction Extraction Sample->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification HPLC_UV HPLC-UV/DAD Purification->HPLC_UV NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Quantification Quantification HPLC_UV->Quantification Purity Purity Assessment HPLC_UV->Purity Structure Structure Elucidation NMR->Structure MS->Structure

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Problem Inaccurate Spectroscopic Data Degradation Analyte Degradation (pH, Light, Temp) Problem->Degradation Interference Matrix / Solvent Interference Problem->Interference Instrument Instrumental Issues Problem->Instrument Control Control Experimental Conditions Degradation->Control Optimize Optimize Sample Prep & Method Interference->Optimize Calibrate Calibrate & Maintain Instrument Instrument->Calibrate

Caption: Troubleshooting logic for spectroscopic analysis interferences.

References

Technical Support Center: Optimizing Luteolin-3',7-di-O-glucoside Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering Luteolin-3',7-di-O-glucoside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my cell culture medium. What should I do?

A1: this compound, like many flavonoids, has poor water solubility. Direct dissolution in aqueous-based cell culture media is often challenging and can lead to precipitation. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in the cell culture medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v).[1]

Q2: I've dissolved my this compound in DMSO, but I'm still seeing precipitation after adding it to the cell culture medium. What's causing this?

A2: Precipitation can still occur even when using a DMSO stock solution, especially at higher final concentrations of the flavonoid. This can be due to the compound's low solubility limit in the aqueous environment of the cell culture medium. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Try using a lower final concentration.

  • Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help improve solubility.

  • Increase the volume of medium: Diluting the stock solution into a larger volume of medium can help keep the compound in solution.

  • Consider serum concentration: Components in fetal bovine serum (FBS) can sometimes interact with flavonoids. While serum proteins like albumin can sometimes aid in solubilization, they can also contribute to precipitation under certain conditions. You may need to optimize the serum percentage in your medium.

  • Alternative delivery methods: If precipitation persists, consider alternative delivery methods such as nanoparticle encapsulation to improve solubility and stability.

Q3: What is the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration is cell-type dependent and also depends on the biological effect you are studying. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. As a starting point, you can refer to published IC50 values for related compounds in various cell lines (see Table 1). It is recommended to test a range of concentrations both below and above the reported effective concentrations of the aglycone, luteolin (B72000).

Q4: How stable is this compound in cell culture medium?

Q5: Will the presence of serum in my cell culture medium affect the activity of this compound?

A5: Yes, the presence of serum can impact the bioactivity of flavonoids. Serum proteins, particularly albumin, can bind to flavonoids, which can affect their free concentration and availability to the cells. Studies on the aglycone, luteolin, have shown that it binds to bovine serum albumin (BSA), which could potentially reduce its effective concentration.[2][3] The extent of binding of this compound to serum proteins is not well-documented, but it is a factor to consider, especially when comparing results between serum-containing and serum-free experiments.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

Symptoms:

  • Visible precipitate in the stock solution or in the cell culture well after adding the compound.

  • Cloudy or turbid cell culture medium.

  • Inconsistent or non-reproducible experimental results.

Troubleshooting Workflow:

A Start: Poor Solubility/Precipitation B Prepare fresh, high-concentration stock solution in 100% DMSO A->B C Pre-warm cell culture medium to 37°C B->C D Add stock solution to medium while vortexing gently C->D E Final DMSO concentration < 0.1%? D->E F Observe for precipitation under a microscope E->F Yes K Increase final DMSO concentration (caution: may cause cytotoxicity) E->K No G Precipitate still present? F->G H Lower final concentration of this compound G->H Yes J Proceed with experiment G->J No H->F I Consider alternative delivery methods (e.g., nanoparticle encapsulation) H->I If precipitation persists

Caption: Workflow for troubleshooting solubility and precipitation issues.

Issue 2: Inconsistent Biological Activity

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

  • Results are not reproducible between experiments.

Troubleshooting Workflow:

A Start: Inconsistent Biological Activity B Verify stock solution integrity (freshly prepared, proper storage) A->B C Perform a dose-response curve to determine optimal concentration B->C D Check for even cell seeding and confluency C->D E Assess stability of the compound in media over the experiment duration (HPLC) D->E F Consider the effect of serum protein binding E->F G Run a vehicle control (DMSO only) to rule out solvent effects F->G H Review and standardize all experimental steps G->H I Problem Resolved? H->I J Proceed with optimized protocol I->J Yes K Contact technical support for further assistance I->K No

Caption: Workflow for troubleshooting inconsistent biological activity.

Data Presentation

Table 1: IC50 Values of Luteolin and its Glycosides in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
LuteolinA549Lung Cancer~20[4]
LuteolinMDA-MB-231Breast Cancer17[4]
LuteolinU87Glioblastoma~25-30[5]
LuteolinU251Glioblastoma~30-35[5]
Luteolin-7-O-glucosideCOLO 320 DMColon Cancer>120 (for 40% β-catenin suppression)Not specified in snippets

Note: Data for this compound is limited. The data for the aglycone, luteolin, and a mono-glucoside are provided for reference.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of powder using a calibrated analytical balance in a chemical fume hood.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in the corresponding volume of DMSO. For example, for a 10 mM stock, dissolve 6.105 mg of this compound (MW: 610.5 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Protocol 2: Treatment of Cells with this compound

Materials:

  • Cultured cells in multi-well plates

  • Pre-warmed complete cell culture medium

  • This compound stock solution (from Protocol 1)

Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to minimize cytotoxicity.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Carefully remove the existing medium from the cells.

  • Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Mandatory Visualization

Signaling Pathways Modulated by Luteolin and its Glycosides

Luteolin and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

cluster_0 NF-κB Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Nuclear Translocation->Inflammatory Gene Expression Luteolin Glycosides Luteolin Glycosides Luteolin Glycosides->IKK Activation Inhibits

Caption: Luteolin glycosides can inhibit the NF-κB signaling pathway.[6][7][8]

cluster_1 MAPK Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK Activation MAPKKK Activation Extracellular Stimuli->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK (ERK, JNK, p38) Activation MAPK (ERK, JNK, p38) Activation MAPKK Activation->MAPK (ERK, JNK, p38) Activation Cellular Responses (Proliferation, Apoptosis) Cellular Responses (Proliferation, Apoptosis) MAPK (ERK, JNK, p38) Activation->Cellular Responses (Proliferation, Apoptosis) Luteolin Glycosides Luteolin Glycosides Luteolin Glycosides->MAPK (ERK, JNK, p38) Activation Modulates

Caption: Luteolin glycosides can modulate the MAPK signaling pathway.[9][10][11]

cluster_2 JAK/STAT Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) JAK Activation JAK Activation Cytokines (e.g., IL-6)->JAK Activation STAT Phosphorylation STAT Phosphorylation JAK Activation->STAT Phosphorylation STAT Dimerization & Nuclear Translocation STAT Dimerization & Nuclear Translocation STAT Phosphorylation->STAT Dimerization & Nuclear Translocation Target Gene Expression Target Gene Expression STAT Dimerization & Nuclear Translocation->Target Gene Expression Luteolin Glycosides Luteolin Glycosides Luteolin Glycosides->JAK Activation Inhibits

Caption: Luteolin glycosides can inhibit the JAK/STAT signaling pathway.[12][13][14]

References

Interpreting mass spectrometry fragmentation of Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of Luteolin-3',7-di-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion [M+H]⁺ for this compound?

The molecular formula for this compound is C₂₇H₃₀O₁₆, with a molecular weight of 610.5 g/mol [1]. Therefore, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 611.16.

Q2: What are the primary fragmentation patterns observed for this compound in positive ion mode ESI-MS/MS?

In positive ion mode, the fragmentation of this compound typically begins with the sequential loss of the two glucose units. The cleavage of the O-glycosidic bonds is the most common initial fragmentation step[2]. This results in the neutral loss of a hexose (B10828440) moiety (162 Da)[3]. You can expect to see a prominent ion corresponding to the luteolin (B72000) aglycone (Y₀⁺) at m/z 287.

Q3: How can I differentiate between the 3'-O-glucoside and the 7-O-glucoside linkages during fragmentation?

The order of sugar elimination can provide clues about their positions. In positive ion mode mass spectrometry, the elimination of sugars often starts with the 3-O position, followed by the 7-O sugar substituent[2]. Therefore, the initial loss of 162 Da to form an ion at m/z 449 would suggest the cleavage of the 3'-O-glucoside, followed by a subsequent loss of another 162 Da to yield the aglycone at m/z 287, indicating the cleavage of the 7-O-glucoside.

Q4: What are the characteristic fragment ions for the luteolin aglycone?

Once the luteolin aglycone is formed (m/z 287 in positive mode, 285 in negative mode), it can undergo further fragmentation, often through a retro-Diels-Alder (RDA) reaction[4][5]. This process cleaves the C-ring of the flavonoid structure, producing characteristic fragment ions. Common fragments for the luteolin aglycone include ions at m/z 153 and 135 in positive ion mode, and m/z 151 and 133 in negative ion mode, which are diagnostic for the A- and B-rings of the luteolin structure[4].

Q5: What differences in fragmentation should I expect in negative ion mode ([M-H]⁻)?

In negative ion mode, you will observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 609.14. Similar to the positive mode, the primary fragmentation involves the loss of the glucoside units (162 Da). In some cases, you may observe both the aglycone anion (Y₀⁻) at m/z 285 and a radical aglycone anion [Y₀-H]•⁻ at m/z 284[6]. The luteolin aglycone in negative mode will also fragment, with characteristic ions resulting from the RDA reaction[4]. One study identified fragment ions for this compound in negative mode at m/z 607, 565, 563, 541, 489, 447, and 285[7].

Troubleshooting Guide

Issue: I am not seeing the expected molecular ion at m/z 611.

  • Check your ionization source settings: Ensure that the electrospray ionization (ESI) source parameters are optimized for the analysis of flavonoids. This includes the capillary voltage, cone voltage, and gas flow rates.

  • Sample concentration: Your sample may be too dilute. Prepare a more concentrated solution and re-inject.

  • In-source fragmentation: High source temperatures or cone voltages can cause the molecule to fragment before it reaches the mass analyzer. Try reducing these parameters to observe the intact molecular ion.

  • Adduct formation: Look for other adducts besides the protonated molecule, such as sodium [M+Na]⁺ (m/z 633) or potassium [M+K]⁺ (m/z 649) adducts, which can sometimes be more abundant depending on the sample matrix and mobile phase.

Issue: I am seeing the aglycone ion at m/z 287, but no intermediate fragment at m/z 449.

  • Collision energy: The collision-induced dissociation (CID) energy may be too high, causing the sequential loss of both sugar moieties to occur too rapidly to observe the intermediate ion. Try performing a product ion scan at a lower collision energy to see the intermediate fragment.

  • Instrument sensitivity: The intermediate ion may be of low abundance. Ensure your instrument is properly calibrated and has sufficient sensitivity to detect it.

Issue: My fragmentation pattern does not match the expected pathway.

  • Isomeric compounds: Ensure that your sample is pure this compound and not another isomer. Different glycosylation positions can lead to different fragmentation patterns[8][9].

  • Different instrument types: Fragmentation patterns can vary slightly between different types of mass spectrometers (e.g., quadrupole, ion trap, TOF) due to differences in how they induce and detect fragmentation[8]. Compare your data with literature obtained on a similar instrument if possible.

  • Complex sample matrix: If you are analyzing a complex mixture, co-eluting compounds can interfere with the fragmentation of your target analyte. Ensure good chromatographic separation.

Data Presentation

Table 1: Summary of Expected Mass Spectrometry Fragments for this compound.

Ion Type m/z (Positive Mode) m/z (Negative Mode) Proposed Structure/Identity
Precursor Ion611.16609.14[M+H]⁺ / [M-H]⁻
Fragment 1449.11447.09[M+H - Glucose]⁺ / [M-H - Glucose]⁻
Aglycone287.06285.04[Luteolin+H]⁺ / [Luteolin-H]⁻
RDA Fragment A153.02151.00¹,³A⁺ / ¹,³A⁻
RDA Fragment B135.04133.03¹,³B⁺ / ¹,³B⁻

Note: The m/z values are theoretical and may vary slightly depending on instrument calibration.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of this compound

  • Sample Preparation:

    • Dissolve 1 mg of this compound standard in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL for analysis.

    • If analyzing a plant extract, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (Positive Ion ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Mode: Full Scan (m/z 100-1000) and Product Ion Scan.

    • Product Ion Scan Precursor: m/z 611.16.

    • Collision Energy: Ramped from 15-40 eV to observe both the intermediate and aglycone fragments.

Mandatory Visualization

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragmentation Products cluster_rda Retro-Diels-Alder Fragments precursor This compound [M+H]⁺ m/z 611 intermediate Luteolin-7-O-glucoside [M+H - Glc]⁺ m/z 449 precursor->intermediate -162 Da (Glucose from 3' pos.) aglycone Luteolin (Aglycone) [Y₀]⁺ m/z 287 intermediate->aglycone -162 Da (Glucose from 7 pos.) rda_a ¹,³A⁺ m/z 153 aglycone->rda_a RDA rda_b ¹,³B⁺ m/z 135 aglycone->rda_b RDA

Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.

References

Technical Support Center: Enhancing the Bioavailability of Luteolin-3',7-di-O-glucoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Luteolin-3',7-di-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: The low oral bioavailability of this compound is attributed to several factors. As a glycoside, it is generally more water-soluble than its aglycone, luteolin (B72000), which can limit its passive diffusion across the lipid-rich intestinal cell membranes. Furthermore, upon oral administration, this compound is primarily hydrolyzed to its aglycone, luteolin, in the gastrointestinal tract before it can be absorbed into the systemic circulation.[1] Luteolin itself has poor aqueous solubility and is subject to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into glucuronidated and sulfated metabolites.[2][3]

Q2: What are the main strategies to enhance the bioavailability of this compound?

A2: The primary strategies focus on improving the solubility, dissolution rate, and intestinal permeability of the compound and/or its aglycone, luteolin. These can be broadly categorized into:

  • Formulation-based approaches:

    • Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase its surface area, solubility, and absorption.[4]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubilization and absorption of poorly water-soluble compounds like luteolin.

    • Phytosomes: These are complexes of the natural compound and phospholipids (B1166683) (like phosphatidylcholine) that can improve absorption and bioavailability.[5]

  • Chemical modification: While not the focus of this guide, it's worth noting that strategies like creating prodrugs can also be employed.

  • Use of absorption enhancers: Certain excipients can be included in formulations to improve intestinal permeability.

Q3: How is the bioavailability of this compound and its metabolites measured in vivo?

A3: Bioavailability is typically assessed through pharmacokinetic studies in animal models, most commonly rodents (rats or mice). This involves administering a known dose of the compound (in its native form or in an enhanced formulation) and then collecting blood samples at various time points. The concentration of the parent compound and its major metabolites in the plasma is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6][7] Key pharmacokinetic parameters like the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are then calculated to determine the extent and rate of absorption.[1]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound, primarily through its metabolite luteolin, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. These include the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways. It has been demonstrated to inhibit the activation of NF-κB and the nuclear translocation of phosphorylated STAT3.[4][8][9]

Troubleshooting Guides

Guide 1: Low or Inconsistent Bioavailability in Animal Studies

Problem: You are observing lower than expected or highly variable bioavailability of this compound in your in vivo experiments.

Possible Cause Troubleshooting Steps
Poor Solubility and Dissolution of the Formulation 1. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization. 2. Formulation Optimization: Consider using a bioavailability-enhancing formulation such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS), nanoparticles, or phytosomes. 3. Solubility in Vehicle: Ensure the compound is fully dissolved or homogeneously suspended in the dosing vehicle. Perform solubility tests with different pharmaceutically acceptable solvents and co-solvents.
Improper Oral Gavage Technique 1. Verify Technique: Ensure that the gavage needle is correctly placed in the esophagus and not the trachea. Accidental administration into the lungs will lead to no systemic absorption and can cause severe distress or death in the animal.[10][11] 2. Consistent Dosing Volume: Use a consistent and appropriate dosing volume based on the animal's body weight. The recommended maximum oral gavage volume for mice is typically 10 mL/kg.[12] 3. Minimize Stress: Handle animals gently to minimize stress, which can affect gastrointestinal motility and absorption. Acclimatize the animals to handling and the gavage procedure.[13]
Rapid Metabolism 1. Co-administration with Metabolic Inhibitors: In exploratory studies, co-administration with inhibitors of key metabolic enzymes (e.g., UGTs) can help to understand the extent of first-pass metabolism. Note that this is not a strategy for therapeutic applications but a tool for mechanistic understanding.
Instability of the Compound in the GI Tract 1. pH Stability: Assess the stability of this compound at different pH values simulating the stomach and intestinal environments. 2. Encapsulation: Use encapsulation techniques like nanoparticles or liposomes to protect the compound from degradation in the harsh GI environment.
Guide 2: Difficulties in Quantifying this compound and its Metabolites in Plasma

Problem: You are facing challenges with the analytical method for quantifying the compound and its metabolites in plasma samples, such as low sensitivity, poor peak shape, or matrix effects.

Possible Cause Troubleshooting Steps
Inefficient Sample Preparation 1. Protein Precipitation: Optimize the protein precipitation step. Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. Ensure complete precipitation by vortexing thoroughly and centrifuging at a high speed. 2. Solid-Phase Extraction (SPE): If protein precipitation is insufficient, consider using SPE for cleaner samples. Select a cartridge and elution protocol appropriate for flavonoids. 3. Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup method. Screen different organic solvents to find the one with the best extraction efficiency for your analytes.
Suboptimal HPLC-MS/MS Conditions 1. Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent percentage, pH, and additives like formic acid or ammonium (B1175870) acetate) to improve peak shape and separation.[6] 2. Column Selection: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better retention and resolution of the analytes. 3. MS/MS Parameter Tuning: Optimize the mass spectrometry parameters (e.g., collision energy, declustering potential) for each analyte and the internal standard to maximize sensitivity.
Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: This is the best way to compensate for matrix effects. 2. Dilute the Sample: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering matrix components. 3. Improve Sample Cleanup: Employ more rigorous sample preparation methods like SPE or LLE.
Analyte Instability 1. Assess Stability: Perform stability tests of the analytes in plasma under different conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage). 2. Use Stabilizers: If instability is observed, consider adding antioxidants or other stabilizers to the samples immediately after collection.

Data Presentation

Table 1: Comparative Bioavailability of Luteolin with Enhanced Formulations
FormulationAnimal ModelDoseKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)Reference
Luteolin SuspensionRat50 mg/kgCmax: 0.2 µg/mL, AUC: 1534 µg·min/mL-
Luteolin-Loaded PhytosomeRat50 mg/kgCmax: 2.3 µg/mL, AUC: 5426 µg·min/mL3.54
Luteolin SuspensionRat---
Luteolin in MicroemulsionRat--2.2
Luteolin SuspensionRat---[4]
Luteolin-Solid Lipid NanoparticlesRat--4.89[4]
Luteolin Conventional SNEDDSRat---
Luteolin Supersaturatable SNEDDSRat--2.2

Note: Most available quantitative data is for luteolin, the aglycone of this compound. The bioavailability of the glycoside is expected to be influenced by its conversion to luteolin in the gut.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Phytosomes (Thin-Film Hydration Method)

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Complex Formation:

    • Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) in a 1:1 or 1:2 molar ratio in a suitable organic solvent (e.g., ethanol, dichloromethane) in a round-bottom flask.[5]

    • The selection of the solvent is crucial; it must be able to dissolve both the compound and the phospholipid.[5]

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • A thin, uniform lipid film should form on the inner wall of the flask.

  • Hydration:

    • Hydrate the thin film by adding a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask gently.

    • The hydration temperature should be above the phase transition temperature of the phospholipid used.

  • Size Reduction:

    • To obtain a homogenous suspension of phytosomes with a desired particle size, sonicate the suspension using a probe sonicator or pass it through a high-pressure homogenizer.

  • Characterization:

    • Characterize the prepared phytosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Bioavailability Study in Rodents

This protocol provides a general framework for conducting an in vivo bioavailability study. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization:

    • House the animals (e.g., Sprague-Dawley rats or BALB/c mice) in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Fasting:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation (e.g., suspension, SNEDDS, phytosomes) orally via gavage at a predetermined dose.

    • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

    • Calculate the relative bioavailability by comparing the AUC of the test formulation to a control formulation.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Sample Analysis & Data Interpretation cluster_outcome Outcome L37DG This compound Formulation Enhanced Formulation (e.g., Nanoparticles, SNEDDS) L37DG->Formulation Encapsulation/ Complexation OralGavage Oral Gavage Formulation->OralGavage AnimalModel Rodent Model (Rat/Mouse) BloodSampling Blood Sampling (Time Points) AnimalModel->BloodSampling OralGavage->AnimalModel Plasma Plasma Separation BloodSampling->Plasma HPLC HPLC-MS/MS Analysis Plasma->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.

nfkb_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB->Inhibition Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene L37DG This compound (via Luteolin) L37DG->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

stat3_pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene L37DG This compound L37DG->JAK Inhibits L37DG->pSTAT3_dimer Inhibits Translocation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

References

Technical Support Center: Purity Assessment of Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purity assessment of Luteolin-3',7-di-O-glucoside, addressing common challenges and offering detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purity assessment of this compound?

A1: The main challenges stem from its molecular structure and inherent instability. Key difficulties include:

  • Hydrolytic Instability: The two glycosidic bonds are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of mono-glucosides (Luteolin-3'-O-glucoside and Luteolin-7-O-glucoside) and the aglycone, luteolin (B72000). This degradation can occur during sample preparation, storage, and even during analysis.

  • Co-elution of Related Impurities: Structurally similar flavonoids and their glycosides, which may be present in the initial plant extract or arise from degradation, can co-elute with the main compound in chromatographic analyses, making accurate quantification challenging.

  • Lack of Commercially Available Reference Standards for All Potential Impurities: While reference standards for luteolin and some of its mono-glucosides are available, obtaining standards for all potential process-related impurities and degradation products can be difficult.

  • Photosensitivity and Thermosensitivity: Like many flavonoids, this compound is sensitive to light and elevated temperatures, which can lead to degradation and the formation of artifacts.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed, light-proof container at -20°C. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, keep solutions at 2-8°C in the dark for no longer than 24 hours. For longer-term storage, solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: Which analytical techniques are most suitable for the purity assessment of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for routine purity analysis and quantification. A reversed-phase C18 column with a gradient elution is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for the identification and quantification of impurities, especially those present at low levels. It provides molecular weight and fragmentation information, aiding in the structural elucidation of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the definitive structural confirmation of this compound and the identification of impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a reference standard of the impurity itself.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., residual silanols).1. Lower the pH of the mobile phase (e.g., add 0.1% formic acid or acetic acid) to suppress the ionization of silanols. 2. Use a column with end-capping or a base-deactivated stationary phase. 3. Consider using a different organic modifier (e.g., acetonitrile (B52724) instead of methanol).
Peak Splitting or Shoulders Co-elution of an impurity or degradant (e.g., a mono-glucoside). Column void or contamination. Injection solvent stronger than the mobile phase.1. Optimize the gradient to improve resolution between the main peak and the impurity. 2. If a column void is suspected, reverse-flush the column at a low flow rate. If the problem persists, replace the column. 3. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[1]
Shifting Retention Times Inconsistent mobile phase preparation. Inadequate column equilibration. Fluctuations in column temperature.1. Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. 2. Increase the column equilibration time between injections. 3. Use a column oven to maintain a constant and consistent temperature.
Loss of Sensitivity/No Peak Degradation of the analyte in the sample solution. Leak in the HPLC system. Detector lamp issue.1. Prepare fresh sample solutions and protect them from light and heat. 2. Perform a systematic leak check of the system, starting from the pump to the detector. 3. Check the detector lamp status and replace if necessary.
Sample Preparation Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incomplete extraction from the matrix. Degradation during extraction.1. Optimize the extraction solvent system. A mixture of methanol (B129727) or ethanol (B145695) with water is often effective for flavonoid glycosides. 2. Use extraction techniques that minimize heat exposure, such as ultrasound-assisted extraction (UAE) at a controlled temperature.
Presence of Degradation Products (e.g., Luteolin) Hydrolysis due to acidic or basic conditions during sample preparation. Exposure to high temperatures.1. Maintain a slightly acidic pH (around 4-6) during extraction and processing. 2. Avoid prolonged exposure to heat. Use methods like vortexing and sonication in a cool bath.

Experimental Protocols

Quantitative Purity Assessment by HPLC-UV

Objective: To determine the purity of this compound and quantify its related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or acetic acid, analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 5 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 5 mg of the this compound sample and prepare a solution of 1 mg/mL in the same solvent as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 268 nm and 341 nm[2]

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 85 15
      20 60 40
      25 40 60
      30 85 15

      | 35 | 85 | 15 |

  • Data Analysis:

    • Calculate the percentage purity of this compound using the area normalization method or by using a calibration curve of the reference standard.

    • Identify and quantify impurities based on their relative retention times and response factors, if known.

Impurity Identification by LC-MS/MS

Objective: To identify and structurally characterize impurities and degradation products.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation.

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 30-50 V

    • Collision Energy: Ramped (e.g., 15-40 eV) to obtain informative fragment ions.

  • Data Analysis:

    • Identify potential impurities by comparing their mass spectra and fragmentation patterns with known data for related flavonoids or by interpreting the fragmentation data to propose structures. The expected [M-H]⁻ ion for this compound is m/z 609.14.[3] Key fragment ions would correspond to the loss of one or two glucose units and the luteolin aglycone.

Structural Confirmation by NMR

Objective: To confirm the structure of this compound and identify major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Data Analysis:

    • Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations in the 2D NMR spectra.

    • Compare the obtained spectral data with literature values for this compound and its potential impurities.

Expected ¹H and ¹³C NMR Data for Luteolin-7,3'-di-O-β-glucoside (in DMSO-d₆): [3]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
Aglycone
2164.3
3103.16.78 (s)
4181.9
5161.4
699.96.47 (d, J=2.0 Hz)
7162.9
895.06.84 (d, J=2.0 Hz)
9157.0
10105.5
1'121.5
2'113.87.58 (d, J=2.2 Hz)
3'145.9
4'149.9
5'116.17.14 (d, J=8.5 Hz)
6'119.37.62 (dd, J=8.5, 2.2 Hz)
7-O-Glucoside
1''100.15.10 (d, J=7.4 Hz)
2''73.23.2-3.8 (m)
3''76.53.2-3.8 (m)
4''69.63.2-3.8 (m)
5''77.33.2-3.8 (m)
6''60.63.2-3.8 (m)
3'-O-Glucoside
1'''102.94.90 (d, J=7.6 Hz)
2'''73.93.2-3.8 (m)
3'''77.13.2-3.8 (m)
4'''69.83.2-3.8 (m)
5'''77.93.2-3.8 (m)
6'''60.93.2-3.8 (m)

Data Presentation

Table 1: Typical Purity Specifications for Luteolin Glycoside Reference Standards

Parameter Specification Method
Purity ≥ 97%[4]HPLC
Luteolin (aglycone) ≤ 1.0%HPLC
Luteolin mono-glucosides ≤ 1.5%HPLC
Other individual impurities ≤ 0.5%HPLC
Total impurities ≤ 3.0%HPLC
Loss on Drying ≤ 2.0%Gravimetric
Residual Solvents As per ICH Q3CGC-HS

Note: These are typical specifications and may vary between suppliers.

Table 2: Potential Degradation of this compound under Stress Conditions

Stress Condition Potential Degradation Products Analytical Technique for Monitoring
Acidic (e.g., 0.1 M HCl, 60°C) Luteolin-7-O-glucoside, Luteolin-3'-O-glucoside, LuteolinHPLC, LC-MS/MS
Basic (e.g., 0.1 M NaOH, RT) Luteolin, further degradation productsHPLC, LC-MS/MS
Oxidative (e.g., 3% H₂O₂, RT) Oxidized luteolin derivativesLC-MS/MS
Thermal (e.g., 80°C, solid state) Luteolin, other degradation productsHPLC, LC-MS/MS
Photolytic (e.g., UV light) Various photodegradation productsHPLC, LC-MS/MS

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Results Sample This compound Prep Dissolution in appropriate solvent Sample->Prep HPLC HPLC-UV/PDA Prep->HPLC LCMS LC-MS/MS Prep->LCMS NMR NMR Prep->NMR Purity Purity (%) HPLC->Purity Impurity_Quant Impurity Quantification HPLC->Impurity_Quant Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm

Caption: Workflow for the purity assessment of this compound.

Potential Degradation Pathway of this compound

degradation_pathway A This compound B Luteolin-7-O-glucoside A->B Hydrolysis C Luteolin-3'-O-glucoside A->C Hydrolysis D Luteolin (Aglycone) B->D Hydrolysis C->D Hydrolysis E Further Degradation Products D->E Oxidation/Other

Caption: Hydrolytic degradation pathway of this compound.

PI3K/Akt Signaling Pathway Modulation

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., NF-κB) pAkt->Downstream Luteolin This compound Luteolin->Akt inhibits phosphorylation

Caption: this compound may inhibit the PI3K/Akt signaling pathway.[5][6]

MAPK Signaling Pathway Modulation

MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activate Luteolin This compound Luteolin->MAPK may inhibit phosphorylation

Caption: this compound may modulate the MAPK signaling pathway.[7][8]

References

Technical Support Center: Preventing Enzymatic Degradation of Luteolin-3',7-di-O-glucoside in Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of bioactive compounds during extraction and analysis is paramount. Luteolin-3',7-di-O-glucoside, a promising flavonoid with various biological activities, is susceptible to enzymatic degradation, which can compromise experimental results and the therapeutic potential of extracts. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing its degradation.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and handling of this compound, providing targeted solutions to minimize degradation.

Issue Potential Cause Recommended Solution Key Parameters & Considerations
Low yield of this compound Enzymatic Degradation: Endogenous plant enzymes, particularly β-glucosidases, hydrolyze the glycosidic bonds.Enzyme Inactivation: Immediately after harvesting, flash-freeze plant material in liquid nitrogen and lyophilize (freeze-dry). Alternatively, blanching (briefly heating in boiling water or steam followed by rapid cooling) can denature enzymes. For extracts, heat treatment (e.g., 70-95°C for 5-10 minutes) can be effective.[1]- Pre-treatment: Freeze-drying is often preferred as it also preserves thermolabile compounds. - Heat Inactivation: Optimize temperature and duration to avoid thermal degradation of the target compound.
Use of Enzyme Inhibitors: Incorporate β-glucosidase inhibitors into the extraction solvent.- Inhibitors: D-glucono-δ-lactone, imidazole, or commercially available inhibitor cocktails can be used. Their effectiveness can be concentration-dependent.
Appearance of unexpected peaks in chromatogram (e.g., Luteolin-7-O-glucoside, Luteolin) Partial or Complete Enzymatic Hydrolysis: β-glucosidases cleave one or both glucose moieties from this compound.pH Control: Maintain the extraction and storage pH in a slightly acidic range (pH 4-6), as most β-glucosidases have optimal activity at neutral or slightly acidic pH.[2]- pH Optimization: The optimal pH for stability should be determined empirically for the specific plant matrix. Buffering the extraction solvent is recommended.
Temperature Control: Perform extraction and processing steps at low temperatures (e.g., 4°C) to reduce enzyme activity.- Cold Extraction: While slower, cold extraction methods like maceration can significantly reduce enzymatic degradation.
Inconsistent results between batches Variable Enzyme Activity in Plant Material: Enzyme levels can vary depending on the plant's age, growing conditions, and post-harvest handling.Standardize Pre-treatment: Implement a consistent and rapid pre-treatment protocol (e.g., immediate freezing and lyophilization) for all plant material.- Handling Time: Minimize the time between harvesting and enzyme inactivation.
Inadequate Solvent-to-Solid Ratio: Insufficient solvent may not effectively inhibit enzymatic activity throughout the plant matrix.Optimize Solvent Volume: Ensure a sufficient solvent-to-solid ratio (e.g., 10:1 to 30:1 v/w) to ensure thorough wetting and inhibition.[3]- Homogenization: Proper homogenization of the plant material in the solvent is crucial.
Degradation of extract upon storage Residual Enzyme Activity or Non-Enzymatic Degradation: Trace amounts of active enzymes or factors like light and oxygen can cause degradation over time.Proper Storage Conditions: Store extracts at low temperatures (-20°C or -80°C), protected from light (amber vials), and under an inert atmosphere (e.g., nitrogen or argon).- Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extract for long-term storage. - Purity: Purified extracts are generally more stable than crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the degradation of this compound?

A1: The primary enzymes responsible for the degradation of this compound are β-glucosidases . These enzymes are commonly present in plant tissues and cleave the β-glycosidic bonds that link the glucose molecules to the luteolin (B72000) aglycone. This process, known as hydrolysis, results in the formation of Luteolin-7-O-glucoside, Luteolin-3'-O-glucoside, and ultimately the aglycone, luteolin.

Q2: What are the degradation products of this compound that I should monitor?

A2: The enzymatic degradation of this compound is a stepwise process. You should monitor for the appearance of the following intermediates and the final aglycone:

  • Luteolin-7-O-glucoside (loss of the glucose at the 3' position)

  • Luteolin-3'-O-glucoside (loss of the glucose at the 7 position)

  • Luteolin (the aglycone, resulting from the loss of both glucose molecules)

Further degradation of the luteolin aglycone can also occur, leading to the formation of smaller phenolic compounds such as 3-(3,4-dihydroxyphenyl)propionic acid.[4]

Q3: How can I choose the most effective method to prevent degradation for my specific plant extract?

A3: The most effective method depends on your experimental goals and the nature of your plant material. A combination of approaches is often the most robust strategy.

  • For initial extraction: Rapid inactivation of enzymes through freeze-drying or blanching is highly effective.

  • During extraction: Using a slightly acidic solvent (pH 4-6) and maintaining a low temperature (4°C) will inhibit residual enzyme activity.

  • For sensitive analyses: The addition of a specific β-glucosidase inhibitor to your extraction solvent can provide an extra layer of protection.

  • For long-term storage: Storing the final extract at -20°C or below, protected from light and oxygen, is crucial.

Q4: Are there any non-enzymatic factors that can degrade this compound?

A4: Yes, in addition to enzymatic hydrolysis, this compound can be degraded by other factors, although it is generally more stable than its aglycone. These include:

  • High Temperatures: Prolonged exposure to high temperatures can lead to thermal degradation. Glycosylated flavonoids are generally more resistant to heat than their aglycone counterparts.[5]

  • Extreme pH: Strongly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, even without enzymes.[2]

  • Light and Oxygen: Exposure to UV light and oxygen can lead to oxidative degradation of the flavonoid structure.

Q5: Can I use heat to inactivate enzymes without degrading the this compound?

A5: Yes, carefully controlled heat treatment can be an effective method for enzyme inactivation. Luteolin glycosides are generally more heat-stable than the luteolin aglycone.[5] A common approach is to heat the extract at a temperature between 70°C and 95°C for a short period (e.g., 5-10 minutes), followed by rapid cooling.[1] However, it is advisable to perform a pilot experiment to determine the optimal temperature and duration that effectively inactivates enzymes without causing significant degradation of your target compound.

Data Presentation

Table 1: Thermal Stability of Luteolin and its Glycoside

CompoundTemperature (°C)Activation Energy (kJ/mol)StabilityReference
Luteolin30 - 13051.4Less stable[5]
Luteolin-7-O-glucoside30 - 130120More stable[5]

Table 2: pH Stability of Flavone (B191248) Glycosides

CompoundpHTemperature (°C)Stability after 5 hoursReference
Apigenin 7-O-glucoside3100~90-95% retention[6]
5100~90-95% retention[6]
7100~90-95% retention[6]
Luteolin (aglycone)3100Relatively stable[6]
5100Rapid degradation[6]
7100Rapid degradation[6]

Note: Specific stability data for this compound across different pH values is limited. The data for a similar flavone glucoside, Apigenin 7-O-glucoside, suggests good stability in the pH range of 3-7. The aglycone, luteolin, is significantly less stable at neutral and alkaline pH.

Experimental Protocols

Protocol 1: Extraction with Prevention of Enzymatic Degradation

  • Sample Preparation:

    • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.

    • Lyophilize the frozen material until completely dry.

    • Grind the dried material into a fine powder.

  • Solvent Preparation:

    • Prepare an 80% ethanol (B145695) solution in deionized water.

    • Adjust the pH of the solvent to 4.0 using citric acid.

    • (Optional) Add a β-glucosidase inhibitor such as D-glucono-δ-lactone to a final concentration of 1-10 mM.

  • Extraction:

    • Combine the powdered plant material with the prepared solvent in a solid-to-liquid ratio of 1:20 (w/v).

    • Perform the extraction at 4°C for 12-24 hours with continuous stirring, protected from light.

    • Alternatively, for faster extraction, use ultrasound-assisted extraction at a controlled temperature below 40°C for 30-60 minutes.

  • Post-Extraction Processing:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter.

    • For long-term storage, evaporate the solvent under reduced pressure at a temperature below 40°C and store the dried extract at -20°C or lower in an airtight, light-protected container.

Protocol 2: Monitoring Degradation by HPLC

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 10-20% B, increase to 50-70% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 350 nm.

    • Column Temperature: 25-30°C.

  • Sample Preparation for Analysis:

    • Dilute a portion of your extract or reaction mixture with the initial mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify this compound and its potential degradation products (Luteolin-7-O-glucoside, Luteolin-3'-O-glucoside, and Luteolin) by comparing their retention times and UV spectra with those of authentic standards.

Visualizations

Enzymatic_Degradation_Pathway LDG This compound L7G Luteolin-7-O-glucoside LDG->L7G β-glucosidase (- Glucose at 3') L3G Luteolin-3'-O-glucoside LDG->L3G β-glucosidase (- Glucose at 7) L Luteolin (Aglycone) L7G->L β-glucosidase (- Glucose at 7) L3G->L β-glucosidase (- Glucose at 3') DPP 3-(3,4-dihydroxyphenyl) propionic acid L->DPP Further Degradation Experimental_Workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_processing Post-Extraction Harvest Harvest Plant Material Freeze Flash Freeze (Liquid N2) Harvest->Freeze Lyophilize Lyophilize (Freeze-dry) Freeze->Lyophilize Grind Grind to Powder Lyophilize->Grind Extract Cold Extraction (4°C) or UAE (<40°C) Grind->Extract Solvent Prepare Solvent (pH 4-6, +/- Inhibitor) Solvent->Extract Separate Centrifuge & Filter Extract->Separate Concentrate Evaporate Solvent (<40°C) Separate->Concentrate Store Store Extract (-20°C, dark, inert atm.) Concentrate->Store Troubleshooting_Logic Start Low Yield or Unexpected Peaks? CheckPretreatment Was plant material immediately processed? Start->CheckPretreatment CheckpH Was extraction pH slightly acidic? CheckPretreatment->CheckpH Yes SolutionPretreatment Implement rapid freezing and lyophilization. CheckPretreatment->SolutionPretreatment No CheckTemp Was extraction temperature kept low? CheckpH->CheckTemp Yes SolutionpH Adjust solvent pH to 4-6. CheckpH->SolutionpH No SolutionTemp Use cold extraction methods. CheckTemp->SolutionTemp No ConsiderInhibitor Consider adding a β-glucosidase inhibitor. CheckTemp->ConsiderInhibitor Yes

References

Navigating the Separation of Luteolin-3',7-di-O-glucoside: A Technical Guide to HPLC Column Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the flavonoid Luteolin-3',7-di-O-glucoside, achieving accurate and reproducible analytical results via High-Performance Liquid Chromatography (HPLC) is paramount. The cornerstone of a successful HPLC method is the selection of an appropriate column. This technical guide provides a comprehensive overview of column selection, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during the analysis of this compound.

Understanding the Analyte: this compound

This compound is a flavonoid glycoside with a molecular weight of approximately 610.5 g/mol [1][2][3]. Its structure, featuring a luteolin (B72000) aglycone with two glucoside moieties, renders it a moderately polar compound. This polarity is a key factor in determining the appropriate HPLC conditions for its separation. The compound is soluble in solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Selecting the Right Column: A Question-and-Answer Guide

Q1: What is the most common type of HPLC column used for the analysis of this compound and other flavonoid glycosides?

A1: Reversed-phase (RP) HPLC is the most widely employed technique for the analysis of flavonoid glycosides[4][5]. Consequently, a C18 (octadecylsilane) column is the most common and recommended choice[4][5]. The nonpolar stationary phase of the C18 column effectively retains the moderately polar this compound, allowing for its separation from other components in a sample matrix.

Q2: What are the key column specifications to consider?

A2: Several specifications of a C18 column can impact the quality of separation. The following table summarizes typical parameters used in the analysis of flavonoid glycosides:

ParameterTypical Specification for HPLCTypical Specification for UHPLCRationale
Stationary Phase C18 (Octadecylsilane)C18 (Octadecylsilane)Provides optimal retention for moderately polar flavonoid glycosides.
Particle Size 5 µm[5][6][7]< 2 µm (e.g., 1.7 µm)[6]Smaller particles offer higher efficiency and resolution, but at the cost of higher backpressure.
Pore Size 100 - 120 Å100 - 120 ÅAppropriate for smaller molecules like this compound.
Column Length 150 mm or 250 mm[5][6][7]50 mm or 100 mm[6]Longer columns provide better resolution but result in longer run times and higher backpressure.
Internal Diameter (ID) 4.6 mm[6][7]2.1 mm[6]Smaller ID columns are more sensitive and consume less solvent but are more susceptible to overloading.

Q3: Are there any alternative column chemistries that can be used?

A3: While C18 is the workhorse for flavonoid analysis, other reversed-phase chemistries can offer different selectivities. A phenyl-hexyl column , for instance, has been successfully used for the separation of luteolin and its glycosides[8]. The phenyl group can provide alternative pi-pi interactions with the aromatic rings of the flavonoid, potentially improving resolution in complex mixtures.

Experimental Protocol: A Starting Point for Method Development

This section provides a detailed, generalized protocol for the HPLC analysis of this compound. This method should be considered a starting point and may require optimization for specific sample matrices.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[4][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4][6]
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min[4]
Column Temperature 30-40 °C[4][6]
Detection Wavelength 280 nm and 350 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or DMSO.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Troubleshooting Guide: Addressing Common HPLC Issues

This FAQ-style guide addresses specific problems that may arise during the HPLC analysis of this compound.

Q4: My this compound peak is tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:

  • Secondary Interactions: The phenolic hydroxyl groups on the luteolin structure can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to tailing[9].

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase[4][10]. This suppresses the ionization of the silanol groups, minimizing these unwanted interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can cause peak tailing.

    • Solution: Use a guard column to protect the analytical column[11]. Regularly flush the column with a strong solvent like 100% acetonitrile (B52724) or methanol to remove contaminants[4].

Q5: I am having difficulty resolving the this compound peak from other components in my sample. What can I do?

A5: Poor resolution can be addressed by modifying several chromatographic parameters:

  • Optimize the Gradient: A steep gradient may not provide sufficient time for separation.

    • Solution: Make the gradient shallower by decreasing the rate of increase of the organic solvent (Mobile Phase B)[4]. This will increase the retention time but should improve the separation of closely eluting peaks.

  • Change the Organic Solvent: The choice of organic solvent can affect selectivity.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for phenolic compounds[4].

  • Adjust the Column Temperature: Temperature can influence selectivity and viscosity.

    • Solution: Experiment with different column temperatures (e.g., 30°C, 35°C, 40°C). Increasing the temperature can sometimes improve peak shape and resolution[5].

Q6: My retention times are shifting from one injection to the next. What is causing this instability?

A6: Retention time shifts are often indicative of an unstable chromatographic system:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase is well-mixed and degassed.

  • Pump Issues: Problems with the HPLC pump can lead to inconsistent flow rates.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.

Visualizing the Workflow

To aid in the systematic selection of an appropriate HPLC column and method development, the following workflow diagram is provided.

HPLC_Column_Selection_Workflow cluster_start Start cluster_properties Analyte Properties cluster_selection Initial Column Selection cluster_method Method Development cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_final Final Method start Define Analytical Goal: Quantification, Identification, or Purification of This compound properties Consider Analyte Properties: - Moderately Polar (Flavonoid Glycoside) - UV-active start->properties selection Select Initial Column: - Reversed-Phase C18 - 5 µm particle size - 250 mm x 4.6 mm properties->selection method Develop Initial Method: - Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid - Gradient Elution - Flow Rate: 1.0 mL/min - Temperature: 30-40°C selection->method evaluation Evaluate Chromatogram: - Peak Shape (Tailing?) - Resolution - Retention Time Stability method->evaluation troubleshooting Troubleshoot Issues: - Adjust Mobile Phase pH - Optimize Gradient - Check for System Leaks - Use Guard Column evaluation->troubleshooting Not Acceptable final Final Validated Method evaluation->final Acceptable troubleshooting->evaluation

Caption: A logical workflow for selecting an appropriate HPLC column and developing a method for this compound analysis.

References

Validation & Comparative

Luteolin vs. Luteolin-3',7-di-O-glucoside: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

Luteolin (B72000), a prominent dietary flavonoid, and its glycosidic forms have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of luteolin in its aglycone form versus its di-glycosylated counterpart, Luteolin-3',7-di-O-glucoside. While direct comparative experimental data for this compound is limited in the scientific literature, this guide synthesizes available data for closely related compounds and established principles of flavonoid structure-activity relationships to draw informed comparisons. The primary focus will be on antioxidant and anti-inflammatory activities, which are central to the therapeutic potential of these compounds.

In general, the biological activity of flavonoid glycosides can differ substantially from their aglycone forms due to altered solubility, bioavailability, and cellular uptake.[1] The addition of sugar moieties, as in this compound, fundamentally changes the molecule's physicochemical properties, which in turn impacts its interaction with biological targets.

Data Presentation: Comparative Efficacy

The available quantitative data indicates that the aglycone, luteolin, is significantly more potent in direct antioxidant assays compared to its glycosylated forms, particularly di-glucosides. The presence of free hydroxyl groups, especially the catechol structure in the B-ring (at the 3' and 4' positions), is crucial for radical scavenging activity. Glycosylation of these groups markedly reduces this capacity.

Table 1: Comparative Antioxidant Activity
CompoundAssay TypeResult (IC₅₀)Key FindingReference
Luteolin DPPH Radical Scavenging20.2 μMHigh antioxidant activity[2]
Luteolin-7-O-glucoside DPPH Radical Scavenging21.2 μMActivity comparable to Luteolin[2]
Luteolin-7,3'-di-O-glucoside DPPH Radical Scavenging> 100 μMSignificantly reduced activity[2]

Note: Data for Luteolin-7,3'-di-O-glucoside is used as a proxy for this compound, as they share the key structural feature of a glycosylated B-ring hydroxyl group. A higher IC₅₀ value indicates lower potency.

Table 2: Comparative Anti-Inflammatory Activity in LPS-Stimulated Macrophages
CompoundTargetResult (IC₅₀)Cell LineInducerReference
Luteolin Nitric Oxide (NO)13.9 µMRAW 264.7LPS[3][4]
Prostaglandin E2 (PGE₂)7.4 µMRAW 264.7LPS[3][4]
Luteolin-7-O-glucoside Nitric Oxide (NO)22.7 µMRAW 264.7LPS[3][4]
Prostaglandin E2 (PGE₂)15.0 µMRAW 264.7LPS[3][4]

Note: A lower IC₅₀ value indicates greater potency. The aglycone, Luteolin, is a more potent inhibitor of inflammatory mediators.[3][4]

Key Biological Activities: A Comparative Overview

Antioxidant Activity

Luteolin is a potent antioxidant, an activity largely attributed to its B-ring catechol structure which is highly effective at donating hydrogen atoms to scavenge free radicals.[5] The glycosylation of the 3'-hydroxyl group in this compound is expected to severely diminish this direct radical-scavenging ability, as supported by studies on similar di-glycosylated luteolin derivatives which show a dramatic loss of activity.[2]

While direct scavenging is reduced, both compounds may exert indirect antioxidant effects by modulating cellular signaling pathways. Luteolin and Luteolin-7-O-glucoside have been shown to induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway.[6][7] It is plausible that this compound could also activate this pathway, though likely with different efficacy.

Anti-Inflammatory Activity

Luteolin exhibits strong anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators like NO, PGE₂, and various cytokines.[1][8] Studies consistently show that luteolin aglycone is a more potent inhibitor of these mediators in vitro than Luteolin-7-O-glucoside.[4][5] This difference in potency is partly because the aglycone form can more readily interact with intracellular signaling proteins. Luteolin, but not Luteolin-7-O-glucoside, has also been shown to inhibit the AP-1 transcription factor in some models, indicating distinct mechanisms.[1][9] Given the significant reduction in in vitro activity observed with glycosylation, this compound is expected to be a considerably weaker anti-inflammatory agent than luteolin at the cellular level before metabolism.

Bioavailability and Metabolism

The primary difference in the in vivo context lies in bioavailability and metabolism. Luteolin itself has low water solubility and is subject to extensive first-pass metabolism in the liver.[10] Glycosides like this compound are generally more water-soluble.[1]

Upon oral ingestion, flavonoid glycosides can be partially absorbed intact or, more commonly, are hydrolyzed by gut microbiota into the aglycone form (luteolin), which is then absorbed.[6] Therefore, this compound can act as a pro-drug, delivering luteolin to the systemic circulation.[1] Once absorbed, luteolin is rapidly metabolized in the intestine and liver into glucuronidated and sulfated conjugates, which are the primary forms found in plasma.[11][12]

G Figure 1: Comparative Bioavailability Workflow cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Luteolin Luteolin Absorption_Aglycone Luteolin Absorption (Aglycone) Luteolin->Absorption_Aglycone Direct L37DG This compound Hydrolysis Gut Microbiota Hydrolysis L37DG->Hydrolysis Primary Pathway Hydrolysis->Absorption_Aglycone Metabolism Liver Metabolism (Conjugation) Absorption_Aglycone->Metabolism Metabolites Luteolin Metabolites (Glucuronides, Sulfates) Metabolism->Metabolites Biological Activity Biological Activity Metabolites->Biological Activity G Figure 2: Key Anti-inflammatory & Antioxidant Pathways MAPK MAPK (p38, JNK) NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 PI3K PI3K/Akt PI3K->NFkB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes Nrf2 Nrf2 Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2->Antioxidant_Genes Luteolin Luteolin (Aglycone) Luteolin->MAPK Inhibits Luteolin->PI3K Inhibits Luteolin->NFkB Inhibits Luteolin->AP1 Inhibits Luteolin->Nrf2 Activates L37DG This compound (Lower in vitro potency) L37DG->MAPK Inhibits L37DG->PI3K Inhibits L37DG->NFkB Inhibits L37DG->Nrf2 Activates Stimuli Stimuli Stimuli->PI3K Stimuli->Nrf2

References

Luteolin-3',7-di-O-glucoside: A Comparative Analysis of Its Antioxidant Activity Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of phytochemical research, flavonoids stand out for their potent antioxidant properties, offering significant potential in the development of novel therapeutics. This guide provides a detailed comparison of the antioxidant activity of Luteolin-3',7-di-O-glucoside against other prominent flavonoids, including its aglycone luteolin (B72000), quercetin (B1663063), and apigenin. This analysis is supported by experimental data from various in vitro assays, detailed methodologies, and visualizations of the underlying molecular pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

While direct comparative studies on this compound are limited, data for the structurally related Luteolin and its 7-O-glucoside provide valuable insights.

CompoundAssayIC50 (µM)Source
Luteolin DPPH20.2[1]
Luteolin-7-O-glucoside DPPH21.2[1]
Luteolin-7-O-glucuronide DPPH80.6[2]
Quercetin DPPH4.60 ± 0.3[3]
Quercetin ABTS48.0 ± 4.4[3]
Apigenin -Data not readily available in direct comparative studies

Note: The antioxidant activity of flavonoids can be influenced by the number and position of hydroxyl groups, as well as by glycosylation. The presence of the catechol group (3',4'-dihydroxy) in the B-ring of luteolin and quercetin is a key determinant of their potent radical scavenging activity. Glycosylation can sometimes reduce the antioxidant activity compared to the aglycone, as seen with Luteolin-7-O-glucuronide.

Signaling Pathways in Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (e.g., Luteolin) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Flavonoids->Keap1_Nrf2 promotes dissociation Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Nrf2-ARE Signaling Pathway Activation by Flavonoids.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or flavonoids like luteolin, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), leading to their increased expression and enhanced cellular antioxidant defense.

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized experimental protocols. The following are detailed methodologies for the commonly cited DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH solution in methanol (B129727) Reaction Mix 150 µL of DPPH solution with 150 µL of sample/control Prep_DPPH->Reaction Prep_Sample Prepare serial dilutions of flavonoid sample and positive control (e.g., Ascorbic Acid) Prep_Sample->Reaction Incubation Incubate at 37°C for 30 minutes in the dark Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

Workflow for the DPPH Radical Scavenging Assay.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol and kept in the dark.

  • Sample Preparation: Stock solutions of the test flavonoids and a positive control (e.g., ascorbic acid or Trolox) are prepared, typically in methanol, and serially diluted to a range of concentrations.

  • Reaction: In a 96-well plate, 150 µL of the DPPH solution is added to 150 µL of the various concentrations of the test compounds or positive control.[1] A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is incubated at 37°C for 30 minutes in the dark.[1]

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the flavonoid.

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.

Procedure:

  • Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions and serial dilutions of the test flavonoids and a positive control are prepared.

  • Reaction: 190 µL of the ABTS•+ working solution is added to 10 µL of the various concentrations of the test compound or positive control in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Conclusion

Luteolin and its glycosides, including the subject of this guide, this compound, are potent antioxidants. While direct comparative data for this compound is not as abundant as for other flavonoids like quercetin, the available evidence on structurally similar compounds suggests significant radical scavenging capabilities. Their antioxidant effects are mediated through both direct interaction with free radicals and the modulation of crucial cellular defense pathways like the Nrf2-ARE system. Further research focusing on the direct comparison of this compound with other flavonoids will be invaluable for elucidating its full therapeutic potential.

References

Luteolin-3',7-di-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of Luteolin-3',7-di-O-glucoside, drawing comparisons with its aglycone and monoglycoside counterparts.

Executive Summary

Direct comparative studies on the in vitro and in vivo efficacy of this compound are notably scarce in current scientific literature. However, extensive research on its parent compound, luteolin (B72000), and the closely related luteolin-7-O-glucoside, provides a foundational understanding of the potential biological activities and pharmacokinetic profile of this diglycoside. This guide synthesizes the available data on luteolin and its 7-O-glucoside to infer the probable efficacy of this compound, highlighting the critical role of glycosylation in modulating its therapeutic potential.

Generally, the aglycone form, luteolin, exhibits higher potency in in vitro assays, directly interacting with cellular targets. Conversely, glycosylation, as seen in luteolin-7-O-glucoside, can enhance stability and alter bioavailability, influencing in vivo outcomes. It is plausible that this compound follows a similar pattern, acting as a prodrug that requires enzymatic hydrolysis to release the active luteolin aglycone.

In Vitro vs. In Vivo Efficacy: A Comparative Overview

Based on studies of luteolin and its 7-O-glucoside, a general trend emerges where the aglycone is more potent in cell-based assays, while the glycosylated forms have a more complex but potentially advantageous in vivo profile.

In Vitro Efficacy:

In cell-based assays, luteolin consistently demonstrates potent anti-inflammatory and anti-cancer effects. For instance, luteolin is more effective at inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophage cells compared to luteolin-7-O-glucoside.[1] The IC50 values for NO inhibition were 13.9 µM for luteolin and 22.7 µM for luteolin-7-O-glucoside.[1] Similarly, for PGE2 inhibition, the IC50 values were 7.4 µM and 15.0 µM, respectively.[1] In cancer cell lines, luteolin effectively suppresses proliferation with IC50 values typically ranging from 3 to 50 µM.[2][3]

The higher in vitro potency of luteolin is attributed to its ability to readily cross cell membranes and interact with intracellular signaling molecules.

In Vivo Efficacy:

The in vivo efficacy of luteolin and its glycosides is heavily influenced by their pharmacokinetics. Luteolin itself has low bioavailability due to extensive first-pass metabolism.[4] Glycosides like luteolin-7-O-glucoside are generally more water-soluble and stable.[3] Following oral administration, luteolin-7-O-glucoside is primarily hydrolyzed by intestinal microbiota to luteolin, which is then absorbed.[5] This process can lead to a delayed but sustained release of the active aglycone.

Animal studies have shown that oral administration of luteolin can suppress inflammation and tumor growth. For example, oral administration of luteolin at 10 and 50 mg/kg effectively suppressed carrageenan-induced paw edema in mice.[6] In cancer models, dietary administration of luteolin at concentrations of 50 to 200 ppm inhibited tumor growth.[2] While direct in vivo studies on this compound are lacking, it is anticipated that its bioavailability would be a critical determinant of its efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on luteolin and luteolin-7-O-glucoside, which can serve as a reference for the anticipated efficacy of this compound.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
LuteolinNO InhibitionRAW 264.713.9 µM[1]
Luteolin-7-O-glucosideNO InhibitionRAW 264.722.7 µM[1]
LuteolinPGE2 InhibitionRAW 264.77.4 µM[1]
Luteolin-7-O-glucosidePGE2 InhibitionRAW 264.715.0 µM[1]

Table 2: In Vitro Anti-Cancer Activity

CompoundCell LineAssayIC50 ValueReference
LuteolinGLC4 (Lung Cancer)MTT Assay40.9 µM[2]
LuteolinCOLO 320 (Colon Cancer)MTT Assay32.5 µM[2]
Luteolin-7-O-glucosideMesangial CellsDNA Synthesis Inhibition6.1 µM[2]

Table 3: In Vivo Anti-Inflammatory and Anti-Cancer Activity of Luteolin

ModelAdministration RouteDosageEffectReference
Carrageenan-induced paw edema (mice)Oral10 and 50 mg/kgSuppression of edema[6]
Cotton pellet granuloma (mice)Oral10 and 50 mg/kgTendency to suppress granuloma[6]
Air pouch test (mice)OralNot specifiedReduced leukocyte infiltration[6]
Tumor growth (in vivo)Dietary50 to 200 ppmInhibition of tumor growth[2]
Tumor growth (in vivo)Intragastric0.1 - 0.3 mg/kg/dayInhibition of tumor growth[2]
Tumor growth (in vivo)Intraperitoneal5 to 10 mg/kgInhibition of tumor growth[2]

Signaling Pathways and Mechanisms of Action

Luteolin exerts its biological effects by modulating various signaling pathways involved in inflammation and cancer. It is a known inhibitor of several key pathways, including NF-κB, AP-1, and PI3K-Akt.[1][7]

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs activates PI3K PI3K TLR4->PI3K activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Akt Akt PI3K->Akt activates Luteolin Luteolin Luteolin->IKK inhibits Luteolin->MAPKs inhibits Luteolin->Akt inhibits Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Figure 1: Simplified signaling pathway of luteolin's anti-inflammatory action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of luteolin and its glycosides.

In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (Luteolin, Luteolin-7-O-glucoside, or this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Male ICR mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment: Mice are orally administered with the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Assay (NO Production) cluster_invivo In Vivo Model (Paw Edema) A1 Seed RAW 264.7 cells A2 Pre-treat with Luteolin Glycoside A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate for 24h A3->A4 A5 Measure NO with Griess Reagent A4->A5 B1 Acclimatize Mice B2 Oral Administration of Luteolin Glycoside B1->B2 B3 Inject Carrageenan in Paw B2->B3 B4 Measure Paw Volume Over Time B3->B4 B5 Calculate Edema Inhibition B4->B5

Figure 2: General experimental workflows for in vitro and in vivo efficacy testing.

Conclusion and Future Directions

While direct evidence for the comparative in vitro and in vivo efficacy of this compound is currently limited, the extensive research on luteolin and luteolin-7-O-glucoside provides a strong basis for inferring its potential biological activities. It is hypothesized that this compound would exhibit lower potency in vitro compared to its aglycone, luteolin, but may possess a favorable pharmacokinetic profile in vivo due to its glycosylation.

Future research should focus on directly evaluating the anti-inflammatory and anti-cancer properties of this compound in both cellular and animal models. Pharmacokinetic studies are essential to understand its absorption, metabolism, and bioavailability, which are critical for determining its therapeutic potential. Such studies will be invaluable for the drug development community in harnessing the full therapeutic benefits of this natural flavonoid.

References

Comparative Efficacy of Luteolin Glycosides Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-cancer effects of luteolin (B72000) and its glycosides on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering a consolidated view of cytotoxic activity, underlying mechanisms, and detailed experimental protocols to support further investigation.

Introduction to Luteolin and its Glycosides

Luteolin is a naturally occurring flavonoid found in numerous fruits and vegetables, such as carrots, peppers, and parsley.[1] Extensive in vitro and in vivo studies have demonstrated its potential as an anti-cancer agent.[1][2] Luteolin exerts its effects by modulating multiple cellular processes, including inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting cancer cell proliferation, metastasis, and angiogenesis.[2][3] Luteolin glycosides, such as Cynaroside (B7765609) (Luteolin-7-O-glucoside), are derivatives of luteolin that often exhibit distinct pharmacological profiles and anti-cancer activities.[4][5][6] This guide focuses on comparing the cytotoxic effects and mechanisms of action of these compounds across different cancer types.

Comparative Cytotoxicity of Luteolin and its Glycosides

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for luteolin and its glycoside, Luteolin-7-O-glucoside, against a range of human cancer cell lines, demonstrating their varied efficacy.

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
Luteolin A549Lung Carcinoma3.1[4]
GLC4Lung Cancer40.9[4]
TGBC11TKBGastric Cancer1.3[4]
COLO 320Colon Cancer32.5[4]
HCT-15Colon Cancer30.47 (72h)[7]
LoVoColon Cancer66.70 (24h)[7]
HeLaCervical Cancer25 (approx.)[4]
HL-60Leukemia12.5[4]
CCRF-HSB-2Leukemia2.0[4]
B16 Melanoma 4A5Melanoma (Mouse)2.3[4]
MDA-MB-231Breast Cancer20-40 (cytotoxic)[8]
SCC-25Oral Squamous Cell Carcinoma3.71 (24h)[9]
Luteolin-7-O-glucoside HepG2Liver Cancer50-200 (effective range)[10]
HeLaCervical Cancer6.1[4]

Mechanisms of Action

Luteolin glycosides combat cancer through several key mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a regulated process of cell death essential for eliminating cancerous cells. Luteolin and its glycosides trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][3] Key events include:

  • Caspase Activation: Treatment with luteolin leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which are critical for dismantling the cell.[7][8]

  • Bcl-2 Family Regulation: These compounds modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][6][7] An increased Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent apoptosis.[11]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][8]

Cell Cycle Arrest

By interfering with the cell cycle, luteolin glycosides prevent cancer cells from proliferating. They can induce arrest at different phases, such as G1/S or G2/M, depending on the cell type.[7][10][12] This is often achieved by upregulating cell cycle inhibitors like p21 and p53 and downregulating cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.[2][12]

Key Signaling Pathways Modulated by Luteolin Glycosides

The anti-cancer effects of luteolin glycosides are mediated by their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates LuteolinGlycoside Luteolin Glycoside Akt Akt LuteolinGlycoside->Akt Inhibits Bax Bax (Pro-apoptotic) LuteolinGlycoside->Bax Upregulates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Disrupts membrane potential CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_assays Cellular Assays cluster_data Data Analysis start Cancer Cell Culture (e.g., A549, HeLa, MCF-7) treat Treat with Luteolin Glycoside (Dose-response) start->treat mtt Cell Viability (MTT Assay) treat->mtt apop Apoptosis Analysis (Annexin V/PI Staining) treat->apop wb Protein Expression (Western Blot) treat->wb ic50 Calculate IC50 mtt->ic50 flow Quantify Apoptotic Cells (Flow Cytometry) apop->flow blot Analyze Protein Levels (Bax, Bcl-2, Caspase-3) wb->blot

References

Validating the Neuroprotective Mechanism of Luteolin-3',7-di-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Luteolin-3',7-di-O-glucoside against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Unveiling the Neuroprotective Potential of this compound

This compound, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases. Research suggests its neuroprotective effects stem from a multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties. This compound is a glycosylated form of luteolin, a common flavonoid found in many edible plants.[1] The glycosylation can influence its bioavailability and specific interactions with cellular targets.

The neuroprotective efficacy of this compound has been evaluated in various in vitro and in vivo models, demonstrating its ability to mitigate neuronal damage induced by neurotoxins and oxidative stress. Key mechanisms include the scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways, and inhibition of apoptosis.[1][2]

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound and its aglycone, luteolin, in comparison to other compounds or under various experimental conditions.

Table 1: Antioxidant Capacity of Luteolin-7-O-glucoside (Lut7) vs. a Synthetic Antioxidant

CompoundDPPH Radical Scavenging (EC50 µM)Ferric Reducing Antioxidant Power (FRAP) (µM FeSO4/g)Oxygen Radical Absorbance Capacity (ORAC) (µmol Trolox/g)
Luteolin-7-O-glucoside (Lut7)6.8019,570.78 ± 291.488804.19 ± 409.99
Butylated hydroxytoluene (BHT)>1002821.50 ± 63.03143.70 ± 23.36

Data sourced from a study on the antioxidant activity of Luteolin-7-O-glucoside.[1]

Table 2: Effect of Luteolin on Inflammatory Cytokines in an Alzheimer's Disease Mouse Model

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Wild-Type Control~25~10~15
3xTg-AD Model~60~25~35
3xTg-AD + Luteolin (20 mg/kg)~40~18~25
3xTg-AD + Luteolin (40 mg/kg)~30~15~20

Data estimated from graphical representations in a study on luteolin's effect on neuroinflammation in an Alzheimer's disease model.[3] Values are approximate.

Table 3: Neuroprotective Effect of Luteolin-7-O-glucoside (Lut7) on Cell Viability

Cell Line & TreatmentCell Viability (%)
Undifferentiated SH-SY5Y + 6-OHDA~50%
Undifferentiated SH-SY5Y + 6-OHDA + Lut7 (various concentrations)Increased to ~60-70%
RA-differentiated SH-SY5Y + 6-OHDA~40%
RA-differentiated SH-SY5Y + 6-OHDA + Lut7 (various concentrations)Increased to ~55-65%

Data summarized from a study investigating the neuroprotective effects of Luteolin-7-O-glucoside against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y cells.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of this compound and a typical experimental workflow for its validation.

G insult Oxidative Stress / Neurotoxins ros ↑ Reactive Oxygen Species (ROS) insult->ros mito Mitochondrial Dysfunction insult->mito inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) insult->inflammation lut This compound lut->ros lut->mito lut->inflammation apoptosis ↑ Caspase-3 Activity lut->apoptosis ros->apoptosis survival ↑ Neuronal Survival mito->apoptosis inflammation->apoptosis reduced_inflammation ↓ Inflammation reduced_apoptosis ↓ Apoptosis

Caption: Neuroprotective mechanism of this compound.

G cluster_0 In Vitro Model cluster_1 Assessment of Neuroprotection cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with this compound cell_culture->pretreatment induction Induction of Neurotoxicity (e.g., 6-OHDA, H2O2) pretreatment->induction incubation Incubation (24-48 hours) induction->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (TUNEL) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein cytokines Cytokine Measurement (ELISA) incubation->cytokines

Caption: Experimental workflow for in vitro neuroprotection assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 6-hydroxydopamine, glutamate, or H₂O₂) to the wells, both with and without the test compound. Include control wells with untreated cells and cells treated only with the neurotoxic agent.[4]

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Prepare protein lysates from the treated cells or tissues.

  • Protein Quantification: Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-NF-κB) overnight at 4°C.[4]

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the levels of specific proteins, such as cytokines, in a sample.

  • Sample Collection: Collect cell culture supernatants or tissue homogenates.

  • Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-1β, IL-6).[5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve generated from known concentrations of the recombinant cytokine.

Antioxidant Capacity Assays (DPPH, FRAP, ORAC)

These assays measure the antioxidant potential of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to scavenge the DPPH radical. The reduction in absorbance of the DPPH solution is proportional to the antioxidant capacity.[1]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.[1]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the compound to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.[1]

References

A Head-to-Head Comparison of Luteolin-3',7-di-O-glucoside Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Luteolin-3',7-di-O-glucoside, a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] This guide provides an objective, data-driven comparison of various methods for its extraction, focusing on efficiency, yield, and the underlying experimental protocols.

Overview of Extraction Techniques

The isolation of this compound and related flavonoids from plant matrices can be broadly categorized into conventional and modern techniques.[2]

  • Conventional Methods: Techniques like Maceration, Heat Reflux, and Soxhlet extraction are traditional, solvent-intensive processes. While straightforward, they often suffer from long extraction times, high solvent consumption, and potential degradation of thermosensitive compounds.[3][4]

  • Modern Methods: Novel techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) offer significant advantages. These methods often provide higher yields in shorter times with reduced solvent usage, positioning them as greener and more efficient alternatives.[2][4]

Quantitative Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield of the target compound. The following table summarizes quantitative data from various studies, comparing the performance of different techniques for extracting luteolin (B72000) glycosides.

Extraction MethodPlant SourceTarget CompoundYieldKey ConditionsReference
Ultrasound-Assisted Extraction (UAE) Olive LeavesLuteolin-7-O-glucoside1.82 g/kg40°C, 30% amplitude, 60% ethanol (B145695)[4]
Soxhlet Extraction Olive LeavesLuteolin-7-O-glucoside1.32 g/kg4 hours, 60% ethanol[4]
Pressurized Liquid Extraction (PLE) Olive LeavesLuteolin-7-O-glucoside2.71 g/kg190°C, 80% ethanol, 5% leaf moisture[5][6]
Dynamic Maceration Olive LeavesLuteolin-7-O-glucoside1.0 g/kgN/A[6]
Microwave-Assisted Extraction (MAE) Tree Peony PodLuteolin151 µg/g265 W, 9.6 min, 70% ethanol, 4h soak[7]
Heat Reflux Extraction (HRE) Tree Peony PodLuteolin121.2 µg/g2 hours, 70% ethanol[7]
Supercritical Fluid Extraction (SFE) SpearmintLuteolin0.657 mg/g200 bar, 60°C, 60 min[8]

Note: Data for Luteolin is included where this compound-specific data is unavailable, as extraction efficiencies for the aglycone are indicative of the method's performance for its glycosides.

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are protocols for key extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE) of Luteolin-7-O-glucoside from Olive Leaves

This protocol is based on the optimization study for extracting oleuropein (B1677263) and luteolin-7-glucoside from olive leaves.[4]

  • Sample Preparation: Dry olive leaves are ground to a fine powder.

  • Solvent System: An aqueous ethanol solution (60% v/v) is used as the extraction solvent.

  • Extraction Procedure:

    • Mix the powdered olive leaves with the 60% ethanol solution.

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a set amplitude (e.g., 30%) while controlling the temperature (e.g., 40°C).

    • Continue the extraction for the optimized duration.

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • The supernatant, containing the extracted compounds, is collected for analysis.

Pressurized Liquid Extraction (PLE) of Luteolin-7-O-glucoside from Olive Leaves

This method utilizes elevated temperature and pressure to enhance extraction efficiency.[5][6]

  • Sample Preparation: Olive leaves are dried to a specific moisture content (e.g., 5%) and ground.

  • Solvent System: An aqueous ethanol solution (80% v/v) is used.

  • Extraction Procedure:

    • Load the prepared sample into the extraction cell of a PLE system.

    • Set the operational parameters: temperature at 190°C and pressure high enough to maintain the solvent in its liquid state.

    • Pump the 80% ethanol solvent through the extraction cell.

    • The system maintains the set temperature and pressure for a predetermined extraction time.

    • The extract is collected in a collection vial post-extraction.

Soxhlet Extraction

A conventional method used as a baseline for comparison.[4]

  • Sample Preparation: 10 g of dried, powdered olive leaves are placed in a thimble.

  • Solvent System: 150 mL of 60% (v/v) ethanol-water solution.

  • Extraction Procedure:

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • The extraction solvent is heated in a distillation flask. The vapor travels up a distillation arm and condenses onto the sample.

    • The chamber containing the sample slowly fills with the warm solvent.

    • When the chamber is almost full, it is emptied by a siphon side arm, with the solvent returning to the distillation flask. This constitutes one cycle.

    • The process is allowed to continue for a specified duration (e.g., 4 hours).

    • The resulting extract in the distillation flask is then concentrated.

Visualizing Workflows and Biological Pathways

Experimental Workflow

The general process from sample preparation to analysis is a critical component of any extraction methodology. It typically involves the initial extraction, followed by purification and analytical determination.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE, PLE, Soxhlet, etc.) Grinding->Extraction Add Solvent Filtration Filtration/ Centrifugation Extraction->Filtration Crude Extract Concentration Solvent Evaporation/ Concentration Filtration->Concentration Purification Column Chromatography (Optional) Concentration->Purification Concentrated Extract Analysis HPLC/LC-MS Analysis Concentration->Analysis Purification->Analysis Purified Fraction

Caption: A generalized workflow for the extraction and analysis of this compound.

Signaling Pathway Inhibition

Luteolin and its glycosides exert anti-inflammatory effects by modulating key signaling pathways. For instance, Luteolin-7-O-glucoside has been shown to inhibit the JAK/STAT3 and NF-κB pathways, which are crucial in the inflammatory response.[9][10][11]

G Cytokine Inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription pSTAT3->Transcription activates Inflammation Inflammation Transcription->Inflammation L7G Luteolin-7-O-glucoside L7G->pSTAT3 inhibits nuclear translocation NFkB NF-κB Activation L7G->NFkB represses NFkB->Transcription

Caption: Anti-inflammatory action of Luteolin-7-O-glucoside via inhibition of STAT3 and NF-κB pathways.

Conclusion

The data indicates that modern extraction techniques, particularly Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE), offer superior yields of luteolin glycosides compared to conventional methods like Soxhlet extraction and maceration.[4][6] PLE, with a yield of 2.71 g/kg, was the most effective in the cited studies, though it requires specialized equipment and high temperatures.[6] UAE presents a balanced approach, significantly improving yields over Soxhlet extraction (1.82 g/kg vs. 1.32 g/kg) under milder conditions, making it a highly attractive method for laboratory and industrial applications.[4] The choice of method will ultimately depend on the desired yield, available equipment, processing time, and the scale of the extraction. For researchers aiming to maximize recovery and efficiency, investing in modern extraction technologies is clearly advantageous.

References

Efficacy of Luteolin Glycosides in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive literature searches for the efficacy of Luteolin-3',7-di-O-glucoside in various disease models yielded no specific experimental data for this particular compound. Therefore, this guide provides a comprehensive comparison of its closely related and well-studied parent compound, Luteolin (B72000) , and its common glycoside, Luteolin-7-O-glucoside , as proxies. This information is intended for researchers, scientists, and drug development professionals to understand the therapeutic potential of the luteolin scaffold.

Luteolin, a naturally occurring flavonoid, and its glycosidic derivatives have garnered significant attention for their diverse pharmacological activities. This guide summarizes their efficacy in key disease models, including inflammation, cancer, and neurodegenerative diseases, presenting quantitative data, experimental protocols, and the underlying signaling pathways.

Anti-inflammatory Efficacy

Luteolin and Luteolin-7-O-glucoside have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1] The aglycone, luteolin, generally exhibits greater potency in in vitro assays compared to its glycoside form.[2]

Quantitative Data: Inhibition of Inflammatory Mediators
CompoundModelTargetEfficacy (IC50 or % Inhibition)Reference
Luteolin LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 13.9 µM[3]
LPS-stimulated RAW 264.7 cellsProstaglandin E2 (PGE2) ProductionIC50: 7.4 µM[3]
Carrageenan-induced paw edema (mice)Paw EdemaSignificant suppression at 10 & 50 mg/kg (oral)[4]
Luteolin-7-O-glucoside LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 22.7 µM[3]
LPS-stimulated RAW 264.7 cellsProstaglandin E2 (PGE2) ProductionIC50: 15.0 µM[3]
LPS-stimulated RAW 264.7 cellsiNOS and COX-2 protein expressionSignificant suppression at < 20 µM[5]
Experimental Protocols

In Vitro Anti-inflammatory Assay:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of Luteolin or Luteolin-7-O-glucoside for a specified time before LPS stimulation.

  • Analysis:

    • Nitric Oxide (NO) production is measured in the cell culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is determined by Western blotting.[5]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

  • Animal Model: Male ICR mice.

  • Procedure:

    • Luteolin (10 and 50 mg/kg) is administered orally.

    • After a set time, carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points post-injection using a plethysmometer.

  • Outcome: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[4]

Signaling Pathway: Luteolin's Anti-inflammatory Action

Luteolin and its glycosides exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK Activates LPS LPS LPS->TLR4 Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->MAPK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes Induces Transcription AP1_nuc->Genes Induces Transcription

Caption: Luteolin inhibits inflammatory pathways by blocking IKK and MAPK activation.

Anti-cancer Efficacy

Luteolin has demonstrated significant anti-cancer activity in various cancer cell lines and animal models.[6] In contrast, some studies suggest that luteolin glycosides may have reduced or no cytotoxic effects in certain cancer cell types.[7][8]

Quantitative Data: Anti-proliferative and Pro-apoptotic Effects
CompoundCancer ModelEffectEfficacy (IC50 or % Effect)Reference
Luteolin HL-60 (Leukemia)Inhibition of proliferationIC50: 12.5 - 15 µM[6]
A431 (Squamous cell carcinoma)Inhibition of proliferationIC50: 19 µM[6]
Lung carcinoma cellsInhibition of proliferationIC50: 12 µM[6]
MDA-MB-231 (Triple-negative breast cancer)Inhibition of migration and invasionSignificant inhibition at 5 & 10 µM[7]
MDA-MB-231 (Triple-negative breast cancer)Induction of apoptosisCytotoxic at 20 & 40 µM[8]
Luteolin Glycosides MDA-MB-231 (Triple-negative breast cancer)Cytotoxicity, migration, and invasionNo effect at tested concentrations[8]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Lines: Various cancer cell lines (e.g., HL-60, A431, MDA-MB-231).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of Luteolin or its glycosides for 24-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

  • Outcome: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.[6]

Wound Healing/Migration Assay:

  • Cell Line: MDA-MB-231.

  • Procedure:

    • A confluent monolayer of cells is "scratched" to create a cell-free gap.

    • Cells are treated with non-cytotoxic concentrations of the test compounds.

    • The closure of the gap is monitored and photographed over time.

  • Outcome: The rate of cell migration is quantified by measuring the change in the gap area.[7]

Signaling Pathway: Luteolin's Anti-cancer Mechanisms

Luteolin's anti-cancer effects are mediated through the modulation of multiple signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor Luteolin Luteolin Luteolin->PI3K Inhibits Akt Akt Luteolin->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS ROS Production Neurotoxin->ROS Induces Lut7G Luteolin-7-O-glucoside Lut7G->ROS Inhibits MitoDysfunction Mitochondrial Dysfunction Lut7G->MitoDysfunction Prevents Caspase3 Caspase-3 Activation Lut7G->Caspase3 Inhibits ROS->MitoDysfunction MitoDysfunction->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating the In Vivo Anti-inflammatory Efficacy of Luteolin-3',7-di-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Luteolin-3',7-di-O-glucoside against its aglycone form, Luteolin, and established anti-inflammatory drugs. The data presented is compiled from preclinical animal studies to offer an objective evaluation of its therapeutic potential.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data from in vivo studies, showcasing the efficacy of this compound and comparator compounds in validated animal models of inflammation.

Table 1: Efficacy in Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics the chronic inflammation characteristic of inflammatory bowel disease.

ParameterThis compound (100 mg/kg)Mesalazine (Positive Control)DSS Model (Negative Control)
Disease Activity Index (DAI) Score Significantly DecreasedSignificantly DecreasedElevated
Body Weight Loss ImprovedImprovedSignificant Loss
Colon Length Shortening ReducedReducedSignificant Shortening
Spleen Index DecreasedDecreasedIncreased
IL-6 Levels (pg/mL) Significantly DecreasedSignificantly DecreasedElevated
IL-1β Levels (pg/mL) Significantly DecreasedSignificantly DecreasedElevated
IL-18 Levels (pg/mL) Significantly DecreasedSignificantly DecreasedElevated
TNF-α Levels (pg/mL) Significantly DecreasedSignificantly DecreasedElevated

Note: Data is synthesized from studies on DSS-induced colitis in mice. Absolute values can vary between studies.

Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rodents

This model is a standard for evaluating acute anti-inflammatory effects. Note: Data for this compound in this specific model is limited in the reviewed literature. Data for its aglycone, Luteolin, is presented as a proxy.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Luteolin 10Efficiently Suppressed
50Efficiently Suppressed
Indomethacin (Positive Control) 5 - 10Significant Inhibition

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is used to induce an inflammatory condition in the colon that resembles ulcerative colitis in humans.

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction of Colitis: 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) is administered in the drinking water for 7 consecutive days. Control animals receive regular drinking water.

  • Treatment Protocol: this compound (e.g., 50 and 100 mg/kg) or a reference drug like mesalazine is administered orally (by gavage) daily, starting from the first day of DSS administration.

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).

    • Macroscopic Evaluation: At the end of the study period, animals are euthanized, and the colon is excised. Colon length and weight are measured.

    • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and other histopathological changes.

    • Biochemical Analysis: Colon tissue homogenates or serum samples are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be quantified.

Carrageenan-Induced Paw Edema

This is a widely used model for screening acute anti-inflammatory activity.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Induction of Edema: A subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of the animal.

  • Treatment Protocol: The test compound (e.g., Luteolin) or a standard drug (e.g., Indomethacin) is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group that received only the vehicle and carrageenan.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways involved in the inflammatory cascade.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in cytokine-mediated inflammation.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Lut7G This compound Lut7G->JAK Inhibits Lut7G->STAT Inhibits Phosphorylation SOCS1 SOCS1 Lut7G->SOCS1 Upregulates SOCS1->JAK Inhibits

Caption: this compound inhibits the JAK/STAT pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits pIkB p-IκBα (Degradation) IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates to pIkB->NFkB Releases Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene Lut7G This compound Lut7G->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagrams

DSS-Induced Colitis Experimental Workflow

DSS_Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization grouping Random Grouping (Control, DSS, Treatment) acclimatization->grouping induction DSS Administration in Drinking Water (7 days) grouping->induction treatment Daily Oral Gavage (Lut-7-G / Vehicle) grouping->treatment monitoring Daily Monitoring (Body Weight, DAI) induction->monitoring treatment->monitoring euthanasia Euthanasia (Day 8) monitoring->euthanasia analysis Sample Collection & Analysis (Colon, Blood) euthanasia->analysis end End analysis->end

Caption: Workflow for the DSS-induced colitis model.

Carrageenan-Induced Paw Edema Experimental Workflow

Carrageenan_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping treatment Pre-treatment (Luteolin / Vehicle) (30-60 min prior) grouping->treatment induction Carrageenan Subplantar Injection treatment->induction measurement Paw Volume Measurement (Plethysmometer) (0-5 hours) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

A Comparative Guide to the Cross-Validation of Analytical Methods for Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds is paramount for ensuring the quality, efficacy, and safety of therapeutic agents. Luteolin-3',7-di-O-glucoside, a flavonoid glycoside, is a subject of interest for its potential pharmacological activities. The validation of analytical methods is a critical step in its analysis. This guide provides a comparative overview of common chromatographic techniques that can be applied and validated for the quantification of this compound, drawing upon established methods for the parent aglycone, luteolin (B72000), and its more prevalent mono-glucosides. While specific cross-validation data for this compound is not extensively available in the public domain, the principles and methodologies presented here serve as a robust starting point for method development and validation.

The primary analytical techniques suitable for the analysis of flavonoid glycosides include High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and High-Performance Thin-Layer Chromatography (HPTLC).[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity, which is particularly advantageous for complex biological matrices.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is evaluated through several validation parameters. The following tables summarize quantitative data from validated methods for luteolin and its related glucosides, providing a benchmark for the expected performance of a method for this compound.

Table 1: Comparison of HPLC and UFLC-MS/MS Methods for Luteolin and its Glucosides

Validation ParameterHPLC-DAD for Luteolin-7-O-glucoside[2]HPLC-UV for Luteolin-7-O-β-D-glucoside[3]UFLC-MS/MS for Luteolin-7-O-β-D-glucoside[4]
Linearity Range 25-200 µg/mL0.16-20.0 µg/mL1.0-500 ng/mL
Correlation Coefficient (r²) 0.9995> 0.99> 0.995
Limit of Detection (LOD) 5.76 µg/mLNot Reported1.0 ng/mL
Limit of Quantification (LOQ) 19.19 µg/mL0.16 µg/mL (LLOQ)1.0 ng/mL
Accuracy (% Recovery) 91.58 - 96.85%91.9 - 104.1%Within ±15% of nominal
Precision (% RSD) Intra-day: 0.46%Intra-day: < 11.7%, Inter-day: < 10.0%Intra-day & Inter-day: < 15%

Table 2: Comparison of HPTLC Methods for Luteolin

Validation ParameterHPTLC-Densitometry Method 1[5]HPTLC-Densitometry Method 2[6]HPTLC-Densitometry Method 3[7]
Linearity Range 100-1000 ng/spot200-1000 ng/band200–700 ng/band
Correlation Coefficient (r) 0.997Not Reported0.994
Limit of Detection (LOD) 22.45 ng42.6 ng/band54.06 ng/band
Limit of Quantification (LOQ) 68.03 ng129.08 ng/band163.84 ng/band
Accuracy (% Recovery) 99.37 - 100.58%96.67 - 102.92%88.38 - 100.72%
Precision (% RSD) Not ReportedNot Reported< 5%

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC, UFLC-MS/MS, and HPTLC analysis of luteolin and its glucosides.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Luteolin-7-O-glucoside [2]

  • Instrumentation: Waters Alliance e2695 LC system with a Waters 2996 photodiode-array detector.[2]

  • Chromatographic Column: C18 reverse phase column (e.g., Luna C18, 250x4.6 mm i.d., 5 µm particle size).[2]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and 1% acetic acid.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection Wavelength: 343.8 nm.[2]

  • Sample Preparation:

    • Weigh 150 mg of the sample (e.g., Chrysanthemum flower capsules).[2]

    • Extract with 30 mL of methanol (B129727) using sonication for 15 minutes.[2]

    • Filter the extract through a 0.45 µm membrane filter prior to injection.[2]

  • Standard Preparation:

    • Prepare a stock solution of Luteolin-7-O-glucoside (1000 µg/mL) in methanol.[2]

    • Prepare a series of calibration standards (e.g., 25-200 µg/mL) by diluting the stock solution.[2]

Method 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) for Luteolin-7-O-β-D-glucoside [4]

  • Instrumentation: UFLC system coupled with a tandem mass spectrometer.[4]

  • Chromatographic Column: Venusil MP C18 column.[4]

  • Mobile Phase: A gradient elution system composed of 0.05% formic acid and acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode with a turbo ion spray source under a negative ionization condition.[4]

  • Sample Preparation (from plasma):

    • Precipitate plasma proteins with acidified acetonitrile.[4]

    • Centrifuge and inject the supernatant.[4]

  • Internal Standard: Puerarin.[4]

Method 3: High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry for Luteolin [5]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[5]

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid (10:9:1, v/v/v).[5]

  • Chamber Saturation: 20 minutes at room temperature.[5]

  • Sample Application: Apply 30 µL of the sample solution as bands.[5]

  • Detection and Quantification: Scan the plates densitometrically. The spot at Rf = 0.55 is identified as luteolin.[5] Quantification is performed using a calibration curve.[5]

  • Specificity: Confirmed by comparing the Rf value and absorption spectra of the sample spot with that of the reference standard.[5] Peak purity is assessed by comparing spectra at the peak start, apex, and end.[5]

Mandatory Visualizations

CrossValidation_Workflow start Define Analytical Requirements (Sensitivity, Selectivity, Matrix) method_dev Method Development & Optimization (e.g., HPLC, UPLC-MS/MS) start->method_dev method1 Primary Method Validation (ICH Guidelines) method_dev->method1 method2 Secondary Method Validation (ICH Guidelines) method_dev->method2 cross_val Cross-Validation Study: Analyze Same Samples by Both Methods method1->cross_val method2->cross_val data_analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) cross_val->data_analysis conclusion Determine Method Equivalency & Define Application Scope data_analysis->conclusion end Validated Methods Ready for Routine Use conclusion->end

Caption: Workflow for the cross-validation of analytical methods.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Extraction, Filtration) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system std_prep Standard Preparation (Stock & Calibration Curve) std_prep->hplc_system separation Chromatographic Separation (Gradient/Isocratic Elution) hplc_system->separation detection Detection (DAD/UV or MS) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quantification Quantification (Peak Area vs. Concentration) data_acq->quantification result Final Concentration Report quantification->result

Caption: A typical workflow for HPLC-based quantitative analysis.

References

Safety Operating Guide

Proper Disposal of Luteolin-3',7-di-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Luteolin-3',7-di-O-glucoside, a flavonoid glycoside used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2]

Safety and Handling Summary

Before disposal, it is crucial to be aware of the general safety and handling precautions for this compound. The following table summarizes key information derived from safety data sheets (SDS).

ParameterRecommendationSource
Personal Protective Equipment (PPE) Safety goggles with side protection, suitable chemical protection gloves (tested according to EN 374), and respiratory protection (particulate filter device EN 143, P1) if dust is generated.[1]
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and call a doctor if you feel unwell.[1][2][3]
Hazard Classification Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 and GHS.[1][2][1][2]
Incompatible Materials Strong oxidizers.[1]
Hazardous Decomposition Products In case of fire, may liberate carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Hazard Assessment

While this compound is not classified as hazardous, it is best practice to treat all chemical waste with a degree of caution. For novel or less-studied compounds, unknown toxicities may exist. Therefore, handle this compound as a chemical waste product.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container. The original manufacturer's container can be used for this purpose.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container approved for chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's guidelines.

  • Contaminated Materials: Any materials significantly contaminated with the compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated hazardous waste container.

Step 3: Labeling and Storage

Accurate and clear labeling is a critical safety and compliance measure.

  • Container Labeling: The waste container must be clearly labeled with "Waste this compound" and any other identifiers required by your institution. Avoid using chemical formulas or abbreviations.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 4: Disposal Pathway

The final disposal route will depend on local regulations and your institution's policies.

  • Consult EHS: The most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local and national regulations.

  • Licensed Waste Contractor: For larger quantities or as a general rule, disposal should be handled by a licensed chemical waste contractor. Your EHS office will facilitate the pickup and disposal of the waste.

  • Small Quantities: For very small, non-hazardous quantities, some institutional guidelines may permit disposal in the regular laboratory trash, provided the material is in a sealed container. However, this should only be done with explicit approval from your EHS office.

Step 5: Record Keeping

Maintain a detailed log of all chemical waste generated. This log should include the chemical name, quantity, and the date of disposal. This practice is a requirement in many research environments and is a cornerstone of good laboratory practice.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Disposal Protocol for this compound start Waste Generation assessment Step 1: Hazard Assessment (Treat as chemical waste) start->assessment segregation Step 2: Waste Segregation (Solid vs. Liquid vs. Contaminated) assessment->segregation labeling Step 3: Labeling and Storage (Clearly label and store in designated area) segregation->labeling consult Step 4: Consult Institutional EHS Guidelines labeling->consult decision Small, Non-Hazardous Quantity? (As per EHS approval) consult->decision disposal_regular Dispose in Sealed Container in Laboratory Trash decision->disposal_regular Yes disposal_hazardous Arrange for Hazardous Waste Pickup via EHS decision->disposal_hazardous No record Step 5: Record Keeping (Log waste disposal details) disposal_regular->record disposal_hazardous->record end Disposal Complete record->end

Caption: Disposal workflow for this compound.

By following these procedures and maintaining open communication with your institution's safety personnel, you can ensure the safe and compliant disposal of this compound, contributing to a safer and more sustainable research environment.

References

Personal protective equipment for handling Luteolin-3',7-di-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Luteolin-3',7-di-O-glucoside, ensuring the well-being of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential.[1][2]

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound does not meet the criteria for hazard classification.[1][2] However, it is important to note that its aglycone, Luteolin, is classified as having acute oral toxicity and can cause skin and eye irritation.[3][4] Therefore, exercising caution to avoid dust formation and direct contact is recommended.

Hazard ClassificationThis compoundLuteolin (Aglycone)
GHS Classification Not a hazardous substance or mixture[2]Acute toxicity, oral (Category 2/4); Skin irritation (Category 2); Serious eye irritation (Category 2A); Specific target organ toxicity - single exposure (respiratory tract irritation) (Category 3)[3][4]
Signal Word None[2]Danger or Warning[3][4]
Primary Hazards None known from direct handling[1][2]Fatal if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[3][4]

Personal Protective Equipment (PPE)

The following table outlines the minimum recommended PPE for handling this compound in various laboratory operations.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. Perform in a chemical fume hood or ventilated balance enclosure to minimize dust inhalation.[1][2]
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. All work should be performed in a certified chemical fume hood.[2][5]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.

Experimental Protocol: Safe Handling Workflow

This protocol details the procedural steps for the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the product name and CAS number (52187-80-1) on the label match the order.[1][2]

    • Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

    • Protect from direct sunlight.[2]

    • Recommended storage temperature for the powder is -20°C.[2]

  • Preparation for Use (Weighing):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.[1]

    • Use a dedicated spatula and weighing paper.

    • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder.

  • Solution Preparation:

    • Conduct all solution preparations in a chemical fume hood.[2]

    • Add the weighed this compound to the solvent slowly to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • Handling of Solutions:

    • Always wear the minimum required PPE when handling solutions.

    • Avoid contact with skin and eyes.

    • Do not pipette by mouth.

  • Accidental Spills:

    • For solid spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[2][4]

    • Ventilate the area of the spill.

    • Clean the spill area thoroughly with soap and water.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Experimental Work cluster_cleanup Post-Experiment receiving 1. Receiving & Unpacking storage 2. Appropriate Storage receiving->storage Inspect & Verify weighing 3. Weighing in Vented Enclosure storage->weighing Retrieve for Use solution_prep 4. Solution Preparation weighing->solution_prep Transfer Weighed Compound general_handling 5. General Handling solution_prep->general_handling Use in Experiment disposal 7. Waste Disposal general_handling->disposal After Experiment spill_management 6. Spill Management spill_management->disposal If Spill Occurs

Caption: Workflow for the safe handling of this compound.

Disposal Plan

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent materials) as non-hazardous chemical waste in appropriately labeled containers.[1] Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Labware: Decontaminate glassware by washing thoroughly with soap and water. Disposable labware should be placed in the appropriate chemical waste stream.

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.[1][4]

First Aid Measures

In the event of exposure, follow these first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention if you feel unwell.[1][2]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.